2-Hexanol
Description
2-hexanol is a natural product found in Etlingera elatior, Cedronella canariensis, and other organisms with data available.
trans-2-Hexanol is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
hexan-2-ol | |
|---|---|---|
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InChI |
InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3 | |
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InChI Key |
QNVRIHYSUZMSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)O | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID30893088 | |
| Record name | 2-Hexanol | |
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Molecular Weight |
102.17 g/mol | |
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Physical Description |
Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 2-Hexanol | |
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| Record name | 2-HEXANOL | |
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Boiling Point |
136 °C | |
| Record name | 2-HEXANOL | |
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Flash Point |
41 °C | |
| Record name | 2-HEXANOL | |
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Solubility |
Solubility in water: poor | |
| Record name | 2-HEXANOL | |
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Density |
Relative density (water = 1): 0.8 | |
| Record name | 2-HEXANOL | |
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Vapor Density |
Relative vapor density (air = 1): 3.5 | |
| Record name | 2-HEXANOL | |
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Vapor Pressure |
2.49 [mmHg] | |
| Record name | 2-Hexanol | |
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CAS No. |
626-93-7, 26549-24-6, 37769-60-1, 52019-78-0, 54972-97-3, 69203-06-1 | |
| Record name | (±)-2-Hexanol | |
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| Record name | 2-Hexanol | |
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| Record name | 2-Hexanol, (R)- | |
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| Record name | sec-Hexanol | |
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| Record name | 2-Hexanol, (S)- | |
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| Record name | 1-Pentanol, methyl- | |
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| Record name | Pentanol, methyl- | |
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| Record name | 2-HEXANOL | |
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| Record name | 2-Hexanol | |
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| Record name | 2-Hexanol | |
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| Record name | Hexan-2-ol | |
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| Record name | 2-Hexanol, (R)- | |
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| Record name | 2-HEXANOL | |
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Foundational & Exploratory
Introduction: The Versatility of 2-Hexanol
An In-Depth Technical Guide to the Laboratory Synthesis of 2-Hexanol
For Researchers, Scientists, and Drug Development Professionals
This compound is a secondary alcohol that finds utility as a solvent, an intermediate in chemical synthesis, and a component in the formulation of various industrial products. Its specific properties, including its moderate boiling point and miscibility with many organic solvents, make it a valuable compound in both research and industrial settings. This guide provides a comprehensive overview of two common and reliable methods for the laboratory synthesis of this compound: the reduction of 2-hexanone and the Grignard reaction with butanal. The discussion is grounded in mechanistic principles and provides detailed, field-proven protocols for its successful preparation and purification.
Synthetic Strategies: A Comparative Overview
The choice of synthetic route for this compound in a laboratory setting is often dictated by the availability of starting materials, desired purity, and scalability. The two methods detailed in this guide, reduction of a ketone and Grignard synthesis, are fundamental organic transformations that offer distinct advantages and disadvantages.
| Feature | Method 1: Reduction of 2-Hexanone | Method 2: Grignard Synthesis from Butanal |
| Starting Materials | 2-Hexanone, Sodium Borohydride | Butanal, Ethyl Bromide, Magnesium |
| Key Transformation | Reduction of a carbonyl | Nucleophilic addition to a carbonyl |
| Primary Byproducts | Borate salts | Magnesium salts |
| Typical Yield | High | Good to High |
| Advantages | Milder reaction conditions, high yield.[1][2] | Forms a new carbon-carbon bond. |
| Disadvantages | Starting ketone may be less readily available than the aldehyde for the Grignard route. | Requires strictly anhydrous conditions.[3] |
Method 1: Synthesis via Reduction of 2-Hexanone
Mechanistic Rationale
The reduction of 2-hexanone to this compound is a classic example of a nucleophilic addition reaction. Sodium borohydride (NaBH₄) serves as a source of hydride ions (H⁻).[4] The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-hexanone. This breaks the carbon-oxygen pi bond, with the electrons moving to the oxygen atom to form an alkoxide intermediate. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which then protonates the alkoxide to yield the final this compound product.[1][5] Sodium borohydride is a preferred reagent for this transformation due to its selectivity for aldehydes and ketones and its relative safety and ease of handling compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1]
Reaction Mechanism: Reduction of 2-Hexanone
References
Physical properties of 2-Hexanol boiling point density
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 4. This compound | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 7. Explain the following: a. 1-Hexanol has a higher boiling point th... | Study Prep in Pearson+ [pearson.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 14. scienceready.com.au [scienceready.com.au]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. marxify.pages.dev [marxify.pages.dev]
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- 18. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 19. quora.com [quora.com]
A Comprehensive Technical Guide to 2-Hexanol for Scientific Professionals
This guide provides an in-depth exploration of 2-Hexanol (CAS No: 626-93-7), a secondary alcohol with significant applications across various scientific disciplines, including chemical synthesis, analytical chemistry, and pharmaceutical development. This document moves beyond basic data to offer insights into its chemical behavior, practical applications, and safety considerations, tailored for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound, also known as sec-hexyl alcohol or n-butylmethylcarbinol, is a chiral six-carbon alcohol.[1] Its hydroxyl group is located on the second carbon atom, which imparts specific reactivity and physical properties compared to its isomers.[1]
A summary of its key identifiers and physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 626-93-7 | [2][3] |
| Molecular Formula | C₆H₁₄O | [1][2][3] |
| Molecular Weight | 102.17 g/mol | [2][4][5] |
| Density | 0.81 g/mL at 20-25 °C | [1][4] |
| Boiling Point | 136-140 °C | [1][4] |
| Melting Point | -23 °C | [1] |
| Flash Point | 41-46.1 °C | [6] |
| Solubility in Water | 14 g/L | [1] |
| Solubility (Organic) | Soluble in ethanol and diethyl ether | [1] |
| Refractive Index (n20/D) | ~1.414 | [4] |
Spectroscopic Profile
Characterization of this compound is routinely performed using standard spectroscopic techniques. The following data provides an overview of the expected spectral features for structural elucidation and purity assessment.
| Technique | Key Features and Expected Peaks |
| Infrared (IR) Spectroscopy | - Broad O-H stretch (~3300-3400 cm⁻¹)- C-H stretches (~2850-3000 cm⁻¹)- C-O stretch (~1100-1125 cm⁻¹) |
| ¹H NMR Spectroscopy | - Multiplet for the CH-OH proton- Doublet for the terminal CH₃ group adjacent to the carbinol carbon- Complex multiplets for the alkyl chain protons- Triplet for the terminal CH₃ group of the butyl chain |
| ¹³C NMR Spectroscopy | - Peak for the carbinol carbon (CH-OH) in the 60-70 ppm range- Multiple peaks in the aliphatic region for the other five carbon atoms |
| Mass Spectrometry (EI) | - A prominent peak at m/z 45 is often the base peak.[5] Other characteristic fragments are observed at m/z 41, 43, and 58.[5] |
Note: Specific chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and instrument frequency. It is always recommended to consult spectral databases for reference spectra.[5][7][8][9]
Synthesis and Reactivity
Synthetic Methodologies
This compound can be synthesized through various established organic chemistry routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
A. Reduction of 2-Hexanone: A common laboratory-scale synthesis involves the reduction of the corresponding ketone, 2-hexanone. This can be achieved using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. A protocol for the reduction using sodium is also documented.[2]
B. Grignard Reaction: For constructing the carbon skeleton, the Grignard reaction is a versatile method. There are two primary Grignard routes to this compound:
-
Reaction of pentanal with methylmagnesium bromide (CH₃MgBr).[10]
-
Reaction of acetaldehyde with butylmagnesium bromide (CH₃CH₂CH₂CH₂MgBr).[10]
The reaction of a Grignard reagent with an aldehyde is a cornerstone of C-C bond formation, leading to secondary alcohols upon acidic workup.[10][11]
Diagram: Synthesis of this compound via Grignard Reaction
Caption: Grignard synthesis pathways to this compound.
Key Chemical Reactions
As a secondary alcohol, this compound undergoes reactions typical of this functional group:
-
Oxidation: Can be oxidized to 2-hexanone using mild oxidizing agents like pyridinium chlorochromate (PCC) or stronger ones like chromic acid.
-
Esterification: Reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This is relevant in the fragrance and flavor industry.
-
Dehydration: Elimination of water, typically under acidic conditions, yields a mixture of hexene isomers, primarily 2-hexene.[12]
-
Conversion to Alkyl Halide: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Chirality and Enantiomeric Separation
A critical feature of this compound for pharmaceutical and biological applications is its chiral center at the C2 position, leading to two enantiomers: (R)-(-)-2-hexanol and (S)-(+)-2-hexanol.[1] These enantiomers can exhibit different biological activities, making their separation and stereochemical control crucial in drug development.[13][14]
For instance, the enantiomers of this compound have been used as key intermediates in the total synthesis of the antivirally active glycolipid cycloviracin B₁.
Enantiomeric Separation Protocol: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for resolving the enantiomers of this compound.[14][15]
-
Column Selection: A polysaccharide-based CSP, such as those coated with cellulose or amylose derivatives, is often effective.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol modifier like 2-propanol (e.g., 95:5 v/v), is used for separation.[15]
-
Detection: A UV detector (at a low wavelength) or a refractive index detector can be used.
-
Optimization: The ratio of hexane to alcohol modifier is adjusted to optimize the resolution and retention times of the enantiomers.
Applications in Research and Development
This compound's properties make it a versatile compound in various scientific settings.
-
Solvent: It serves as a solvent in chemical reactions and formulations, including paints and coatings.[16]
-
Chemical Intermediate: It is a valuable building block in organic synthesis for producing more complex molecules, including pharmaceuticals and agrochemicals.[16][17]
-
Pharmaceuticals: Beyond being a synthetic intermediate, it can be used as an excipient in drug formulations.[16] Its ester, 2-ethylhexanol, is used in the synthesis of various active pharmaceutical ingredients (APIs).[18]
-
Plasticizers: A major industrial use of related hexanols is in the production of plasticizers like dioctyl phthalate (DOP), which enhance the flexibility of polymers.[16]
-
Flavor and Fragrance: It is used as a flavor and fragrance ingredient in food, beverages, and cosmetics.[16]
Analytical Methodologies
The accurate detection and quantification of this compound are essential for quality control, environmental monitoring, and research.
Primary Technique: Gas Chromatography (GC) GC is the method of choice for analyzing volatile compounds like this compound.
-
Detection: Flame Ionization Detection (FID) is commonly used for quantification due to its robustness and linear response. Mass Spectrometry (MS) is employed for definitive identification based on the compound's mass spectrum.[19]
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS) is typically suitable.[20]
-
Sample Preparation: For trace analysis in complex matrices (e.g., water, biological fluids), sample preparation techniques like headspace solid-phase microextraction (HS-SPME) can be used to extract and concentrate the analyte before GC analysis.[21]
Diagram: GC-FID Analytical Workflow for this compound
Caption: Workflow for quantitative analysis of this compound by GC-FID.
Safety, Handling, and Toxicology
Proper handling of this compound is imperative to ensure laboratory safety.
-
Hazards: this compound is a flammable liquid and vapor.[6][22] Above its flash point of ~41°C, its vapors can form explosive mixtures with air.[6] It can cause skin and eye irritation.[6][23]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or a face shield are required.[6][24]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[6]
-
Skin and Body Protection: A lab coat and, if necessary, flame-retardant antistatic protective clothing should be worn.[22]
-
-
Handling and Storage:
-
Toxicology: The toxicity of this compound is primarily associated with its metabolism to hexane-2,5-dione, a neurotoxin that can cause peripheral neuropathy.[1]
References
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- 5. This compound | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. quora.com [quora.com]
- 11. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 12. Answered: Identify the type of Reaction this compound —> 2-hexene + H2O Select your answer. Addition: Symmetrical Addition: Unsymmetrical Elimination | bartleby [bartleby.com]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Spectroscopic Guide to 2-Hexanol: Elucidating Structure Through NMR and IR Analysis
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of 2-hexanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to offer a comprehensive understanding of how these powerful analytical techniques are used for structural elucidation of a simple secondary alcohol.
Introduction: The Molecular Blueprint of this compound
This compound (C₆H₁₄O) is a secondary alcohol with the hydroxyl group located on the second carbon of a six-carbon chain. Its structure presents several distinct chemical environments for its protons and carbon atoms, making it an excellent model for demonstrating the principles of NMR and IR spectroscopy. The unambiguous determination of its molecular structure is paramount for its use in chemical synthesis, as a solvent, or in the development of new chemical entities. Spectroscopic methods provide a non-destructive means to map the molecular framework and identify functional groups, offering a definitive structural "fingerprint." This guide will deconstruct the ¹H NMR, ¹³C NMR, and IR spectra of this compound, explaining the causality behind the observed spectral features.
¹H NMR Spectroscopy: Mapping the Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique that provides detailed information about the number of different types of protons, their relative numbers, and their proximity to one another within a molecule.
Core Principles & Experimental Causality
The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms, like the oxygen in this compound's hydroxyl group, withdraw electron density from nearby protons, "deshielding" them from the applied magnetic field and causing their resonance signal to appear further downfield (at a higher ppm value).[1][2] The signal's integration value is proportional to the number of protons it represents. Finally, spin-spin coupling, or splitting, occurs between non-equivalent protons on adjacent carbons, causing signals to split into multiplets according to the n+1 rule, where 'n' is the number of adjacent protons.[3]
Experimental Protocol: Acquiring the Spectrum
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃).
-
Internal Standard: A small quantity of tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.0 ppm.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
D₂O Shake (Optional): To confirm the identity of the hydroxyl (-OH) proton, a drop of deuterium oxide (D₂O) can be added to the NMR tube. The labile -OH proton exchanges with deuterium, causing its signal to disappear from the spectrum.[1][2] This is a self-validating step to confirm the assignment of the hydroxyl proton.[2]
Structural Analysis of this compound
The structure of this compound contains seven distinct proton environments, which will give rise to seven unique signals in the ¹H NMR spectrum.
graph 2_Hexanol_Protons {
layout=neato;
node [shape=none, fontsize=12, fontname="Arial", fontcolor="#202124"];
edge [fontsize=10, fontname="Arial"];
// Define nodes for atoms with positions
C1 [label="C(g)H₃", pos="0,0!"];
C2 [label="C(f)H", pos="1.5,0.75!"];
O [label="O(a)H", pos="1.5,2.25!"];
C3 [label="C(e)H₂", pos="3,0!"];
C4 [label="C(d)H₂", pos="4.5,0.75!"];
C5 [label="C(c)H₂", pos="6,0!"];
C6 [label="C(b)H₃", pos="7.5,0.75!"];
// Define edges for bonds
C1 -- C2;
C2 -- O;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
}```
Caption: Molecular structure of this compound with non-equivalent protons labeled (a-g).
Data Interpretation and Discussion
The experimental ¹H NMR data for this compound are summarized below.
Signal Label Chemical Shift (δ, ppm) Integration Multiplicity Assignment a ~1.6 (Variable) 1H Broad Singlet -OH b ~0.91 3H Triplet (t) -CH₂-CH₃ (C6) c ~1.3-1.4 2H Multiplet (m) -CH₂-CH₂ -CH₃ (C5) d ~1.3-1.4 2H Multiplet (m) -CH(OH)-CH₂-CH₂ - (C4) e ~1.45 2H Multiplet (m) -CH(OH)-CH₂ -CH₂- (C3) f ~3.80 1H Sextet / Multiplet (m) -CH (OH)- g ~1.18 3H Doublet (d) -CH(OH)-CH₃ (C1)
-
Signal (f) at ~3.80 ppm: This downfield signal corresponds to the proton on the carbon bearing the hydroxyl group (C2-H). [1][4]Its position is shifted significantly downfield due to the deshielding effect of the electronegative oxygen atom. It is coupled to the three protons on C1 and the two protons on C3 (5 neighboring protons), and thus should appear as a sextet, though it often presents as a complex multiplet.
-
Signal (g) at ~1.18 ppm: This doublet is assigned to the methyl protons at C1. It is split into a doublet by the single adjacent proton on C2.
-
Signal (b) at ~0.91 ppm: This upfield triplet represents the terminal methyl group at C6. It is split into a triplet by the two adjacent protons on C5. Its upfield position is characteristic of a terminal alkyl group, furthest from the electron-withdrawing hydroxyl group.
-
Signals (c, d, e) at ~1.3-1.45 ppm: These signals correspond to the three methylene (-CH₂-) groups of the butyl chain. Their signals are complex and overlap in the typical alkane region of the spectrum (~1.2-1.6 ppm).
[1]* Signal (a) at ~1.6 ppm: This is the hydroxyl proton. Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. [1][5][6]It typically appears as a broad singlet because of rapid chemical exchange, which averages out any coupling to the adjacent C2 proton.
[2]
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. In standard proton-decoupled ¹³C NMR, each unique carbon atom gives a single sharp peak.
Core Principles & Experimental Causality
Similar to ¹H NMR, the chemical shift of a ¹³C nucleus is determined by its local electronic environment. The electronegativity of attached atoms is a primary factor; a carbon bonded to an oxygen atom will be significantly deshielded and appear at a much higher chemical shift (downfield) compared to simple alkane carbons. [1][7]In this compound, all six carbon atoms are in chemically distinct environments and are therefore expected to produce six unique signals.
[8]
Experimental Protocol
The sample preparation is identical to that for ¹H NMR. The spectrometer is tuned to the ¹³C frequency, and a proton-decoupled sequence is run. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.
Structural Analysis and Data Interpretation
```dot
graph 2_Hexanol_Carbons {
layout=neato;
node [shape=none, fontsize=12, fontname="Arial", fontcolor="#202124"];
edge [fontsize=10, fontname="Arial"];
// Define nodes for atoms with positions
C1 [label="C1", pos="0,0!"];
C2 [label="C2", pos="1.5,0.75!"];
O [label="O", pos="1.5,2.25!"];
C3 [label="C3", pos="3,0!"];
C4 [label="C4", pos="4.5,0.75!"];
C5 [label="C5", pos="6,0!"];
C6 [label="C6", pos="7.5,0.75!"];
// Define edges for bonds
C1 -- C2;
C2 -- O;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
}
References
- 1. Alcohols | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
A Comprehensive Technical Guide to the Stereoisomers and Chirality of 2-Hexanol for Advanced Research and Development
Executive Summary
2-Hexanol (C₆H₁₄O) is a secondary alcohol that serves as a fundamental model and a versatile building block in stereochemistry, sensory science, and pharmaceutical synthesis. The presence of a stereogenic center at the second carbon (C2) gives rise to two non-superimposable mirror-image enantiomers: (R)-(-)-2-hexanol and (S)-(+)-2-hexanol. While these enantiomers possess identical physical properties in an achiral environment, their interactions with chiral systems—from plane-polarized light to biological receptors—are profoundly different. This guide provides an in-depth analysis of the stereochemical nuances of this compound, detailing authoritative analytical methodologies for their separation and characterization, robust protocols for their synthesis and resolution, and a discussion of their application as chiral synthons in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the specific stereoisomers of this compound in their work.
Introduction: The Stereochemical Landscape of this compound
The structural foundation of this compound's stereoisomerism lies in the tetrahedral arrangement of four different substituents around the C2 carbon: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). This arrangement renders the C2 carbon a chiral center, leading to the existence of two distinct enantiomers.[1] A 50:50 mixture of the (R) and (S) forms constitutes a racemic mixture, which is optically inactive as the equal and opposite optical rotations of the individual enantiomers cancel each other out.[1][2] Understanding and controlling the stereochemistry of this molecule is paramount, as the spatial orientation dictates its biological activity and utility in asymmetric synthesis.
Caption: Enantiomers of this compound as non-superimposable mirror images.
Comparative Physicochemical and Biological Properties
Enantiomers are characterized by their identical physical properties in an achiral context, such as boiling point, density, and solubility.[1] The defining distinction arises from their interaction with plane-polarized light and chiral environments. This divergence is critically important in biological systems, where molecular recognition is highly stereospecific.
| Property | (R)-(-)-2-Hexanol | (S)-(+)-2-Hexanol | Racemic this compound |
| Molecular Formula | C₆H₁₄O[3] | C₆H₁₄O[4] | C₆H₁₄O |
| Molar Mass | 102.17 g/mol [3] | 102.17 g/mol [4] | 102.17 g/mol |
| Boiling Point | ~140 °C | ~140 °C | 140 °C |
| Density | ~0.81 g/mL | ~0.81 g/mL | 0.81 g/mL |
| Specific Rotation [α]D | Levorotatory (-)[1][5] | Dextrorotatory (+)[1][5] | 0° (optically inactive)[2] |
| Odor Profile | Mushroom, dusty, oily[5] | Mushroom, green, ripe, berry, astringent, metallic[5] | A blend of both enantiomers |
Section I: Analytical Methodologies for Enantiomeric Discrimination
Distinguishing and quantifying the enantiomers of this compound requires specialized analytical techniques that can probe the molecule's chirality.
Pillar 1: Polarimetry for Determining Optical Purity
Theoretical Basis: Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution.[2] The specific rotation, [α], is a characteristic property of a chiral molecule and is calculated using Biot's Law: [α] = α / (l × c) , where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[1] This technique provides a bulk measurement of the sample's optical activity, allowing for the determination of enantiomeric excess (ee) in a non-racemic mixture. A positive (+) or negative (-) sign indicates the direction of rotation.[6]
Experimental Protocol 1: Determination of Specific Rotation [1]
-
Calibration: Fill the polarimeter cell (1 dm) with a high-purity solvent (e.g., ethanol) and set the instrument reading to zero. This step is critical to negate any optical activity from the solvent itself.
-
Sample Preparation: Accurately weigh a known mass of the this compound sample and dissolve it in the chosen solvent within a volumetric flask to a precise volume (e.g., 10 mL). This ensures an accurate concentration value (c).
-
Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path, as these will scatter light and lead to erroneous readings.
-
Data Acquisition: Place the cell in the polarimeter (using the sodium D-line at 589 nm) and record the observed optical rotation (α) in degrees.
-
Calculation: Apply Biot's Law to calculate the specific rotation [α]. The value should be reported with the temperature and solvent used, as these can influence the measurement.
Caption: Experimental workflow for determining specific rotation via polarimetry.
Pillar 2: Chromatographic Separation of Enantiomers
Causality: Chromatographic separation of enantiomers is achieved by using a chiral stationary phase (CSP).[7] The CSP creates a chiral environment within the column. As the racemic mixture passes through, the enantiomers form transient, diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.[8]
Method A: Chiral Gas Chromatography (GC) Expertise: For volatile, small aliphatic alcohols like this compound, GC with a cyclodextrin-based CSP is highly effective.[1][9] Cyclodextrins are chiral, cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can selectively include into the cavity or interact with the hydroxyl groups on the rim, leading to separation based on the subtle differences in the fit and interaction energy.
Experimental Protocol 2: Enantiomeric Separation via Chiral GC [1]
-
Instrument Setup: Install a chiral capillary column (e.g., a cyclodextrin-based phase) into a gas chromatograph equipped with a Flame Ionization Detector (FID). Set instrument parameters: injector temperature, oven temperature program (e.g., start at 50°C and ramp at 2°C/min to 150°C), and carrier gas (Helium or Hydrogen) flow rate.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in a volatile solvent like dichloromethane.
-
Injection: Inject a small, fixed volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
Separation & Detection: The vaporized sample is carried through the chiral column, where the enantiomers are separated. As each enantiomer elutes, it is detected by the FID, generating a peak in the chromatogram.
-
Analysis: Identify the peaks corresponding to (R)- and (S)-2-hexanol by comparing their retention times to those of known enantiomerically pure standards. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (ee%).
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound, (R)- | C6H14O | CID 6993810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-2-Hexanol | C6H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. The 2-Hexanols [leffingwell.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Ubiquitous Yet Understated Presence of 2-Hexanol in the Plant Kingdom: A Technical Guide
Abstract
2-Hexanol, a six-carbon secondary alcohol, is a naturally occurring volatile organic compound (VOC) found across a diverse range of plant species. While often overshadowed by more abundant plant volatiles, this compound plays a significant, multifaceted role in plant physiology, ecology, and defense. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its proposed biosynthetic pathway, established methodologies for its extraction and analysis, and its biological significance. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this ubiquitous plant metabolite.
Introduction: Unveiling the Significance of this compound
This compound (C₆H₁₄O) is a chiral secondary alcohol that contributes to the characteristic aroma of many fruits and vegetables.[1] As a plant metabolite, it is involved in a variety of biological processes, acting as a semiochemical in plant-insect interactions and exhibiting potential antimicrobial and antifungal properties.[2][3] Its presence and concentration can be indicative of plant health, developmental stage, and response to environmental stimuli. For drug development professionals, understanding the natural sources, biosynthesis, and biological activities of this compound can open avenues for the discovery of new therapeutic agents and natural product-based solutions.
Natural Occurrence of this compound in the Plant Kingdom
This compound has been identified as a volatile component in a wide array of plant species, contributing to their unique scent profiles. Its presence has been reported in fruits, vegetables, leaves, and flowers. The concentration of this compound can vary significantly depending on the plant species, cultivar, tissue type, and developmental stage.
| Plant Species | Common Name | Plant Part | Reference(s) |
| Camellia sinensis | Tea | Leaves | [2] |
| Perilla frutescens | Perilla | Leaves | [2] |
| Carthamus tinctorius | Safflower | Flowers | [1] |
| Capsicum frutescens | Pepper | Fruit | [1] |
| Zea mays | Corn | Kernels | [1] |
| Vitis spp. | Grape | Fruit | [4] |
| Malus domestica | Apple | Fruit | [5] |
| Musa spp. | Banana | Fruit | [5] |
The Biosynthetic Pathway of this compound: A Proposed Route from Fatty Acids
The precise biosynthetic pathway of this compound in plants has not been fully elucidated; however, it is widely accepted to originate from the metabolism of fatty acids. The proposed pathway involves the enzymatic modification of hexanoic acid, a six-carbon fatty acid.
The biosynthesis is hypothesized to proceed through the following key steps:
-
Activation of Hexanoic Acid: The pathway begins with the activation of hexanoic acid to its coenzyme A (CoA) thioester, hexanoyl-CoA. This activation is a common step in fatty acid metabolism.
-
Reduction to an Aldehyde: Hexanoyl-CoA is then reduced to hexanal. This reduction is likely catalyzed by an acyl-CoA reductase.
-
Formation of 2-Hexanone (Hypothesized): A key hypothetical step involves the oxidation of hexanal at the second carbon to form 2-hexanone. This step may be catalyzed by a specific oxidase or dehydrogenase.
-
Reduction to this compound: Finally, the carbonyl group of 2-hexanone is reduced to a hydroxyl group, yielding this compound. This final reduction is likely carried out by a secondary alcohol dehydrogenase (SADH) utilizing NADH or NADPH as a cofactor. Plant alcohol dehydrogenases are known to act on a variety of aldehydes and ketones.[6]
Caption: Proposed biosynthetic pathway of this compound from hexanoic acid in plants.
Methodologies for Extraction and Analysis
The volatile nature of this compound necessitates specific extraction and analytical techniques to ensure its accurate quantification and identification from plant matrices.
Extraction of this compound
Two primary methods are employed for the extraction of this compound and other volatile compounds from plant materials:
-
Steam Distillation: This classical technique is effective for extracting essential oils and other volatile compounds from a large amount of plant material.[7][8][9] The process involves passing steam through the plant matrix, which vaporizes the volatile compounds. The vapor is then condensed and collected.
Experimental Protocol for Steam Distillation:
-
Preparation of Plant Material: Fresh or dried plant material is comminuted to increase the surface area for efficient extraction.
-
Apparatus Setup: A distillation flask containing the plant material and water is connected to a steam generator, a condenser, and a collection flask.
-
Distillation: Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize.
-
Condensation and Collection: The vapor mixture is cooled in the condenser, and the resulting liquid, a mixture of water and essential oil containing this compound, is collected.
-
Separation: The oily layer containing this compound is separated from the aqueous layer (hydrosol).
-
-
Headspace Solid-Phase Microextraction (HS-SPME): This modern, solvent-free technique is highly sensitive and ideal for the analysis of volatile and semi-volatile compounds from small sample sizes.[10][11][12] It involves the adsorption of volatiles from the headspace above the sample onto a coated fiber, followed by thermal desorption into a gas chromatograph.
Experimental Protocol for HS-SPME:
-
Sample Preparation: A small amount of homogenized plant material is placed in a sealed headspace vial.
-
Extraction: An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period at a specific temperature to allow for the adsorption of volatile compounds.
-
Desorption: The fiber is then retracted and inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis.
-
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound.[5][13][14]
Experimental Protocol for GC-MS Analysis:
-
Injection: The extracted sample (either a liquid extract from steam distillation or thermally desorbed compounds from an SPME fiber) is introduced into the GC injection port.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column coated with a stationary phase.
-
Detection and Identification: The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fragmentation pattern, allows for the definitive identification of this compound by comparison with reference spectra from libraries such as NIST and Wiley.
-
Quantification: The concentration of this compound can be determined by comparing the peak area of the analyte to that of a known concentration of an internal or external standard.
Caption: General workflow for the extraction and analysis of this compound from plant materials.
Biological Significance and Potential Applications
This compound, as a plant volatile, plays a crucial role in mediating interactions with the surrounding environment and possesses intrinsic biological activities that are of interest to various scientific disciplines.
Ecological Roles
-
Plant-Insect Interactions: C6-alcohols, a class of compounds that includes this compound, are known to be involved in both attracting pollinators and repelling herbivores.[6] The emission of this compound can serve as an olfactory cue for insects, guiding them to host plants for feeding or oviposition, or conversely, acting as a deterrent. These interactions are often highly specific and dependent on the insect species and the blend of volatile compounds emitted by the plant.
-
Plant Defense: The release of this compound can be induced by herbivore damage, acting as an indirect defense mechanism by attracting natural enemies of the herbivores, such as parasitic wasps.[2][15]
Biological Activities and Therapeutic Potential
-
Antimicrobial and Antifungal Activity: Studies have indicated that certain isomers of hexanol exhibit antibacterial activity, particularly against Gram-negative bacteria.[3] While this compound itself did not show strong antimicrobial activity in one study, the related compound 2-ethyl-1-hexanol has demonstrated significant antifungal properties against various pathogenic fungi, suggesting that derivatives of this compound could be explored for their antimicrobial potential.[10][16][17]
-
Toxicology: The toxicity of this compound is considered to be low in animal models.[18] However, its metabolism to hexane-2,5-dione is a point of toxicological interest.[18] For the related compound 2-ethyl-1-hexanol, studies have shown low acute toxicity but some potential for irritation and developmental toxicity at high doses.[7][9][19]
Conclusion and Future Directions
This compound is a widespread and functionally significant, yet often overlooked, component of the plant volatilome. This guide has provided a comprehensive overview of its natural occurrence, a plausible biosynthetic pathway, robust analytical methodologies, and its diverse biological roles. For researchers and scientists, a deeper understanding of the regulation of this compound biosynthesis could lead to the engineering of plants with enhanced defense mechanisms or desirable aroma profiles. For drug development professionals, the exploration of this compound and its derivatives may unveil novel antimicrobial, antifungal, or other therapeutic agents. Future research should focus on the definitive elucidation of the this compound biosynthetic pathway, including the identification and characterization of the key enzymes involved. Furthermore, a more extensive screening of the plant kingdom for this compound, coupled with detailed investigations into its specific ecological and pharmacological activities, will undoubtedly expand our appreciation and application of this versatile natural product.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Conservation of ethanol fermentation and its regulation in land plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prechronic toxicity studies on 2-ethylhexanol in F334 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jniosh.johas.go.jp [jniosh.johas.go.jp]
- 9. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. epa.gov [epa.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. GC/MS and PCA Analysis of Volatile Compounds Profile in Various Ilex Species [mdpi.com]
- 14. pure.psu.edu [pure.psu.edu]
- 15. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Activity and Mechanisms of 2-Ethylhexanol, a Volatile Organic Compound Produced by Stenotrophomonas sp. NAU1697, against Fusarium oxysporum f. sp. cucumerinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-ethyl-1-hexanol: a promising molecule against priority fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. Comprehensive review of 2‐ethyl‐1‐hexanol as an indoor air pollutant - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Data and Safe Handling of 2-Hexanol
Introduction: The Dichotomy of Utility and Hazard
2-Hexanol (CAS RN: 626-93-7), a six-carbon secondary alcohol, presents a classic case of industrial utility balanced against potential human health risks. Its application as a solvent, chemical intermediate, and component in various industrial processes necessitates a thorough understanding of its toxicological profile and the implementation of robust safety protocols. This guide provides a comprehensive overview of the current toxicological data for this compound, including insights into its mechanism of toxicity, and outlines detailed procedures for its safe handling and for conducting key toxicological assessments. For endpoints where data on this compound is limited, a weight-of-evidence approach is employed, incorporating data from structurally similar compounds such as 2-octanol and the isomeric 2-ethyl-1-hexanol, to provide a conservative assessment of risk.
Toxicological Profile of this compound
The toxicity of this compound is multifaceted, with the most significant concern being its potential for neurotoxicity following repeated exposure. The acute toxicity of this compound is relatively low; however, it is a notable skin, eye, and respiratory irritant.
Mechanism of Neurotoxicity: A Pathway to Peripheral Neuropathy
The primary toxicological concern associated with this compound is its role as a metabolite of n-hexane and its subsequent conversion to the neurotoxic agent, 2,5-hexanedione.[1] This metabolic activation is the critical mechanistic step leading to the development of peripheral neuropathy. The process begins with the hydroxylation of n-hexane by mixed-function oxidases in the liver to form this compound.[1] this compound is then further metabolized to 2-hexanone and 2,5-hexanediol, which are precursors to the ultimate neurotoxicant, 2,5-hexanedione.[1]
2,5-Hexanedione is a gamma-diketone that exerts its neurotoxic effects by cross-linking neurofilaments in axons. This cross-linking disrupts axonal transport, leading to axonal swelling and, eventually, degeneration of the nerve fiber. Clinically, this manifests as a sensory and motor peripheral neuropathy, characterized by numbness, tingling, and weakness in the extremities.[1] An experimental study in rats demonstrated that subcutaneous administration of this compound at 400 mg/kg for 21 weeks resulted in gait disturbances and a reduction in nerve conduction velocity, confirming its neurotoxic potential.[2]
"n-Hexane" [fillcolor="#F1F3F4"]; "this compound" [fillcolor="#FBBC05"]; "2-Hexanone" [fillcolor="#F1F3F4"]; "2,5-Hexanediol" [fillcolor="#F1F3F4"]; "2,5-Hexanedione (Neurotoxic Metabolite)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"n-Hexane" -> "this compound" [label="Mixed-Function Oxidases"]; "this compound" -> "2-Hexanone"; "2-Hexanone" -> "2,5-Hexanedione (Neurotoxic Metabolite)"; "this compound" -> "2,5-Hexanediol"; "2,5-Hexanediol" -> "2,5-Hexanedione (Neurotoxic Metabolite)"; }
Caption: Metabolic activation of n-hexane to the neurotoxic 2,5-hexanedione via this compound.Acute Toxicity
This compound exhibits low acute toxicity via the oral and dermal routes.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 2,590 mg/kg | [ChemicalBook SDS] |
| LD50 | Data not available | Dermal | ||
| LC50 | Data not available | Inhalation |
Irritation and Sensitization
This compound is classified as a skin and eye irritant. Prolonged or repeated skin contact can lead to defatting and dermatitis.[3]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Skin Sensitization: No data is available for this compound. However, based on read-across from 2-octanol, it is not expected to be a skin sensitizer.[5]
Repeated Dose Toxicity
There is a lack of specific repeated-dose toxicity studies for this compound. In the absence of direct data, a read-across approach using data from 2-octanol is scientifically justified due to their structural similarity. A 90-day subchronic inhalation study on the related compound 2-ethylhexanol in rats resulted in a No-Observed-Adverse-Effect-Level (NOAEL) of 120 ppm.[6]
| Endpoint | Species | Route | Value | Basis | Reference |
| NOAEL | Rat | Oral | 300 mg/kg/day | Read-across from 2-octanol (OECD TG 422) | [RIFM, 2020] |
Note: The NOAEL is based on adverse clinical signs, body weight, and food consumption changes at higher doses in the 2-octanol study.
Genotoxicity
No dedicated genotoxicity studies have been identified for this compound. A read-across to 3-hexanol suggests that this compound is not expected to be genotoxic.[5] The related compound, 2-ethyl-1-hexanol, has been shown to be non-genotoxic in a battery of in vitro and in vivo assays.[7][8]
Carcinogenicity
There are no carcinogenicity studies available for this compound. The structurally related compound, 2-ethyl-1-hexanol, was not found to be carcinogenic in a two-year oral gavage study in rats and mice.[7]
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of this compound is limited. A read-across from a combined repeated dose and reproductive/developmental toxicity screening study (OECD TG 422) with 2-octanol provides the following No-Observed-Adverse-Effect Levels (NOAELs):
| Endpoint | Species | Route | Value | Basis | Reference |
| Fertility NOAEL | Rat | Oral | 300 mg/kg/day | Based on estrous cycle effects at 1000 mg/kg/day | [RIFM, 2020] |
| Developmental NOAEL | Rat | Oral | 100 mg/kg/day | Based on increased pup loss and decreased litter/pup weight at higher doses | [RIFM, 2020] |
A dermal developmental toxicity study on 2-ethyl-1-hexanol in rats showed no evidence of developmental toxicity at doses up to 2520 mg/kg/day, a level that produced maternal toxicity. The maternal toxicity NOAEL was 252 mg/kg/day based on skin irritation.
Safe Handling and Personal Protective Equipment (PPE)
Given the toxicological profile of this compound, strict adherence to safety protocols is paramount to minimize exposure and mitigate risks.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. Local exhaust ventilation (LEV) is recommended, especially when heating the substance or when generating aerosols or mists.
-
Containment: For larger scale operations, closed systems should be used to minimize the release of vapors into the work environment.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). Always inspect gloves prior to use and follow proper glove removal technique.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For tasks with a high risk of splashing, chemical-resistant coveralls may be necessary.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Use only non-sparking tools. Ground and bond containers and receiving equipment to prevent static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area. Eliminate all ignition sources. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Absorb the spilled material and collect it for disposal.
Experimental Protocols for Toxicological Assessment
The following are summarized, step-by-step methodologies for key toxicological assessments, based on OECD guidelines. These protocols are foundational and should be adapted based on the specific properties of the test substance and regulatory requirements.
Protocol 1: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; animal_prep [label="Animal Preparation\n(Albino Rabbit, clipped fur)"]; initial_test [label="Initial Test (1 animal)\n0.5 mL applied to skin for 4 hrs"]; observation_1 [label="Observe for erythema/edema\nat 1, 24, 48, 72 hrs and up to 14 days"]; corrosion [label="Corrosive Effect?", shape=diamond, fillcolor="#FBBC05"]; stop [label="Stop Test\nClassify as Corrosive", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; irritation [label="Irritant Effect?", shape=diamond, fillcolor="#FBBC05"]; confirmatory_test [label="Confirmatory Test (2 additional animals)\n0.5 mL applied to skin for 4 hrs"]; observation_2 [label="Observe for erythema/edema\nat 1, 24, 48, 72 hrs and up to 14 days"]; classify_irritant [label="Classify as Irritant", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; classify_non_irritant [label="Classify as Non-Irritant", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> animal_prep; animal_prep -> initial_test; initial_test -> observation_1; observation_1 -> corrosion; corrosion -> stop [label="Yes"]; corrosion -> irritation [label="No"]; irritation -> confirmatory_test [label="Yes"]; irritation -> classify_non_irritant [label="No"]; confirmatory_test -> observation_2; observation_2 -> classify_irritant; }
Caption: Workflow for an acute dermal irritation/corrosion study based on OECD 404.Methodology:
-
Animal Selection and Preparation: Use healthy young adult albino rabbits. Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk.
-
Dose Application (Initial Test): Apply 0.5 mL of this compound to a small area (approximately 6 cm²) of the clipped skin of one animal and cover with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure period is 4 hours.
-
Removal of Test Substance: After 4 hours, remove the dressing and any residual test substance.
-
Observation: Examine the application site for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Continue observations for up to 14 days if the effects are persistent.
-
Scoring: Grade the skin reactions according to a standardized scoring system (e.g., Draize scale).
-
Confirmatory Test: If a corrosive effect is not observed in the initial test, but an irritant effect is noted, repeat the test on two additional animals.
-
Classification: The substance is considered an irritant if the mean scores for erythema or edema are above a certain threshold.
Protocol 2: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Methodology:
-
Animal Selection: Use healthy young adult albino rabbits with no pre-existing eye defects.
-
Dose Application (Initial Test): Gently pull the lower eyelid away from the eyeball of one animal and instill 0.1 mL of this compound into the conjunctival sac. Hold the eyelids together for about one second. The other eye serves as a control.
-
Observation: Examine the treated eye for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.
-
Scoring: Grade the ocular lesions using a standardized scoring system.
-
Confirmatory Test: If a corrosive or severe irritant effect is not observed in the first animal, the test may be repeated in up to two additional animals to confirm the initial findings.
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions.
Conclusion
This compound is a chemical with a moderate hazard profile, characterized by its potential for neurotoxicity upon repeated exposure, and its irritant properties to the skin, eyes, and respiratory tract. A thorough understanding of its metabolic activation to the neurotoxicant 2,5-hexanedione is key to appreciating the primary long-term risk associated with its handling. While data gaps exist for some toxicological endpoints, a conservative approach using read-across from structurally similar compounds allows for a comprehensive risk assessment. Strict adherence to the safe handling procedures, including the use of appropriate engineering controls and personal protective equipment, is essential for minimizing exposure and ensuring the safety of researchers and industrial workers. The provided experimental protocols offer a framework for generating further toxicological data in a standardized and reproducible manner.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. [An experimental study on the neurotoxicity of 2-octanone and this compound, a metabolite of n-hexane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Subchronic inhalation toxicity study of 2-ethylhexanol vapour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. arkema.com [arkema.com]
- 8. The developmental toxicity of 2-ethylhexanol applied dermally to pregnant Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 2-Hexanol: A Secondary Alcohol
Introduction: The Archetype of a Secondary Alcohol
In the vast landscape of organic chemistry, alcohols are classified based on the substitution of the carbon atom bearing the hydroxyl (-OH) group. This compound, a six-carbon alcohol with the hydroxyl group on the second carbon, serves as an exemplary model of a secondary alcohol.[1][2] Its chemical formula is C₆H₁₄O.[3][4] This positioning of the functional group imparts distinct chemical reactivity and physical properties that differentiate it from its primary and tertiary isomers.[5] Found in various essential oils and the aroma profiles of fruits like apples, this compound is not only a synthetic building block but also a naturally occurring metabolite.[1][6] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its key reactions and applications, tailored for professionals in research and drug development.
Physicochemical Properties and Stereochemistry
The utility of a chemical compound in a research or industrial setting is fundamentally dictated by its physical and chemical properties. This compound is a colorless liquid characterized by a specific set of properties that influence its behavior as a solvent and a reactant.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O | [3][4] |
| Molar Mass | 102.177 g/mol | [3][7] |
| Appearance | Colorless liquid | [7] |
| Density | 0.81 g/mL at 25 °C | [3][8] |
| Boiling Point | 140 °C (413 K) | [3] |
| Melting Point | -23 °C (250 K) | [3] |
| Flash Point | 41 - 46 °C (closed cup) | [3][8] |
| Water Solubility | 14-17.2 g/L | [1][3] |
| Solubility | Soluble in ethanol and diethyl ether | [2][3] |
The Chiral Nature of this compound
A critical feature of this compound is its chirality. The second carbon atom (C2) is bonded to four different groups: a hydrogen atom (-H), a hydroxyl group (-OH), a methyl group (-CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). This makes C2 a stereocenter, meaning this compound exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-hexanol and (S)-2-hexanol.[1][3] This stereoisomerism is crucial in fields like drug development, where the biological activity of enantiomers can differ significantly.
Synthesis and Manufacturing Processes
The synthesis of this compound can be achieved through several established routes. The choice of method often depends on factors such as starting material availability, desired yield, and scalability.
Hydration of 1-Hexene (Markovnikov Addition)
This is a classic electrophilic addition reaction where water is added across the double bond of 1-hexene, typically catalyzed by a strong acid like sulfuric acid. The causality behind this reaction's selectivity lies in Markovnikov's rule . The mechanism involves the protonation of the alkene to form the most stable carbocation intermediate. In this case, a secondary carbocation is formed at C2, which is more stable than the primary carbocation that would form at C1. The subsequent attack by water and deprotonation yields this compound as the major product.[9]
Experimental Protocol: Synthesis of this compound from 1-Hexene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add 7.6 mL of concentrated sulfuric acid to 2.5 g of crushed ice.
-
Addition of Alkene: Cool the mixture in an ice bath and slowly add 10.0 mL of 1-hexene while stirring.[9]
-
Reaction: Shake the mixture until it heats up. Allow it to stand for a few minutes, then add water and reflux for approximately 10 minutes.[10]
-
Work-up: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Purification: Wash the organic layer with a dilute sodium bicarbonate solution, followed by water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Isolation: Purify the crude product by fractional distillation, collecting the fraction boiling around 136-140 °C.
Reduction of 2-Hexanone
Another common synthetic route is the reduction of the corresponding ketone, 2-hexanone (methyl n-butyl ketone). This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a hydroxyl group.
Experimental Protocol: Sodium-Mediated Reduction of 2-Hexanone
This protocol is a self-validating system as the progress can be monitored by the consumption of the sodium metal.
-
Preparation: Dissolve 100 g of 2-hexanone in a mixture of 750 mL of diethyl ether and 150 mL of water in a large flask.[11]
-
Reduction: While stirring vigorously, introduce 69 g of clean sodium metal (as wire or small pieces) as rapidly as possible, controlling the reaction rate by external cooling with an ice bath if necessary.[11]
-
Completion: Continue stirring until all the sodium has reacted completely.
-
Work-up: Separate the ethereal layer. Wash it sequentially with dilute hydrochloric acid and then with water.
-
Drying and Isolation: Dry the ethereal solution with anhydrous potassium carbonate. Remove the ether by distillation, and then fractionally distill the residue.[11]
-
Final Product: Collect the fraction boiling at 136-138 °C, which is pure this compound.[11]
Key Chemical Reactions and Mechanistic Pathways
As a secondary alcohol, this compound undergoes a set of characteristic reactions that are fundamental to its role as a synthetic intermediate.
Oxidation to 2-Hexanone
The oxidation of secondary alcohols yields ketones. This is a defining reaction that distinguishes them from primary alcohols (which can be oxidized to aldehydes and then carboxylic acids) and tertiary alcohols (which are resistant to oxidation). The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom attached to it. Common oxidizing agents include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or milder, more modern reagents. Palladium-based catalysts have also been studied for this transformation.[12]
Dehydration to Alkenes
When heated in the presence of a strong acid catalyst (like H₂SO₄ or H₃PO₄), this compound undergoes an elimination reaction (dehydration) to form alkenes.[13] The reaction proceeds via an E1 mechanism involving a carbocation intermediate. According to Zaitsev's rule , the major product will be the most substituted (and therefore most stable) alkene. In this case, elimination of a proton from C3 yields 2-hexene (major product), while elimination from C1 yields 1-hexene (minor product).[14] Greener alternatives using reusable catalysts like Montmorillonite KSF clay have also been developed for this type of reaction.[15][16]
Esterification
This compound reacts with carboxylic acids or their derivatives (like acid anhydrides) in the presence of an acid catalyst to form esters. This reaction is fundamental to producing various derivatives used as solvents, fragrances, and plasticizers.[12][17] For example, reacting this compound with acetic acid yields 2-hexyl acetate, a compound with a characteristic fruity aroma.
Applications in Research and Industry
The specific properties of this compound lend it to a variety of applications across different sectors.
-
Solvent and Co-solvent: Due to its moderate polarity and ability to engage in hydrogen bonding, this compound is an effective solvent for resins, coatings, inks, oils, and waxes.[2][17]
-
Chemical Intermediate: It is a crucial precursor in the synthesis of other value-added chemicals.[2][5]
-
Plasticizers: Esters derived from this compound are used as plasticizers to increase the flexibility and durability of polymers like PVC.[12]
-
Surfactants: It serves as a building block for surfactants used in detergents and emulsifiers.[2]
-
Fragrances and Flavors: 2-Hexyl esters, such as 2-hexyl acetate, are used in the fragrance and cosmetics industry for their pleasant aromas.[2][17]
-
-
Biomarker: As a naturally occurring compound in some foods and a human metabolite, this compound can be a potential biomarker for the consumption of certain food products.[1]
Spectroscopic Profile
For researchers, the unambiguous identification of this compound is critical. Spectroscopic data provides a chemical fingerprint.
-
¹H NMR: The proton NMR spectrum would show characteristic signals, including a multiplet for the proton on C2 (the carbon bearing the -OH group) around 3.8 ppm, a doublet for the C1 methyl group, and a triplet for the terminal C6 methyl group.[7]
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of an alcohol. A strong C-O stretch would also be visible around 1100-1125 cm⁻¹.
-
Mass Spectrometry: The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern.[4]
Safety, Handling, and Disposal
Proper handling of this compound is essential to ensure laboratory safety. It is classified as a flammable liquid and can cause skin and eye irritation.[18][19][20]
-
Hazards:
-
Flammability: Flammable liquid and vapor.[18] Keep away from heat, sparks, open flames, and hot surfaces.[18][20] Vapors can form explosive mixtures with air at elevated temperatures.[18]
-
Health: May cause respiratory irritation.[19][20] Causes serious eye irritation and skin irritation.[19][20] Its toxicity is partly based on its metabolism to hexane-2,5-dione.[3]
-
-
Handling Precautions:
-
Storage:
-
Disposal:
Conclusion
This compound is a quintessential secondary alcohol whose structure, chirality, and reactivity make it a versatile compound in both academic research and industrial applications. From its role as a solvent to its function as a key intermediate in the synthesis of esters, plasticizers, and surfactants, this compound demonstrates the fundamental principles of organic chemistry. A thorough understanding of its properties, synthesis, and reaction mechanisms is indispensable for professionals in chemistry and drug development who seek to leverage its unique characteristics for innovation.
References
- 1. Showing Compound this compound (FDB004514) - FooDB [foodb.ca]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 69203-06-1 | Benchchem [benchchem.com]
- 6. This compound | 626-93-7 [chemicalbook.com]
- 7. This compound | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-己醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scribd.com [scribd.com]
- 10. reddit.com [reddit.com]
- 11. prepchem.com [prepchem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. brainly.com [brainly.com]
- 14. gauthmath.com [gauthmath.com]
- 15. beyondbenign.org [beyondbenign.org]
- 16. lakeland.edu [lakeland.edu]
- 17. scent.vn [scent.vn]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. echemi.com [echemi.com]
Methodological & Application
Application Notes & Protocols: The Utility of 2-Hexanol as a Versatile Solvent in Organic Synthesis
Abstract
In the landscape of organic synthesis, the choice of solvent is a critical parameter that dictates reaction kinetics, yield, and purity. While common solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are staples in the modern laboratory, there is a growing need for alternative solvents with unique property profiles and improved environmental credentials. This guide delves into the application of 2-Hexanol, a secondary alcohol, as a moderately polar, protic solvent for a range of organic transformations. We will explore its physicochemical properties, discuss its advantages and limitations, and provide detailed, field-proven protocols for its use in key reactions relevant to researchers in the pharmaceutical and chemical industries.
Introduction: Re-evaluating this compound's Role in the Lab
This compound is a six-carbon secondary alcohol that exists as a colorless liquid.[1][2] Traditionally, its applications have been prominent in the fragrance industry and as a chemical intermediate for producing surfactants and plasticizers.[3][4][5] However, its specific combination of a hydroxyl functional group and a six-carbon chain endows it with a unique solvent character—moderate polarity, protic nature, and a relatively high boiling point—that warrants closer examination for broader applications in organic synthesis.
The hydroxyl group allows this compound to engage in hydrogen bonding, enabling it to dissolve a range of polar substrates, while its hydrocarbon backbone provides compatibility with non-polar compounds.[3] This dual nature makes it an interesting candidate for reactions requiring the solubilization of diverse starting materials. Furthermore, with the increasing emphasis on "green chemistry," higher alcohols like this compound are being considered as potentially more benign alternatives to volatile and hazardous chlorinated solvents.[1][6]
This document serves as a practical guide for chemists to effectively leverage this compound, moving it from a niche intermediate to a valuable tool in the solvent toolbox.
Physicochemical Properties & Solvent Characteristics
The utility of any solvent is fundamentally tied to its physical and chemical properties. Understanding these parameters is key to predicting its behavior in a reaction.
Causality Behind the Properties:
-
Boiling Point (140 °C): This elevated boiling point, compared to solvents like THF (66 °C) or acetone (56 °C), is a direct result of hydrogen bonding and increased van der Waals forces from the C6 chain. This property is highly advantageous for reactions requiring elevated temperatures to overcome activation energy barriers, allowing for a wider operational window without the need for pressurized vessels.[2]
-
Polarity & Solubility: As a secondary alcohol, this compound is moderately polar. The hydroxyl group can act as a hydrogen bond donor and acceptor, allowing it to solubilize polar reagents.[3] However, the six-carbon aliphatic chain imparts significant non-polar character. This amphiphilic nature means it is miscible with many organic solvents like ethanol and ether, but only moderately soluble in water (approx. 14 g/L).[2][3] This characteristic is useful in reactions where reagents have mixed polarity and facilitates phase separation during aqueous workups.
-
Protic Nature: The presence of the acidic hydroxyl proton makes this compound a protic solvent. This is a critical consideration. It is an excellent solvent for SN1 reactions where it can stabilize carbocation intermediates. Conversely, it is incompatible with highly basic or nucleophilic reagents such as Grignard reagents, organolithiums, and metal hydrides (e.g., NaH, LiAlH4), as it will be deprotonated and quench the reagent.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₄O | [2] |
| Molar Mass | 102.18 g/mol | [3][7] |
| Appearance | Colorless liquid | [1] |
| Density | 0.81 g/mL | [2] |
| Boiling Point | 140 °C (284 °F; 413 K) | [2] |
| Melting Point | -23 °C (-9 °F; 250 K) | [2] |
| Flash Point | 41 - 45 °C (106 - 113 °F) | [2][4] |
| Water Solubility | ~14 g/L | [2] |
| Vapor Pressure | ~2.06 hPa @ 20 °C | [4] |
| LogP (Octanol/Water) | 1.8 | [7] |
Applications in Organic Synthesis
While not a universal solvent, this compound's properties make it particularly well-suited for specific classes of reactions.
Esterification Reactions
Esterification, the reaction between a carboxylic acid and an alcohol, is often an equilibrium-limited process. According to Le Châtelier's principle, the removal of water is necessary to drive the reaction to completion.
Why this compound is Advantageous:
-
High Boiling Point: The reaction can be conducted at temperatures sufficient to remove water azeotropically (often with a co-solvent like toluene) using a Dean-Stark apparatus. Its high boiling point ensures the reaction medium remains liquid and effective at these temperatures.
-
Dual Role: In the synthesis of 2-hexyl esters, this compound serves as both the nucleophilic reactant and the solvent, simplifying the reaction setup and maximizing the concentration of one of the reactants to further push the equilibrium.[8]
-
Solubilizing Power: It can effectively dissolve a wide range of carboxylic acids, from simple aliphatic acids to more complex aromatic or dicarboxylic acids.[9]
The synthesis of plasticizers, such as dicarboxylate esters, often employs longer-chain alcohols like 2-ethyl-1-hexanol, a close structural relative of this compound.[9][10] The principles and conditions used in these industrial processes are directly applicable to lab-scale syntheses using this compound.
Synthesis of this compound via Grignard Reaction
While this compound cannot be used as a solvent for the formation of a Grignard reagent, it is a common product of Grignard reactions. This is a foundational C-C bond-forming reaction, and understanding its synthesis provides context for its purity and potential side products. A common route involves the reaction of an aldehyde with a Grignard reagent.[11][12]
Example Synthesis Pathway:
-
Reactants: Pentanal and Methylmagnesium Bromide.[12]
-
Solvent: Anhydrous diethyl ether or THF is mandatory to stabilize the Grignard reagent and prevent its decomposition.[13]
-
Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of pentanal. An acidic workup then protonates the resulting alkoxide to yield the secondary alcohol, this compound.
Role in Catalytic Hydrogenation & Oxidation
This compound's structural isomer, 2-ethyl-hexanol, is produced industrially via the hydrogenation of 2-ethyl-2-hexenal.[14][15][16] The catalysts and conditions (e.g., Nickel-based catalysts, elevated temperature and pressure) used in these processes are relevant for other hydrogenation reactions where a higher-boiling alcohol could serve as the solvent.
Conversely, this compound itself can be a substrate for oxidation reactions. Studies have shown its use with palladium catalysts to produce ketones.[5] In such cases, if the starting material is soluble in this compound, it can serve as a solvent for the oxidation of other substrates, provided it is less reactive or its oxidation product does not interfere with the desired transformation.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. Always perform a risk assessment before starting any chemical reaction.
Protocol 1: Fischer Esterification of Acetic Acid with this compound
This protocol details the synthesis of 2-hexyl acetate, a fragrance component, using this compound as both reactant and solvent.
Materials:
-
This compound (>98% purity)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and reflux condenser. Add this compound (e.g., 51.1 g, 0.5 mol, 5 eq) and glacial acetic acid (6.0 g, 0.1 mol, 1 eq) to the flask.
-
Causality: Using an excess of this compound shifts the equilibrium towards the product side.
-
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) to the stirred mixture.
-
Causality: The strong acid protonates the carbonyl oxygen of the acetic acid, making it more electrophilic and accelerating the reaction rate.[17]
-
-
Reflux and Water Removal: Heat the mixture to a gentle reflux (approx. 120-130 °C). Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with this compound. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Aqueous Workup:
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful! CO₂ evolution), and finally 50 mL of brine.
-
Causality: The bicarbonate wash neutralizes the sulfuric acid catalyst and any remaining acetic acid. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Filtration: Drain the organic layer into a flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification: Remove the excess this compound and isolate the 2-hexyl acetate product via fractional distillation. The product will have a lower boiling point than the starting alcohol.
Protocol 2: Synthesis of this compound via Grignard Reagent
This protocol describes the synthesis of this compound from pentanal and a pre-prepared Grignard reagent. Extreme caution is required: Grignard reagents are moisture-sensitive and pyrophoric. All glassware must be flame-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).
Materials:
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Pentanal (>98% purity, anhydrous)
-
Anhydrous diethyl ether
-
1 M Hydrochloric Acid solution
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Flame-dried glassware, syringes, inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add pentanal (8.6 g, 0.1 mol) dissolved in 50 mL of anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.
-
Grignard Addition: Add the methylmagnesium bromide solution (37 mL of 3.0 M solution, 0.11 mol, 1.1 eq) to the dropping funnel via syringe. Add the Grignard solution dropwise to the stirred pentanal solution over 30 minutes, maintaining the temperature below 10 °C.
-
Causality: The reaction is highly exothermic. Slow, controlled addition is crucial to prevent side reactions and ensure safety. A slight excess of the Grignard reagent ensures full conversion of the aldehyde.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Quenching: Cool the flask back to 0 °C. Slowly and carefully add 50 mL of 1 M HCl solution dropwise to quench the reaction and dissolve the magnesium salts.
-
Causality: The acid protonates the intermediate alkoxide to form the alcohol product and dissolves the Mg(OH)Br salts into the aqueous layer.
-
-
Workup: Transfer the mixture to a separatory funnel. The layers should separate. Remove the aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Drying and Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether solvent using a rotary evaporator. The crude this compound can then be purified by distillation.
Safety and Handling
This compound is a flammable liquid and vapor.[18][19] It can cause skin and serious eye irritation, and may cause respiratory irritation.[19][20]
-
Handling: Always work in a well-ventilated fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19] Keep away from heat, sparks, open flames, and hot surfaces.[18][20] Use non-sparking tools and take precautionary measures against static discharge.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[18][20]
-
Peroxide Formation: Like many alcohols and ethers, this compound may form explosive peroxides upon exposure to air and light over time.[18] It is advisable to test for the presence of peroxides before distilling or allowing it to evaporate to dryness. Discard after one year if not tested.[18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[19]
Conclusion
This compound presents a compelling option as a process solvent in specific organic synthesis applications. Its high boiling point is a distinct advantage for reactions requiring heat, while its moderate, amphiphilic character allows it to solubilize a diverse range of reactants. While its protic nature precludes its use with many organometallic reagents, it is an excellent choice for reactions like Fischer esterification, where it can serve as both solvent and reactant. By understanding its unique properties and limitations, researchers and process chemists can effectively integrate this compound into their workflows, potentially simplifying processes and improving reaction conditions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. scent.vn [scent.vn]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. jetir.org [jetir.org]
- 7. This compound | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effect of this compound and methanol on the one-pot process of dehydration and alkoxycarbonylation for the synthesis of esters | Sevostyanova | Fine Chemical Technologies [finechem-mirea.ru]
- 9. pubs.aip.org [pubs.aip.org]
- 10. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 14. researchgate.net [researchgate.net]
- 15. A Kinetics study of 2-ethyl-2-hexenal hydrogenation to 2-ethyl-hexanol over Nickel based catalyst | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. echemi.com [echemi.com]
Application Notes and Protocols for the Synthesis of Plasticizers from 2-Hexanol
Introduction: The Role of 2-Hexanol in Modern Plasticizer Chemistry
This compound, and more specifically its branched isomer 2-ethylhexanol (2-EH), is a cornerstone in the synthesis of a diverse range of plasticizers.[1] These additives are crucial for enhancing the flexibility, durability, and processability of polymeric materials, most notably polyvinyl chloride (PVC).[1] The molecular structure of 2-EH, particularly its branching, imparts key properties to the resulting plasticizers, such as reduced volatility and improved performance at low temperatures. This is because the branched chains inhibit crystallization.[2] While historically prominent in the production of phthalate esters like di(2-ethylhexyl) phthalate (DEHP), the industry is increasingly shifting towards non-phthalate alternatives due to health and environmental concerns.[2][3] This guide provides detailed protocols for the synthesis of two such important plasticizers derived from 2-ethylhexanol: Di(2-ethylhexyl) terephthalate (DOTP), a non-phthalate alternative, and Di(2-ethylhexyl) adipate (DEHA), a common adipate-based plasticizer.
Core Principles of this compound-Based Plasticizer Synthesis: The Esterification Reaction
The fundamental chemical transformation in the synthesis of these plasticizers is the Fischer esterification. This reaction involves the acid-catalyzed condensation of 2-ethylhexanol with a dicarboxylic acid or its anhydride. The general mechanism is outlined below:
Caption: Generalized mechanism of Fischer esterification for plasticizer synthesis.
Key to driving the equilibrium towards the product side is the efficient removal of water, which is a byproduct of the reaction.[4] This is often achieved through azeotropic distillation.
Experimental Protocols
Protocol 1: Synthesis of Di(2-ethylhexyl) terephthalate (DOTP)
DOTP is a widely used non-phthalate plasticizer that offers good performance and a favorable safety profile.[3] The following protocol details its synthesis via the direct esterification of terephthalic acid and 2-ethylhexanol.
Materials and Equipment:
-
Terephthalic acid (TPA)
-
2-Ethylhexanol (2-EH)
-
Titanium tetraalkoxide catalyst (e.g., titanium tetraisopropoxide - TIPT)
-
Inert gas (e.g., Nitrogen)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Activated carbon
-
Filter aid (e.g., Celite)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark trap or similar apparatus for water removal.
-
Heating mantle
-
Vacuum source for distillation
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge terephthalic acid and 2-ethylhexanol. A typical molar ratio of 2-EH to TPA is between 2.2:1 and 2.5:1 to ensure complete conversion of the acid.[4]
-
Catalyst Addition: Add the titanium tetraalkoxide catalyst. The amount of catalyst is typically in the range of 50 to 200 parts per million by weight of titanium relative to the total reaction mixture.
-
Esterification Reaction:
-
Begin stirring the mixture and start purging with an inert gas like nitrogen.
-
Heat the reaction mixture to a temperature between 180°C and 260°C.[4] The reaction is often carried out under a pressure of 1 to 4 bar gauge to facilitate the removal of water.[4]
-
Continuously remove the water of reaction as an azeotrope with 2-ethylhexanol using the Dean-Stark trap. The condensed 2-ethylhexanol can be recycled back into the reactor.
-
Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a predetermined low level. The total reaction time can be around 10.5 hours depending on the specific conditions.[5]
-
-
Purification:
-
After the reaction is complete, cool the mixture. If there is any unreacted terephthalic acid, it can be removed by filtration.[5]
-
Neutralize the crude product with an aqueous solution of sodium hydroxide (e.g., 2.5% NaOH) to remove any remaining acidic species.[5]
-
Wash the organic layer with water until it is neutral.
-
Remove the excess 2-ethylhexanol by vacuum distillation.[4]
-
For color improvement, treat the product with activated carbon at around 90°C for one hour, followed by filtration through a filter aid.[5]
-
Characterization:
-
FTIR Spectroscopy: The formation of the ester can be monitored by the appearance of a strong carbonyl (C=O) stretching band around 1720 cm⁻¹ and the disappearance of the broad O-H stretching band of the carboxylic acid.
-
¹H NMR Spectroscopy (in CDCl₃):
-
Aromatic protons of the terephthalate ring typically appear as a singlet around δ 8.09 ppm.
-
The -OCH₂- protons of the 2-ethylhexyl group appear as a multiplet around δ 4.28 ppm.
-
The other aliphatic protons of the 2-ethylhexyl group will be visible in the upfield region (δ 0.9-1.8 ppm).[6]
-
Protocol 2: Synthesis of Di(2-ethylhexyl) adipate (DEHA)
DEHA is a versatile plasticizer known for its good low-temperature properties.[7] It is synthesized by the esterification of adipic acid with 2-ethylhexanol.
Materials and Equipment:
-
Adipic acid
-
2-Ethylhexanol (2-EH)
-
Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)[7]
-
Sodium bicarbonate solution (for neutralization)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (for drying)
-
Reaction vessel with a mechanical stirrer, thermometer, and a Dean-Stark trap.
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine adipic acid, 2-ethylhexanol, and a catalytic amount of sulfuric acid or p-toluenesulfonic acid. A molar ratio of 2-ethylhexanol to adipic acid of 2.2:1 is recommended.[8]
-
Esterification Reaction:
-
Heat the mixture to reflux. The reaction is typically carried out at atmospheric pressure.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess 2-ethylhexanol and any solvent used under reduced pressure using a rotary evaporator to obtain the purified DEHA.
-
Characterization:
-
FTIR Spectroscopy: Similar to DOTP, the formation of DEHA is confirmed by the appearance of the ester carbonyl peak (around 1735 cm⁻¹) and the disappearance of the carboxylic acid O-H peak.
-
¹H NMR Spectroscopy (in CDCl₃):
-
The -OCH₂- protons of the 2-ethylhexyl group will be shifted downfield.
-
The methylene protons of the adipate backbone will appear as multiplets in the upfield region.
-
The aliphatic protons of the 2-ethylhexyl group will also be present in the upfield region.
-
Performance Data of this compound-Based Plasticizers in PVC
The choice of plasticizer significantly impacts the final properties of the PVC material. Below is a table summarizing typical mechanical properties of PVC plasticized with DOTP and DEHA.
| Property | PVC with DOTP | PVC with DEHA |
| Plasticizer Content (phr) | 40 - 60 | 40 - 60 |
| Tensile Strength (MPa) | 13 - 25[9] | 15 - 22 |
| Elongation at Break (%) | 250 - 400[9] | 300 - 450 |
| Hardness (Shore A) | 80 - 90 | 75 - 85 |
| Migration Resistance | Good[3] | Moderate |
| Low-Temperature Flexibility | Good | Excellent |
Note: Values are approximate and can vary depending on the specific formulation and processing conditions.
Safety Precautions
Chemical Hazards:
-
This compound/2-Ethylhexanol: Flammable liquid and vapor.[6] May cause skin, eye, and respiratory irritation.[7][10]
-
Dicarboxylic Acids (Terephthalic, Adipic): May cause skin and eye irritation.
-
Acid Catalysts (Sulfuric Acid, p-TSA): Corrosive and can cause severe burns.[11] Handle with extreme care in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
When handling concentrated acids, a face shield and acid-resistant apron are recommended.[12]
Procedural Safety:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Esterification reactions can be exothermic; ensure proper temperature control.
-
When working with flammable liquids, avoid open flames and use intrinsically safe heating equipment.
-
Be cautious when performing distillations, especially under vacuum.
Conclusion
This compound, particularly 2-ethylhexanol, remains a vital precursor in the synthesis of high-performance plasticizers. The protocols provided herein for the synthesis of DOTP and DEHA offer robust and reproducible methods for laboratory-scale production. By understanding the underlying chemistry and adhering to strict safety protocols, researchers can effectively synthesize and characterize these important industrial chemicals for a wide range of applications. The ongoing development of non-phthalate and bio-based plasticizers derived from versatile building blocks like this compound will continue to be a key area of research in polymer science.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. oaji.net [oaji.net]
- 4. US7276621B2 - Production of di-(2-ethylhexyl) terephthalate - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CN102249909A - Method for preparing bis(2-ethylhexyl)adipate - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Comprehensive Comparative Analysis of DOTP and DOP Plasticizers - Oreate AI Blog [oreateai.com]
Application Note & Protocol: Synthesis of 2-Ethyl-1-Hexanol
Abstract
This technical guide provides a comprehensive overview of the primary industrial synthesis routes for 2-ethyl-1-hexanol (2-EH), a critical C8 branched alcohol used extensively in the production of plasticizers, lubricants, and solvents. While the inquiry specified the role of 2-hexanol, this document clarifies that the principal and commercially viable precursors are n-butanol and n-butanal. We delve into the two dominant manufacturing methodologies: the Guerbet reaction of n-butanol and the aldol condensation of n-butanal followed by hydrogenation. This note offers in-depth explanations of the underlying chemical mechanisms, detailed experimental protocols, and comparative data on reaction conditions and yields, designed for researchers and professionals in chemical synthesis and process development.
Introduction and Clarification of Precursors
2-Ethyl-1-hexanol is a branched, eight-carbon chiral alcohol produced on a massive scale, with over 2.5 million metric tons manufactured annually.[1][2] Its primary application is as a precursor for synthesizing ester-based plasticizers, such as bis(2-ethylhexyl) phthalate (DEHP), which impart flexibility to polyvinyl chloride (PVC).[1] Its branched structure prevents crystallization and lowers the freezing point, making its derivatives effective lubricants and emollients.
A critical point of clarification is the role of the starting material in 2-EH synthesis. While this guide was prompted by an inquiry into the use of this compound, it is essential to establish that this compound, a secondary alcohol, is not a standard industrial precursor for 2-ethyl-1-hexanol. The molecular structure of 2-EH (an ethyl branch at the C2 position of a hexanol backbone) is achieved through dimerization of C4 feedstocks. The two established and economically feasible pathways are:
-
The Guerbet Reaction: Self-condensation of n-butanol.[3][4][5]
-
The Aldol Condensation Route: Dimerization of n-butanal, followed by hydrogenation.[6][7]
Both pathways begin with four-carbon molecules and build the C8 backbone of 2-EH. This document will therefore focus exclusively on these scientifically validated and industrially practiced methods.
Overview of Primary Synthesis Pathways
The selection between the Guerbet and aldol condensation routes often depends on feedstock availability and existing plant infrastructure.
-
Guerbet Reaction from n-Butanol: This process involves the dimerization of a primary alcohol (n-butanol) at elevated temperatures in the presence of a bifunctional catalyst that possesses both hydrogenation/dehydrogenation and basic properties.[4][8] The reaction produces 2-ethyl-1-hexanol and water.[9]
-
Aldol Condensation from n-Butanal: This is the most common industrial route.[2] It begins with the hydroformylation of propene to produce n-butanal (also known as butyraldehyde).[10] The n-butanal then undergoes a base-catalyzed aldol condensation to form 2-ethyl-2-hexenal, which is subsequently hydrogenated to yield the final 2-ethyl-1-hexanol product.[7][10][11]
Caption: High-level overview of the two primary industrial synthesis routes to 2-Ethyl-1-Hexanol.
Detailed Reaction Mechanisms
The Guerbet Reaction Mechanism
The Guerbet reaction is a sophisticated cascade process occurring on a multi-functional catalyst surface.[12] It is widely accepted to proceed through four key steps, as illustrated below.[9]
-
Dehydrogenation: The primary alcohol (n-butanol) is first dehydrogenated to its corresponding aldehyde (n-butanal).
-
Aldol Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation to form a β-hydroxy aldehyde.
-
Dehydration: This intermediate rapidly dehydrates (crotonization) to form an α,β-unsaturated aldehyde (2-ethyl-2-hexenal).
-
Hydrogenation: The unsaturated aldehyde is then hydrogenated in a two-step process. First, the carbon-carbon double bond is reduced, followed by the reduction of the aldehyde group to the primary alcohol, yielding 2-ethyl-1-hexanol. The hydrogen required for this step is supplied by the initial dehydrogenation step.
Caption: Stepwise mechanism of the Guerbet reaction starting from n-butanol.
Aldol Condensation and Hydrogenation Mechanism
This route separates the condensation and hydrogenation steps, often into different reactors, allowing for optimization of each stage.[13]
-
Aldol Condensation: n-Butanal, in the presence of an aqueous alkali catalyst like sodium hydroxide (NaOH), undergoes self-condensation.[10] An enolate is formed from one molecule of n-butanal, which then attacks the carbonyl carbon of a second molecule. The resulting aldol addition product quickly dehydrates under the reaction conditions (typically 110-150°C) to yield 2-ethyl-2-hexenal.[10]
-
Hydrogenation: The crude 2-ethyl-2-hexenal is separated from the aqueous phase and then hydrogenated.[10] This is typically a two-stage process to control exotherms and maximize selectivity. The first stage may use a copper-based catalyst to reduce the aldehyde to an alcohol, followed by a second stage with a nickel catalyst to saturate the C=C double bond, or vice-versa.[10] The process yields the final 2-ethyl-1-hexanol product.[10][14]
Experimental Protocols
The following protocols are generalized representations based on established industrial practices and literature data. Researchers must adapt these procedures with appropriate safety measures for a laboratory setting.
Protocol 1: Guerbet Synthesis of 2-EH from n-Butanol
-
Objective: To synthesize 2-ethyl-1-hexanol via self-condensation of n-butanol using a bifunctional catalyst.
-
Materials:
-
Procedure:
-
Catalyst Preparation: Prepare the catalytic system. For a homogeneous/heterogeneous system, dissolve sodium butoxide (BuONa) in anhydrous n-butanol. For a fully heterogeneous system, suspend the copper chromite catalyst in n-butanol.[4]
-
Reactor Charging: Charge the autoclave with n-butanol and the prepared catalyst. A typical catalyst loading is 1-5% by weight relative to the alcohol.
-
Reaction: Seal the reactor and purge with an inert gas (e.g., nitrogen). Heat the reactor to the target temperature (e.g., 200-280°C). The reaction generates pressure due to hydrogen formation.[4]
-
Monitoring: Maintain the reaction for several hours (e.g., 8-12 hours). Monitor the reaction progress by taking samples (if possible) and analyzing via Gas Chromatography (GC).
-
Work-up: After cooling, depressurize the reactor. Filter the reaction mixture to remove the solid catalyst.
-
Purification: The crude product is purified by fractional distillation. Unreacted n-butanol is recovered as the first fraction, followed by the pure 2-ethyl-1-hexanol product fraction.[15]
-
Protocol 2: Aldol Condensation of n-Butanal & Hydrogenation
-
Objective: A two-step synthesis of 2-EH from n-butanal.
-
Part A: Aldol Condensation
-
Materials: n-Butanal, Sodium Hydroxide (NaOH) solution (e.g., 2-20% w/w), mixing pump/reactor.
-
Procedure:
-
Feed n-butanal and the aqueous NaOH solution into a mixing pump or stirred reactor.[10]
-
Maintain the temperature between 110-150°C for a short residence time (e.g., 1-5 minutes).[10]
-
Cool the product stream to approximately 60°C to allow for phase separation.
-
Separate the organic phase (crude 2-ethyl-2-hexenal, >93% purity) from the aqueous alkali phase. The aqueous phase can be recycled.[10]
-
-
-
Part B: Hydrogenation
-
Materials: Crude 2-ethyl-2-hexenal, Hydrogen (H₂), Hydrogenation catalyst (e.g., fixed-bed copper-silica or nickel-silica catalyst).[10]
-
Procedure:
-
The hydrogenation is often performed in two stages in fixed-bed reactors.[10]
-
Stage 1 (Gas Phase): Vaporize the crude 2-ethyl-2-hexenal and mix with hydrogen. Pass the gas stream over a copper-based catalyst bed at 140-160°C.[10]
-
Stage 2 (Liquid Phase): Condense the product from Stage 1 and feed it into a second reactor containing a nickel-based catalyst. Hydrogenate at 120-140°C under pressure.[10][14] An optimal yield of 99.86% has been reported at 155°C and 4.4 bars.[14]
-
Purification: The final crude product is purified using a multi-column distillation train to separate low-boiling impurities and high-boiling residues, yielding pure 2-ethyl-1-hexanol (>99.5%).[10][15][16]
-
-
Comparative Data of Synthesis Parameters
| Parameter | Guerbet Reaction (from n-Butanol) | Aldol Condensation & Hydrogenation (from n-Butanal) | Source(s) |
| Primary Feedstock | n-Butanol | n-Butanal (from Propene + Syngas) | [2][4] |
| Catalyst System | Bifunctional: Pd/C + BuONa, Copper Chromite + BuONa, Ni/Ce-Al₂O₃ | Condensation: NaOH or KOH (aq.). Hydrogenation: Cu, Ni, Co, Ru based catalysts. | [3][4][6] |
| Temperature | 200 - 280 °C | Condensation: 110 - 150 °C. Hydrogenation: 120 - 170 °C. | [4][10][17] |
| Pressure | Autogenous pressure or applied H₂ pressure (4.0 MPa) | Condensation: Atmospheric. Hydrogenation: 1 - 6 bar up to 4.0 MPa. | [14][17] |
| Key Intermediate | n-Butanal (formed in-situ) | 2-Ethyl-2-hexenal | [9][10] |
| Reported Yield | High selectivity, yields can reach ~67% in integrated systems. | High overall yield, often >97% from n-butanal. | [10][18] |
| Advantages | Potentially a one-pot reaction from alcohol. | Well-established, highly optimized, very high yields. | [13][19] |
| Disadvantages | Requires higher temperatures; catalyst separation. | Multi-step process requiring separate units. | [4][10] |
Conclusion
The synthesis of 2-ethyl-1-hexanol is a cornerstone of the modern chemical industry, predominantly achieved through the dimerization of C4 feedstocks. The Guerbet reaction of n-butanol and the aldol condensation of n-butanal represent two robust and highly developed manufacturing pathways. While both methods are effective, the aldol route starting from propylene-derived n-butanal remains the most widespread industrial process due to its high efficiency and yield. Understanding the mechanisms, catalysts, and process conditions outlined in this guide is crucial for professionals engaged in the production and development of this vital chemical intermediate.
References
- 1. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 2. saspublishers.com [saspublishers.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 23.4 Using Aldol Reactions in Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. US4684750A - Process for the production of 2-ethyl-hexanol - Google Patents [patents.google.com]
- 11. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. US3703444A - Production of pure 2-ethyl hexanol by three-stage distillation - Google Patents [patents.google.com]
- 16. CN102260149B - Preparation process of 2-ethyl hexenal and 2-ethyl hexanol - Google Patents [patents.google.com]
- 17. [PDF] Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Oxidation of 2-Hexanol
Introduction: The Significance of 2-Hexanol Oxidation
The selective oxidation of secondary alcohols is a cornerstone transformation in modern organic synthesis, pivotal to the production of fine chemicals, pharmaceuticals, and fragrances. This compound, a readily available secondary alcohol, serves as a key substrate in this context. Its oxidation yields 2-hexanone, a valuable ketone with diverse applications. 2-Hexanone is utilized as a solvent for a variety of materials, including lacquers, resins, and polymers.[1][2][3] Furthermore, it acts as a crucial intermediate in the synthesis of more complex organic molecules.[4]
Historically, the oxidation of alcohols relied on stoichiometric and often hazardous reagents like chromates and permanganates.[5] The drive towards greener and more sustainable chemical processes has spurred the development of catalytic methods that employ milder oxidants, ideally molecular oxygen from the air, minimizing waste and enhancing safety.[6] This guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the catalytic oxidation of this compound, focusing on three major classes of catalysts: palladium-based systems, transition metal oxides, and biocatalysts. Each section is designed to not only provide step-by-step instructions but also to offer insights into the underlying chemical principles, empowering the user to adapt and troubleshoot these methodologies.
I. Palladium-Catalyzed Oxidation of this compound
Palladium complexes are highly effective catalysts for the aerobic oxidation of a wide range of alcohols.[7][8] The generally accepted mechanism for alcohol oxidation catalyzed by Pd(II) complexes involves the coordination of the alcohol to the palladium center, followed by deprotonation to form a palladium(II)-alkoxide intermediate. Subsequent β-hydride elimination generates a palladium(II)-hydride species and the ketone product. The catalytic cycle is completed by the reoxidation of the resulting palladium(0) species by a suitable oxidant, often molecular oxygen.[8]
Protocol 1: Aerobic Oxidation of this compound using Pd(OAc)₂/Pyridine
This protocol is adapted from established methods for the aerobic oxidation of secondary alcohols and is suitable for the selective conversion of this compound to 2-hexanone.[9] The use of pyridine as a ligand can enhance the catalytic activity and selectivity.
Materials:
-
This compound (substrate)
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
Pyridine (ligand)
-
Toluene (solvent)
-
Molecular oxygen (O₂) or air (oxidant)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Gas inlet for oxygen or air
-
Heating mantle or oil bath
Experimental Procedure:
-
To a round-bottom flask, add this compound (e.g., 10 mmol, 1.02 g), palladium(II) acetate (e.g., 0.1 mmol, 22.4 mg, 1 mol%), and pyridine (e.g., 0.2 mmol, 16 µL, 2 mol%) in toluene (e.g., 20 mL).
-
Fit the flask with a reflux condenser and a gas inlet tube.
-
Begin stirring the mixture at room temperature.
-
Introduce a gentle stream of oxygen or air into the reaction mixture through the gas inlet. Ensure a continuous but not overly vigorous flow.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using a heating mantle or oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or no further conversion is observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filter cake with a small amount of toluene.
-
The filtrate can be concentrated under reduced pressure. The crude product can then be purified by distillation or column chromatography on silica gel.
Causality and Self-Validation:
-
Catalyst and Ligand: Palladium(II) acetate is a common and effective palladium precursor. Pyridine acts as a ligand that can stabilize the palladium species and modulate its reactivity. The ratio of palladium to ligand can be optimized for best results.
-
Solvent: Toluene is a common solvent for these reactions due to its relatively high boiling point and ability to dissolve the reactants.
-
Oxidant: Molecular oxygen from air is an ideal "green" oxidant, with water being the only byproduct. Using pure oxygen can accelerate the reaction but requires more careful handling.
-
Temperature: The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate. The optimal temperature should be determined experimentally.
-
Monitoring: Regular monitoring by TLC or GC is crucial to determine the reaction endpoint and to avoid potential over-oxidation or side reactions. The appearance of a new spot (for TLC) or peak (for GC) corresponding to 2-hexanone and the disappearance of the this compound spot/peak indicates a successful reaction.
Data Summary: Palladium-Catalyzed Oxidation
| Catalyst System | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Pd(OAc)₂/Pyridine | Secondary Alcohols | O₂/Air | Toluene | 80-100 | 4-24 | >90 | >95 | Adapted from[9] |
| Pd/C | Secondary Alcohols | O₂/Air | Toluene | 80-120 | 6-48 | >90 | >95 | Adapted from[10] |
Experimental Workflow for Palladium-Catalyzed Oxidation
Caption: Workflow for Palladium-Catalyzed Oxidation of this compound.
II. Transition Metal Oxide-Catalyzed Oxidation of this compound
Transition metal oxides, such as those of copper, manganese, and cobalt, are attractive heterogeneous catalysts for alcohol oxidation due to their low cost, stability, and ease of separation from the reaction mixture.[5][11][12] The catalytic cycle for these oxides often involves the adsorption of the alcohol onto the metal oxide surface, followed by a dehydrogenation step. The reduced metal sites are then re-oxidized by an external oxidant.
Protocol 2: Oxidation of this compound using a Heterogeneous Copper Oxide Catalyst
This protocol describes the use of a readily prepared or commercially available copper(II) oxide (CuO) catalyst for the aerobic oxidation of this compound.[1][11]
Materials:
-
This compound (substrate)
-
Copper(II) oxide (CuO) powder or nanoparticles (catalyst)
-
Toluene (solvent)
-
Air (oxidant)
-
Round-bottom flask or a pressure-rated reaction vessel
-
Magnetic stir bar
-
Heating mantle or oil bath
-
Reflux condenser (if not using a sealed vessel)
Experimental Procedure:
-
In a round-bottom flask, disperse the CuO catalyst (e.g., 60 mg for a 1 mmol scale reaction) in toluene (e.g., 3 mL).[11]
-
Add this compound (e.g., 1 mmol, 102 mg).
-
If performing the reaction at atmospheric pressure, equip the flask with a reflux condenser open to the air. For reactions under pressure, seal the vessel.
-
Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[11]
-
Maintain the reaction for the required time (e.g., 22-24 hours), monitoring the progress by GC.[11]
-
After the reaction, cool the mixture to room temperature.
-
Separate the catalyst by centrifugation or filtration.
-
The supernatant or filtrate containing the product can be analyzed directly by GC or subjected to further purification.
Causality and Self-Validation:
-
Catalyst: CuO is an inexpensive and robust catalyst. Its activity can be influenced by its particle size and surface area; nanoparticles often exhibit higher activity.[1]
-
Solvent: Toluene is a suitable solvent for this reaction. Other non-polar, high-boiling solvents can also be explored.
-
Oxidant: Air is a convenient and safe source of oxygen.
-
Temperature: Higher temperatures are generally required to achieve good conversion with heterogeneous catalysts.
-
Catalyst Recovery: A key advantage of heterogeneous catalysts is their ease of recovery and potential for reuse. After separation, the catalyst can be washed with a solvent, dried, and used in subsequent reactions. Its activity in a second run should be comparable to the first to confirm its stability.
Data Summary: Transition Metal Oxide-Catalyzed Oxidation
| Catalyst | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| CuO | Secondary Alcohols | Air | Toluene | 100 | 22-24 | High | High | [11] |
| MnO₂ | Secondary Alcohols | Air | Solvent-free (MW) | - | < 1 | >90 | >95 | |
| Co₃O₄/γ-Al₂O₃ | Cyclohexanol | TBHP | Acetonitrile | 80 | 4 | 82.3 | High | [12] |
Reaction Mechanism for Metal Oxide-Catalyzed Alcohol Oxidation
Caption: Simplified Mars-van Krevelen mechanism for alcohol oxidation.
III. Biocatalytic Oxidation of this compound
Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the oxidation of alcohols to aldehydes or ketones using a cofactor, typically NAD⁺ or NADP⁺.[3][4] The high selectivity of enzymes can be particularly advantageous for complex molecules or when enantioselectivity is desired. For the oxidation of a racemic secondary alcohol like this compound, a non-enantioselective ADH is preferred to achieve complete conversion to the ketone.[13]
Protocol 3: Alcohol Dehydrogenase-Catalyzed Oxidation of this compound
This protocol outlines a general procedure for the oxidation of this compound using an alcohol dehydrogenase with cofactor regeneration. A common method for cofactor regeneration in the oxidative direction is to use a sacrificial ketone, such as acetone, which is reduced to isopropanol, driving the equilibrium towards the oxidation of the desired alcohol.[13]
Materials:
-
This compound (substrate)
-
Alcohol Dehydrogenase (ADH) (e.g., from Sphingobium yanoikuyae (SyADH) or a commercially available kit)[13]
-
NAD⁺ or NADP⁺ (cofactor)
-
Acetone (cosubstrate for cofactor regeneration)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7)
-
Reaction vials or flask
-
Thermostated shaker or incubator
Experimental Procedure:
-
Prepare a reaction mixture in a suitable vial containing potassium phosphate buffer (pH 7).
-
Add the cofactor (NAD⁺ or NADP⁺) to a final concentration of, for example, 1 mM.
-
Add the ADH enzyme (as a lyophilized powder, cell-free extract, or whole-cell preparation) to the desired activity level.
-
Add a solution of this compound in acetone to the reaction mixture. The final concentration of this compound could be, for example, 10-50 mM, and acetone will be in large excess, also acting as a co-solvent.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.[13]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by GC or HPLC for the formation of 2-hexanone.
-
Once the reaction is complete, the enzyme can be removed by precipitation (e.g., with a solvent like acetonitrile) and centrifugation, or by filtration if it is immobilized.
-
The product can be extracted from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) for further analysis or purification.
Causality and Self-Validation:
-
Enzyme Selection: The choice of ADH is critical. For the complete oxidation of racemic this compound, a non-enantioselective enzyme is ideal.[13] If a highly enantioselective ADH is used, a kinetic resolution will occur, resulting in a maximum of 50% conversion to the ketone and leaving behind the unreacted, enantioenriched alcohol.
-
Cofactor Regeneration: The catalytic use of the expensive NAD(P)⁺ cofactor is essential. The substrate-coupled approach with acetone is a simple and effective method for in situ regeneration of the oxidized cofactor.
-
Reaction Conditions: Enzymatic reactions are sensitive to pH and temperature. The optimal conditions depend on the specific enzyme used and should be determined from the literature or through optimization experiments.
-
Control Experiment: A control reaction without the enzyme should be run in parallel to ensure that the observed oxidation is indeed enzyme-catalyzed and not a result of a non-specific chemical reaction.
Biocatalytic Oxidation Workflow with Cofactor Regeneration
Caption: Coupled enzymatic system for this compound oxidation.
IV. Analytical Methods for Reaction Monitoring and Product Quantification
Accurate monitoring of the reaction progress and quantification of the product are essential for optimizing reaction conditions and determining the efficiency of the catalytic system. Gas Chromatography (GC) is the most common and effective technique for this purpose.
Protocol 4: GC-MS/FID Analysis of this compound Oxidation
This protocol provides a general method for the analysis of reaction mixtures from the oxidation of this compound using Gas Chromatography coupled with either a Mass Spectrometer (MS) for identification or a Flame Ionization Detector (FID) for quantification.[14][15]
Instrumentation and Columns:
-
Gas Chromatograph with MS or FID detector.
-
A polar capillary column (e.g., DB-WAX or similar) is often suitable for separating alcohols and ketones.
Sample Preparation:
-
Take a small aliquot (e.g., 50-100 µL) from the reaction mixture.
-
If the catalyst is heterogeneous, centrifuge or filter the aliquot to remove the solid particles.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane, or the reaction solvent) to a concentration appropriate for GC analysis (e.g., 100-fold dilution).
-
It is highly recommended to add an internal standard (a compound not present in the reaction mixture with a distinct retention time, e.g., decane or dodecane) to the diluted sample for accurate quantification.
GC Method Parameters (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (FID) or MS transfer line at 250 °C
-
Carrier Gas: Helium
-
Oven Program:
-
Initial temperature: 40-60 °C, hold for 2-5 minutes.
-
Ramp: 10-20 °C/min to 200-220 °C.
-
Hold at the final temperature for 2-5 minutes. (This program should be optimized for the specific column and analytes).
-
Analysis:
-
Identification (GC-MS): The identity of this compound and 2-hexanone peaks can be confirmed by comparing their retention times and mass spectra with those of authentic standards or by matching the mass spectra with a library (e.g., NIST).[14]
-
Quantification (GC-FID):
-
Create a calibration curve for this compound and 2-hexanone using standard solutions of known concentrations with the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
From the calibration curve, determine the concentrations of this compound and 2-hexanone in the reaction sample.
-
Calculate the conversion of this compound and the yield of 2-hexanone.
-
Self-Validation:
-
Calibration: The linearity of the calibration curve (R² > 0.99) is a key indicator of a reliable quantitative method.
-
Reproducibility: Injecting the same sample multiple times should yield consistent results (low relative standard deviation).
-
Mass Balance: The sum of the molar amounts of remaining this compound and formed 2-hexanone (and any identified byproducts) should ideally be close to the initial molar amount of this compound.
Conclusion
The catalytic oxidation of this compound to 2-hexanone is a synthetically important transformation that can be achieved through a variety of efficient and increasingly sustainable methods. This guide has provided detailed protocols and the underlying scientific rationale for palladium-based, transition metal oxide-based, and biocatalytic systems. By understanding the principles behind each method and employing robust analytical techniques, researchers can effectively select, optimize, and implement the most suitable catalytic approach for their specific needs, contributing to the advancement of green and efficient chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic studies of electrocatalytic alcohol oxidation using cobalt oxide catalysts [morressier.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Manganese(IV) oxide [organic-chemistry.org]
- 7. Palladium-catalyzed oxidation of unsaturated hydrocarbons using molecular oxygen. | Semantic Scholar [semanticscholar.org]
- 8. Recent advancements and challenges of palladiumII-catalyzed oxidation reactions with molecular oxygen as the sole oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 10. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. Cobalt Oxide Nanoparticles Supported on γ-Alumina as Catalysts in The Selective Oxidation of Alcohols in Aqueous Phase – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. mdpi.com [mdpi.com]
- 14. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Gas chromatography methods for 2-Hexanol analysis
An In-Depth Technical Guide to Gas Chromatography Methods for 2-Hexanol Analysis
Authored by: A Senior Application Scientist
Introduction: The Analytical Significance of this compound
This compound (C₆H₁₄O) is a six-carbon straight-chain secondary alcohol that serves as a significant volatile organic compound (VOC) across a multitude of industries. In the food and beverage sector, it is a key aroma component, contributing to the characteristic flavor profiles of many fruits and fermented products.[1][2] Its presence and concentration are critical quality indicators. In environmental science, this compound can be an indicator of industrial contamination in water and air samples.[3][4] Furthermore, in the chemical and pharmaceutical industries, it is a crucial building block and a potential impurity that requires precise quantification. The ability to accurately and reliably measure this compound is therefore paramount for quality control, safety assessment, and process optimization.
This technical guide provides comprehensive, field-proven methodologies for the analysis of this compound using gas chromatography (GC). We will delve into two primary protocols: a direct injection method coupled with Flame Ionization Detection (GC-FID) for straightforward quantitative analysis, and a headspace sampling method with Mass Spectrometry (GC-MS) for identification and quantification in complex matrices. The causality behind each experimental choice is explained to empower researchers and analysts to adapt and troubleshoot these methods effectively.
Pillar 1: The Chromatographic Rationale - Why These Methods Work
The successful analysis of this compound by gas chromatography hinges on a systematic approach to method development, grounded in the physicochemical properties of the analyte and the principles of chromatographic separation.
The Principle of Separation: Volatility and Polarity
Gas chromatography is the ideal technique for analyzing volatile compounds like this compound.[5] The sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a microscopic layer of liquid or polymer coated on the inside of the column).
Causality in Column Selection
The choice of the GC column's stationary phase is the most critical parameter for achieving a successful separation.[6] For alcohols, a polar stationary phase is generally preferred. This is due to the polar nature of the hydroxyl (-OH) group in this compound. A polar stationary phase, such as one based on polyethylene glycol (PEG), often referred to by the trade name Wax (e.g., DB-WAX, Stabilwax), will interact more strongly with the polar alcohol through dipole-dipole interactions and hydrogen bonding.[6][7] This increased interaction leads to longer retention times and, more importantly, better resolution from less polar compounds in the sample matrix. Using a non-polar column (like a DB-5 or HP-5MS) is also possible, but may result in co-elution with other non-polar analytes of similar boiling points.
Detector Selection: Quantification vs. Identification
-
Flame Ionization Detector (FID): The FID is a robust, highly sensitive detector for organic compounds that contain carbon-hydrogen bonds.[8] As eluting compounds exit the column and are burned in a hydrogen-air flame, ions are produced. The detector measures the current generated by these ions, which is proportional to the mass of the carbon in the analyte. This makes FID an excellent choice for reliable quantification when the identity of this compound is already known.[9]
-
Mass Spectrometry (MS): An MS detector provides structural information, making it the gold standard for analyte identification.[8] As compounds elute from the GC column, they are ionized (typically by electron impact), causing them to fragment into a unique pattern of smaller ions. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared against a library (like the NIST spectral library) for positive identification.[10][11] MS is invaluable when analyzing complex samples or when confirmation of the analyte's identity is required.[12]
Sample Introduction Strategy: Direct Injection vs. Headspace
The choice of sample introduction technique is dictated by the sample matrix.
-
Direct Liquid Injection: For clean liquid samples, such as a pure solvent or a simple mixture, direct injection is the most straightforward approach.[13] A small volume of the liquid is injected directly into the heated GC inlet, where it is vaporized.
-
Headspace (HS) Sampling: For complex matrices like beverages, food products, or environmental samples, direct injection is often not feasible due to the presence of non-volatile components (sugars, salts, proteins) that can contaminate the GC system.[14][15] Headspace analysis provides a clean and efficient way to introduce only the volatile components, like this compound, into the GC. The sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase (the "headspace") above the sample.[16] A portion of this gas is then injected into the GC. This technique is particularly effective for isolating volatile analytes from solid or viscous liquid samples.[17][18]
Pillar 2: Validated Experimental Protocols
The following protocols are designed to be self-validating systems, providing robust and reproducible results.
Protocol 1: Quantitative Analysis of this compound by GC-FID (Direct Injection)
This protocol is ideal for determining the concentration of this compound in relatively clean liquid samples.
Step-by-Step Methodology:
-
Reagent and Standard Preparation:
-
Solvent: Use a high-purity solvent such as methanol or ethyl acetate. Ensure the solvent does not co-elute with this compound.
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound (CAS: 626-93-7) into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. A typical range would be 1, 5, 10, 50, and 100 µg/mL.
-
Internal Standard (Optional but Recommended): For improved precision, use an internal standard (e.g., 2-Heptanol) at a fixed concentration in all standards and samples.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector.
-
GC Column: A polar column, such as a DB-WAX or Stabilwax (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[6]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet:
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (this can be optimized based on sample concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
FID Detector:
-
Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
-
-
Analysis Workflow:
-
Inject the solvent blank to ensure no interfering peaks are present.
-
Inject the calibration standards from the lowest to the highest concentration.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.[19]
-
Inject the unknown sample(s).
-
Quantify the this compound concentration in the samples using the calibration curve.
-
Protocol 2: Identification and Quantification of this compound by Headspace GC-MS
This protocol is designed for the analysis of this compound in complex solid or liquid matrices (e.g., fruit juices, environmental water).[14]
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Sample Preparation: Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial. To enhance the release of volatiles, adding a salt (e.g., 1.5 g of NaCl) can increase the ionic strength of the aqueous phase.[1]
-
Standard Preparation: Prepare aqueous calibration standards of this compound in 20 mL headspace vials at concentrations bracketing the expected sample concentration. Treat the standards in the same manner as the samples (including the addition of salt).
-
-
Instrumentation and Conditions:
-
System: An automated headspace sampler coupled to a GC-MS system (e.g., Agilent 8890 GC with 5977B MSD).
-
Headspace Autosampler:
-
GC Column: A mid-to-high polarity column, such as a DB-624 or Rxi-624Sil MS (30 m x 0.25 mm ID, 1.4 µm film thickness), is suitable for general VOC analysis.[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Temperature: 250°C, Split mode.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 3 minutes.
-
Ramp: 8°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
-
-
Analysis Workflow:
-
Run the prepared standards to build a calibration curve.
-
Run the unknown samples.
-
Identification: Confirm the identity of the this compound peak by comparing its retention time to that of a standard and its mass spectrum to a reference library (e.g., NIST). Key identifying ions for this compound include m/z 45, 56, and 87.[20]
-
Quantification: Quantify the amount of this compound using the calibration curve generated from the standards.
-
Pillar 3: Data Presentation and Visualization
Summary of GC Parameters and Performance
| Parameter | Protocol 1: GC-FID (Direct Injection) | Protocol 2: Headspace GC-MS |
| Analyte | This compound | This compound |
| Technique | Direct Liquid Injection | Static Headspace Sampling |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Column | Polar (e.g., DB-WAX) | Mid-to-High Polarity (e.g., DB-624UI) |
| Typical Matrix | Clean liquids, standards | Complex liquids/solids (beverages, soil) |
| Primary Use | Routine Quantification | Identification & Quantification |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1-10 ng/mL (in vial) |
| Precision (RSD) | < 2% | < 10% |
Note: LOD and Precision are typical values and must be experimentally determined during method validation.[21][22]
Experimental Workflow Diagrams
Caption: General workflow for the GC analysis of this compound.
Caption: Decision tree for selecting the appropriate sample preparation method.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Determination of 2-ethyl-1-hexanol as contaminant in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peakscientific.com [peakscientific.com]
- 6. gcms.cz [gcms.cz]
- 7. odinity.com [odinity.com]
- 8. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 9. 2-Ethyl-1-hexanol - analysis - Analytice [analytice.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound [webbook.nist.gov]
- 12. inbre.jabsom.hawaii.edu [inbre.jabsom.hawaii.edu]
- 13. uoguelph.ca [uoguelph.ca]
- 14. gcms.cz [gcms.cz]
- 15. agilent.com [agilent.com]
- 16. Sample preparation GC-MS [scioninstruments.com]
- 17. myfoodresearch.com [myfoodresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. redalyc.org [redalyc.org]
- 20. ez.restek.com [ez.restek.com]
- 21. environics.com [environics.com]
- 22. ptfarm.pl [ptfarm.pl]
Dehydration of 2-Hexanol to form hexenes
An Application Guide to the Acid-Catalyzed Dehydration of 2-Hexanol to Hexenes
Abstract
This technical guide provides a comprehensive protocol for the synthesis of hexene isomers through the acid-catalyzed dehydration of this compound. The document delves into the underlying E1 elimination mechanism, the principles of regioselectivity governed by Saytzeff's rule, and the potential for carbocation rearrangements. Detailed, field-proven experimental procedures for the reaction, purification, and subsequent analysis of the product mixture by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. This application note is intended for researchers, chemists, and process development professionals engaged in alkene synthesis and reaction mechanism studies.
Introduction: The Significance of Hexenes
Hexenes, particularly 1-hexene, are industrially significant alpha-olefins. Their primary application is as a comonomer in the production of polyethylene, where their incorporation into the polymer chain disrupts the crystalline structure, allowing for the control of polymer density and flexibility.[1] This leads to the production of valuable materials like linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE), which are ubiquitous in packaging, containers, and various plastic goods.[2] Beyond polymerization, hexenes serve as versatile intermediates in the synthesis of specialty chemicals, including aldehydes, alcohols, and plasticizers.[1][2]
While industrial production often relies on the oligomerization of ethylene[1][3], the dehydration of alcohols remains a fundamental and instructive method for alkene synthesis in laboratory and academic settings.[1] This reaction, a classic example of an elimination reaction, provides a practical platform for studying reaction mechanisms, regioselectivity, and purification techniques.
Reaction Mechanism: An E1 Pathway
The acid-catalyzed dehydration of a secondary alcohol, such as this compound, proceeds through a unimolecular elimination (E1) mechanism.[4][5] This multi-step process is initiated by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), which are chosen for their non-nucleophilic nature to minimize competing substitution reactions.[6][7]
The mechanism unfolds in three key stages:
-
Protonation of the Hydroxyl Group: The alcohol's hydroxyl group acts as a Lewis base, abstracting a proton from the acid catalyst. This protonation converts the poor-leaving -OH group into an excellent leaving group, an alkyloxonium ion (-OH₂⁺).[4][5]
-
Formation of a Carbocation: The alkyloxonium ion departs as a neutral water molecule, leaving behind a secondary carbocation intermediate at the second carbon position. This step is the rate-determining step of the E1 reaction.[4][8]
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the catalyst (HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form the π-bond of the alkene.
Regioselectivity and Saytzeff's Rule
For the 2-hexyl carbocation, deprotonation can occur from two different adjacent carbons: C1 or C3. This leads to the formation of two constitutional isomers: 1-hexene and 2-hexene. The distribution of these products is governed by Saytzeff's (or Zaitsev's) Rule . This rule states that in an elimination reaction, the major product will be the more substituted (and therefore more thermodynamically stable) alkene.[9][10][11]
-
Major Product: Removal of a proton from C3 results in 2-hexene, a disubstituted alkene.
-
Minor Product: Removal of a proton from C1 results in 1-hexene, a monosubstituted alkene.
Consequently, the reaction yields a mixture of hexenes, with 2-hexene being the predominant product.[12] Furthermore, 2-hexene can exist as two geometric isomers: (E)-2-hexene (trans) and (Z)-2-hexene (cis). The (E)-isomer is generally more stable and thus formed in a slightly higher amount than the (Z)-isomer.
Figure 1: E1 Mechanism for the Dehydration of this compound.
Experimental Protocols
This section outlines the laboratory procedure for the dehydration of this compound, including the reaction setup, purification of the product, and safety considerations.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound (≥98%) | Round-bottom flasks (50 mL, 100 mL) |
| Concentrated Phosphoric Acid (85%) | Simple distillation apparatus |
| Sodium Bicarbonate (5% aq. solution) | Heating mantle |
| Anhydrous Sodium Sulfate | Separatory funnel (125 mL) |
| Boiling chips | Conical flasks/Erlenmeyer flasks |
| Ice | Graduated cylinders |
Safety Precautions
-
Acids: Concentrated phosphoric acid and sulfuric acid are highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Flammability: this compound and the resulting hexene products are flammable. Keep away from open flames and spark sources. Use a heating mantle, not a Bunsen burner, for heating.
-
Pressure: Never heat a closed system. Ensure the distillation apparatus is properly vented.
Step-by-Step Procedure
-
Reaction Setup: Assemble a simple distillation apparatus using a 100 mL round-bottom flask as the distilling flask and a 50 mL round-bottom flask as the receiving flask. Place the receiving flask in an ice-water bath to minimize the evaporation of the volatile hexene products.
-
Reagent Addition: To the distilling flask, add 20.0 mL of this compound and 5.0 mL of 85% phosphoric acid, along with a few boiling chips. Swirl the flask gently to mix the reagents.
-
Dehydration and Distillation: Heat the mixture gently using a heating mantle. The reaction temperature for a secondary alcohol is typically in the range of 100-140°C.[4][5] As the hexenes are formed, they will co-distill with water and be collected in the receiving flask. Continue the distillation until no more product is collected, but do not distill to dryness. The temperature at the distillation head should be kept below 100°C.
-
Product Work-up (Purification): a. Transfer the collected distillate to a separatory funnel. Two layers will be observed: an upper organic layer (hexenes) and a lower aqueous layer. b. Drain and discard the lower aqueous layer. c. Wash the organic layer with 15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any CO₂ gas that may form. d. Separate and discard the lower aqueous layer. e. Wash the organic layer with 15 mL of water, then with 15 mL of saturated NaCl solution (brine) to facilitate the removal of dissolved water.[13] f. Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Drying: Add a small amount of anhydrous sodium sulfate to the flask containing the hexenes. Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Final Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask. Perform a final simple distillation, collecting the fraction that boils between approximately 60-70°C. The boiling point of 1-hexene is 63°C and 2-hexene is ~68°C.
Figure 2: Experimental Workflow for Hexene Synthesis and Purification.
Product Analysis and Characterization
A combination of chromatographic and spectroscopic techniques is essential for the definitive identification and quantification of the isomeric hexene products.
Gas Chromatography (GC)
Gas chromatography is the most effective method for separating and quantifying the volatile components of the product mixture.[14][15] The isomers will elute based on their boiling points and interaction with the column's stationary phase.
| Parameter | Typical Value |
| Column | Non-polar capillary column (e.g., DB-1ms) |
| Injector Temp. | 250°C |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 150°C |
| Detector | Flame Ionization Detector (FID) |
| Table 1: Representative GC Method Parameters for Hexene Isomer Analysis.[16] |
The expected elution order is 1-hexene (b.p. 63°C) followed by the 2-hexene isomers (b.p. ~68°C). The relative peak areas can be used to determine the product ratio and assess the regioselectivity of the reaction. For more definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to obtain mass spectra for each peak, which will all show a molecular ion at m/z = 84.[14]
NMR Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation of the isomers.[17]
¹H NMR Spectroscopy: The proton NMR spectra of the isomers are distinct.
-
1-Hexene: Will show characteristic signals for terminal vinylic protons in the range of δ 4.9-5.8 ppm.
-
(E/Z)-2-Hexene: Will show signals for internal vinylic protons around δ 5.3-5.5 ppm. The coupling constants (J-values) between these vinylic protons can distinguish the cis (~6-15 Hz) and trans (~11-18 Hz) isomers.[16]
| Isomer | Proton Type | Approximate Chemical Shift (δ, ppm) |
| 1-Hexene | Terminal Vinylic (=CH₂) | 4.9 - 5.1 |
| Internal Vinylic (=CH-) | 5.7 - 5.9 | |
| 2-Hexene | Internal Vinylic (-CH=CH-) | 5.3 - 5.5 |
| Allylic (=CH-CH₂ -) | ~2.0 | |
| Methyl (-CH₃ ) | ~0.9 | |
| Table 2: Key ¹H NMR Chemical Shifts for Hexene Isomers.[16][18] |
¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the ¹³C NMR spectrum can also be used to differentiate the isomers. The vinylic carbons typically resonate between δ 114-140 ppm.
Conclusion
The acid-catalyzed dehydration of this compound is a robust and illustrative method for synthesizing a mixture of 1-hexene and 2-hexene. The reaction proceeds reliably via an E1 mechanism, with the product distribution dictated by Saytzeff's rule, favoring the more stable, substituted alkene. The protocols outlined in this guide provide a validated workflow for synthesis, purification, and characterization, offering researchers a practical tool for exploring fundamental principles of organic chemistry and producing valuable alkene intermediates.
References
- 1. 1-Hexene - Wikipedia [en.wikipedia.org]
- 2. Why Hexene Matters in Organic Chemistry | Vinati Organics [vinatiorganics.com]
- 3. m-chemical.co.jp [m-chemical.co.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. byjus.com [byjus.com]
- 11. Saytzeff's Rule - GeeksforGeeks [geeksforgeeks.org]
- 12. brainly.com [brainly.com]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. hexane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 hexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hexanol by Distillation
Welcome to the technical support center for the purification of 2-hexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the distillation of this compound. Our focus is on explaining the "why" behind the "how," ensuring your protocols are built on a solid foundation of scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound and why is it important for distillation?
A1: The boiling point of this compound is approximately 136-140°C (277-284°F) at atmospheric pressure.[1][2][3][4] Knowing the precise boiling point is the cornerstone of planning a successful distillation. It allows you to set the correct temperature gradient for your heating mantle and condenser, ensuring that this compound vaporizes while less volatile impurities remain in the distillation flask and more volatile impurities are removed first. An inaccurate temperature target can lead to poor separation or loss of product.
Q2: Should I use simple or fractional distillation to purify this compound?
A2: The choice depends on the nature of the impurities.
-
Simple Distillation: This method is suitable if the impurities have boiling points that differ from this compound by more than 25°C. For example, separating this compound from a high-boiling point polymeric residue.
-
Fractional Distillation: This is necessary when separating this compound from impurities with close boiling points, such as other hexanol isomers or solvents like toluene. The fractionating column provides a large surface area (e.g., with Raschig rings or glass beads) for repeated vaporization-condensation cycles, which allows for a much finer separation of components with similar volatilities.[5][6]
Q3: Can this compound form an azeotrope with water?
Q4: Is vacuum distillation necessary for purifying this compound?
A4: While this compound can be distilled at atmospheric pressure, vacuum distillation is highly recommended if your sample contains high-boiling impurities or if you suspect the compound may be sensitive to high temperatures.[9] By reducing the pressure, the boiling point of this compound is significantly lowered, which prevents potential thermal decomposition.[9][10][11][12] For instance, at a reduced pressure, this compound might distill at a temperature low enough to prevent side reactions, ensuring a purer final product.
Q5: What are the primary safety concerns when distilling this compound?
A5: this compound is a flammable liquid and its vapors can form explosive mixtures with air at temperatures above its flash point of 41°C (106°F).[1][4][13][14] Therefore, it is imperative to perform the distillation in a well-ventilated fume hood, away from any open flames or sparks.[1][13][15] Use explosion-proof electrical equipment.[1][13] Additionally, this compound can cause skin and eye irritation.[15][16] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][13] A crucial and often overlooked hazard with alcohols is the potential for peroxide formation upon storage, which can be explosive upon heating. It is recommended to test for peroxides before distilling.[13]
Troubleshooting Guide
This section addresses specific problems you may encounter during the distillation of this compound.
| Problem | Potential Cause | Solution |
| No distillate is collecting, or the distillation rate is very slow. | 1. Insufficient Heating: The temperature of the heating mantle is too low to bring the this compound to its boiling point. 2. System Leak: Vapors are escaping from poorly sealed joints.[5] 3. Improper Thermometer Placement: The thermometer bulb is positioned too high and is not accurately measuring the temperature of the vapor entering the condenser.[5] 4. Excessive Heat Loss: The distillation column is not properly insulated, leading to premature condensation of the vapor.[5] | 1. Gradually increase the heating mantle temperature. Ensure even heating by using a heating mantle with a stirrer or by adding boiling chips to the distillation flask. 2. Check all glass joints and ensure they are properly sealed. Use a small amount of vacuum grease if necessary for vacuum distillation. 3. Adjust the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. 4. Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss. |
| The temperature reading is fluctuating wildly. | 1. Bumping: The liquid is boiling unevenly due to superheating. 2. Inconsistent Heat Source: The heating mantle is cycling on and off too aggressively. | 1. Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling. 2. Use a voltage regulator to provide a more stable and consistent heat output from the mantle. |
| The collected distillate is impure. | 1. Distillation Rate is Too Fast: A rapid distillation rate does not allow for proper equilibration between the liquid and vapor phases in the column, leading to poor separation.[5] 2. Inefficient Column Packing: The fractionating column is not packed properly or the packing material is not providing enough surface area. 3. Azeotrope Formation: An azeotrope is co-distilling with your product. | 1. Reduce the heating rate to slow down the distillation. A general rule of thumb is to collect distillate at a rate of 1-2 drops per second. 2. Ensure the column is packed uniformly. If separation is still poor, consider using a more efficient packing material or a longer column. 3. If an azeotrope with water is suspected, pre-dry the crude this compound with a drying agent. For other azeotropes, a different purification technique like extractive distillation might be necessary. |
| The liquid in the distillation flask is darkening or charring. | 1. Thermal Decomposition: The distillation temperature is too high, causing the this compound or impurities to decompose. 2. Presence of Peroxides: Explosive peroxides may have formed if the this compound was stored improperly.[13] | 1. Switch to vacuum distillation to lower the boiling point.[9] 2. STOP THE DISTILLATION IMMEDIATELY. Cool the apparatus. Before attempting another distillation, test the starting material for peroxides and treat it to remove them if necessary. |
Experimental Protocol: Fractional Distillation of this compound at Atmospheric Pressure
This protocol outlines the steps for purifying this compound that is contaminated with impurities having close boiling points.
1. Preparation and Safety:
- Ensure the this compound has been tested for and is free of peroxides.
- Add the crude this compound (not filling the flask more than two-thirds full) and a few boiling chips or a magnetic stir bar to a round-bottom flask.
- Set up the fractional distillation apparatus in a fume hood, ensuring all joints are secure.
2. Distillation Process:
- Begin heating the flask gently with a heating mantle.
- Observe the temperature as the vapor rises through the fractionating column.
- Collect the initial fraction (the "forerun") which will contain the more volatile impurities. The temperature should be lower than the boiling point of this compound.
- As the temperature stabilizes at the boiling point of this compound (around 136-140°C), switch to a clean receiving flask to collect the pure this compound fraction.
- Maintain a slow and steady distillation rate.
- Stop the distillation when the temperature begins to rise above the boiling point of this compound or when only a small amount of residue remains in the distillation flask. Never distill to dryness.
3. Shutdown and Storage:
- Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
- Store the purified this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from strong oxidants.[1]
Visualization of the Distillation Workflow
Caption: Workflow for the fractional distillation of this compound.
References
- 1. ICSC 0488 - this compound [chemicalsafety.ilo.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. parchem.com [parchem.com]
- 4. This compound | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Application of 2-ethylhexanol_Chemicalbook [chemicalbook.com]
- 8. thechemco.thomasnet-navigator.com [thechemco.thomasnet-navigator.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. bevzero.com [bevzero.com]
- 11. bevzero.com [bevzero.com]
- 12. Vacuum distillation | wein.plus Lexicon [glossary.wein.plus]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Page loading... [wap.guidechem.com]
- 15. echemi.com [echemi.com]
- 16. chemicalbook.com [chemicalbook.com]
Technical Support Center: Navigating Impurities in Synthetic 2-Hexanol
Welcome to the technical support center for synthetic 2-Hexanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile secondary alcohol. Here, we will delve into the common impurities you may encounter during its synthesis, provide robust troubleshooting guides to identify and mitigate these contaminants, and offer detailed protocols for purification and analysis. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in synthetic this compound?
A1: The impurities in your this compound sample are almost always a direct consequence of the synthetic route employed. The primary sources include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents from the workup process. For instance, the reduction of 2-hexanone may leave behind the starting ketone, while a Grignard synthesis could result in byproducts from the reaction of the Grignard reagent with atmospheric carbon dioxide or moisture.
Q2: I've synthesized this compound via the reduction of 2-hexanone. What specific impurities should I be looking for?
A2: When preparing this compound by reducing 2-hexanone, the most common impurity is unreacted 2-hexanone.[1] Additionally, depending on the reducing agent and reaction conditions, you might find isomeric hexanols or over-reduction products, although these are generally less common. Solvents used in the reaction, such as diethyl ether or water, may also be present.[1]
Q3: My this compound was prepared using a Grignard reaction. What are the expected impurities in this case?
A3: Grignard reactions for alcohol synthesis can introduce several potential impurities.[2][3] These include:
-
Unreacted starting materials: Such as the parent alkyl halide (e.g., 1-bromobutane) and the aldehyde or ketone.
-
Byproducts of the Grignard reagent: The Grignard reagent can react with water to form an alkane (in this case, butane) or with carbon dioxide to form a carboxylic acid after workup.
-
Solvents: Anhydrous ethers are standard solvents for Grignard reactions and can be a significant impurity if not thoroughly removed.[2]
Q4: Can impurities from related industrial processes for similar alcohols be present in my this compound sample?
A4: While less common in a laboratory setting, it's worth being aware of impurities from large-scale industrial processes for similar branched alcohols like 2-ethylhexanol. These processes often involve aldol condensation and hydrogenation, and can introduce impurities such as other alcohols (e.g., n-butanol), esters (e.g., n-butyl butyrate), and carboxylic acids (e.g., n-butyric acid).[4][5][6]
Troubleshooting Guide: Identifying and Resolving Impurities
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis and purification of this compound.
Issue 1: My final product has a boiling point range that is lower than the expected 136-138°C.
-
Question: Why is the boiling point of my this compound lower than expected, and how can I address this?
-
Answer: A lower than expected boiling point is a strong indicator of the presence of more volatile impurities. The most likely culprits are residual solvents from your reaction or extraction steps, such as diethyl ether (boiling point ~34.6°C) or unreacted starting materials with lower boiling points.
-
Causality: These low-boiling impurities co-distill with your product, leading to a depressed and broad boiling point range during distillation.
-
Troubleshooting Steps:
-
Analysis: Analyze a small sample of your product by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile impurities.
-
Purification: If a significant amount of a low-boiling solvent is present, consider removing it using a rotary evaporator before proceeding to fractional distillation. For a more precise separation, a carefully executed fractional distillation with a high-efficiency column (e.g., a Vigreux column) is recommended.[7] Collect fractions and analyze each by GC to isolate the pure this compound.
-
-
Issue 2: The NMR spectrum of my this compound shows unexpected peaks in the carbonyl region (around 200 ppm in ¹³C NMR or 9-10 ppm in ¹H NMR).
-
Question: What is the source of the carbonyl peak in my this compound NMR, and what is the best way to remove it?
-
Answer: The presence of a carbonyl peak strongly suggests that your product is contaminated with an aldehyde or ketone. If you synthesized this compound via the reduction of 2-hexanone, this is likely unreacted starting material.[1]
-
Causality: Incomplete reduction of the starting ketone will lead to its presence in the final product. 2-Hexanone has a boiling point of approximately 127-128°C, which is close to that of this compound (136-138°C), making separation by simple distillation challenging.
-
Troubleshooting Steps:
-
Confirmation: Confirm the presence of 2-hexanone using GC-MS.
-
Chemical Treatment: Before redistillation, you can wash the crude product with a saturated solution of sodium bisulfite. The bisulfite will form an adduct with the residual ketone, which is water-soluble and can be removed in the aqueous layer.
-
Purification: After the chemical wash, perform a liquid-liquid extraction, dry the organic layer, and then proceed with fractional distillation.[7] This combination of chemical treatment and distillation is highly effective.
-
-
Issue 3: My purified this compound is acidic.
-
Question: Why is my this compound sample acidic, and how can I neutralize it?
-
Answer: Acidity in your this compound sample can arise from several sources, including acidic reagents used in the workup that were not completely removed, or the formation of acidic byproducts like carboxylic acids, which can occur if a Grignard reagent is exposed to carbon dioxide.
-
Causality: Incomplete neutralization during the workup is a common cause. For example, if an acid wash is used to quench a reaction, residual acid may remain in the organic layer.
-
Troubleshooting Steps:
-
Neutralization Wash: Wash the organic solution containing your this compound with a saturated aqueous solution of sodium bicarbonate.[7] This will neutralize any acidic impurities. Be sure to vent the separatory funnel frequently, as carbon dioxide gas will be evolved.
-
Water Wash: Follow the bicarbonate wash with a wash using deionized water, and then a brine wash to help remove dissolved water from the organic layer.[7]
-
Drying and Purification: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before the final distillation or other purification steps.
-
-
Data Presentation: Properties of this compound and Common Impurities
The following table summarizes the physical properties of this compound and its common impurities, which is essential for planning effective purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₄O | 102.17 | 136-138 |
| 2-Hexanone | C₆H₁₂O | 100.16 | 127-128 |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 |
| n-Butyraldehyde | C₄H₈O | 72.11 | 74.8 |
| 1-Bromobutane | C₄H₉Br | 137.02 | 101-102 |
| Butane | C₄H₁₀ | 58.12 | -1 |
Visualizations: Synthetic Pathways and Troubleshooting Workflow
Common Synthetic Pathways for this compound
References
- 1. prepchem.com [prepchem.com]
- 2. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. studylib.net [studylib.net]
- 4. KR100804821B1 - Method for Purifying 2-ethylhexanol and 2-ethylhexyl2-ethylhexanoate in 2-ethylhexanol by-product - Google Patents [patents.google.com]
- 5. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Grignard Reactions Involving 2-Hexanol
Welcome to the Technical Support Center for Grignard reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with using 2-hexanol, either as a starting material or as a target product, in Grignard syntheses. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of alcohols in Grignard reactions.
Q1: I am trying to perform a Grignard reaction on a molecule that contains a this compound moiety. Why is my reaction failing or giving an extremely low yield?
Grignard reagents are potent nucleophiles but are also exceptionally strong bases.[1][2] The hydroxyl group (-OH) of this compound has an acidic proton. When your Grignard reagent is introduced, it will rapidly and preferentially react with this acidic proton in an acid-base reaction.[3][4] This reaction is much faster than the desired nucleophilic attack on your intended electrophile (e.g., a carbonyl group).[5] This process consumes your Grignard reagent, converting it into an inactive alkane, and halts your desired reaction.[5][6]
Q2: What is the chemical outcome of mixing a Grignard reagent with this compound?
The reaction is a classic acid-base neutralization. The Grignard reagent (R-MgX) deprotonates the this compound, forming an alkane (R-H), and a magnesium alkoxide salt of this compound.[3][4] For example, if you add ethylmagnesium bromide to this compound, you will produce ethane gas and 2-hexan-olate magnesium bromide. No further carbon-carbon bond formation will occur.
Q3: How can I successfully use a starting material containing a this compound group in a Grignard reaction?
To prevent the destructive acid-base reaction, you must "protect" the hydroxyl group before forming or adding your Grignard reagent.[7][8] This involves temporarily converting the -OH group into a non-acidic functional group that is inert to the Grignard reagent. The most common and effective method is to convert the alcohol into a silyl ether.[2][9] After the Grignard reaction is complete, the protecting group can be easily removed to regenerate the original hydroxyl group.[9][10]
Q4: I want to synthesize this compound as my target product. What combination of Grignard reagent and carbonyl compound should I use?
To synthesize a secondary alcohol like this compound, you must react a Grignard reagent with an aldehyde.[11][12][13] There are two primary combinations to achieve this:
-
Pentanal + Methylmagnesium bromide: The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of pentanal.
-
Butanal + Ethylmagnesium bromide: The nucleophilic ethyl group attacks the carbonyl of butanal.
Both routes are viable, though the choice may depend on the commercial availability and stability of the starting materials.[14]
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and solving problems encountered during your Grignard reactions involving this compound.
Problem 1: Low or No Yield of the Desired Product
A low yield is the most common issue and can stem from several sources. The following flowchart provides a logical path for troubleshooting.
Caption: Troubleshooting flowchart for low Grignard reaction yield.
In-depth Explanation of Causes:
-
Cause 1A: Presence of Acidic Protons (Moisture or Alcohol -OH). Grignard reagents are destroyed by water, alcohols, and any other protic species.[5][6] This is why all glassware must be rigorously dried (e.g., flame-dried under vacuum) and all solvents must be anhydrous.[15][16] If your starting material is a halo-alcohol, the hydroxyl group must be protected.[8][10]
-
Cause 1B: Poor Quality or Inactive Magnesium. Magnesium turnings can develop an oxide layer (MgO) on their surface, which prevents the reaction with the organic halide.[17] Using fresh, shiny magnesium is crucial. If the magnesium appears dull, its surface must be activated.[17][18]
-
Cause 1C: Inaccurate Reagent Stoichiometry. It is difficult to assume 100% formation of the Grignard reagent. The actual concentration should be determined by titration before adding it to your electrophile to ensure correct stoichiometry.[5]
Problem 2: Formation of Significant Side Products
Even with a successful primary reaction, side reactions can consume reagents and complicate purification.
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Causality & Prevention |
| Wurtz Coupling | The Grignard reagent (R-MgX) reacts with the unreacted starting alkyl halide (R-X) to form a dimer (R-R). | This is a major side reaction, especially with primary halides.[18] Prevention: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of R-X in the presence of the formed R-MgX. Ensure efficient stirring. |
| Enolization | The Grignard reagent acts as a base, removing an alpha-proton from a ketone or aldehyde electrophile to form an enolate. | This is more common with sterically hindered ketones or bulky Grignard reagents.[5][11][17] The Grignard's basicity competes with its nucleophilicity. Prevention: Use a less hindered Grignard reagent if possible. Add the Grignard reagent to the ketone at low temperatures (e.g., 0 °C or -78 °C). |
| Reduction | A bulky Grignard reagent transfers a β-hydride to the carbonyl carbon, reducing it to an alcohol and forming an alkene from the Grignard reagent. | This occurs via a cyclic six-membered transition state and is a competing pathway with sterically hindered substrates.[11][17] Prevention: Use less bulky reagents. Maintain low reaction temperatures to favor the nucleophilic addition pathway. |
Key Experimental Protocols
Protocol 1: Protection of this compound as a Silyl Ether
This protocol describes the protection of the hydroxyl group of this compound using chlorotrimethylsilane (TMSCl), a common and easily removable protecting group.
Materials:
-
This compound
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (TEA) or Imidazole
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Ensure all glassware is flame-dried and under an inert atmosphere (Nitrogen or Argon).
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.1 equivalents) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or GC-MS analysis shows complete consumption of the starting alcohol.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude TMS-protected this compound, which can be purified by distillation.
The resulting silyl ether is now robust and can be used in a Grignard reaction.[9] Deprotection is typically achieved with a fluoride source (like TBAF) or mild acid.[10]
Caption: Workflow for using a hydroxyl-containing starting material.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from pentanal and methylmagnesium bromide.
Materials:
-
Magnesium turnings (activated)
-
Bromomethane (or solution in ether)
-
Pentanal
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small volume of anhydrous diethyl ether.
-
Add a small portion of a solution of bromomethane (1.0 equivalent) in anhydrous ether to the dropping funnel. Add a few drops to the magnesium. Initiation is indicated by bubbling and the formation of a gray, cloudy solution.[19]
-
Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.[19]
-
After the addition is complete, stir for an additional 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of pentanal (1.0 equivalent) in anhydrous ether to the dropping funnel.
-
Add the pentanal solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[19]
-
-
Work-up (Quenching):
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred, cold, saturated aqueous ammonium chloride solution.[19][20] This will quench unreacted Grignard reagent and protonate the alkoxide.
-
-
Purification:
-
Transfer the entire mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[19]
-
Filter the solution and remove the solvent under reduced pressure to obtain crude this compound, which can be purified by distillation.
-
Table 2: Recommended Anhydrous Solvents
| Solvent | Boiling Point (°C) | Key Properties |
| Diethyl Ether | 34.6 | The most common solvent. Its high vapor pressure helps in initiating the reaction. Stabilizes the Grignard reagent.[6] Extremely flammable. |
| Tetrahydrofuran (THF) | 66 | A good alternative to ether. Its higher boiling point allows for reactions at higher temperatures. Better at solvating the Grignard reagent.[18] Must be free of peroxides. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. How do Grignard Reagents React with Alcohols [unacademy.com]
- 4. Alcohols react with Grignard reagent to form A Alkanes class 11 chemistry CBSE [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. leah4sci.com [leah4sci.com]
- 13. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. quora.com [quora.com]
- 15. prepchem.com [prepchem.com]
- 16. byjus.com [byjus.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
Preventing side reactions in the synthesis of 2-Hexanol
Technical Support Center: Synthesis of 2-Hexanol
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. Instead of a generic overview, we will address specific, practical issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Section 1: Synthesis via Reduction of 2-Hexanone
The reduction of a ketone is one of the most direct and high-yielding methods for preparing a secondary alcohol like this compound. The preferred reagent for this transformation on a laboratory scale is sodium borohydride (NaBH₄) due to its excellent selectivity for aldehydes and ketones, operational simplicity, and compatibility with protic solvents like ethanol or methanol.[1][2] While more powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, they are less selective and react violently with protic solvents, necessitating strictly anhydrous conditions.[3][4]
Troubleshooting Guide: Ketone Reduction
Question: My reaction yield is low, and post-reaction analysis (GC-MS, ¹H NMR) shows a significant amount of unreacted 2-hexanone. What went wrong?
Answer: This is a common issue that typically points to one of three factors related to the reducing agent or reaction conditions:
-
Insufficient Molar Equivalents of NaBH₄: Sodium borohydride delivers four hydride (H⁻) ions per molecule. However, in practice, it is rarely a perfect 1:4 stoichiometric relationship due to potential decomposition or reaction with the solvent. A common protocol uses 1.0 to 1.5 molar equivalents of NaBH₄ relative to the ketone to ensure the reaction goes to completion. Check your calculations and consider a modest increase in the amount of NaBH₄.
-
Reagent Inactivity: Sodium borohydride powder can degrade over time, especially if exposed to moisture. If your reagent is old or has been improperly stored, its reducing power may be diminished. It is advisable to use a freshly opened bottle or a known active source of NaBH₄.
-
Low Reaction Temperature: While the reduction is often performed at 0 °C to control the initial exotherm, the reaction may require warming to room temperature and stirring for an extended period (1-3 hours) to ensure completion. If you've kept the reaction cooled for the entire duration, you may have prematurely halted the reduction process.
Question: My final product is contaminated with 1-hexene and/or 2-hexene. How did an elimination reaction occur, and how can I prevent it?
Answer: The formation of alkenes is a classic example of an acid-catalyzed dehydration of the this compound product.[5] This side reaction does not occur during the hydride reduction itself but is inadvertently triggered during the acidic workup step.
-
Causality: The workup procedure following a NaBH₄ reduction often involves the addition of a dilute acid (e.g., HCl, H₂SO₄) to quench excess hydride reagent and neutralize the resulting alkoxide.[6] If the acid concentration is too high or if the mixture is heated during this step, the protonated alcohol can easily lose a molecule of water to form a carbocation, which then eliminates a proton to yield a mixture of hexenes. According to Zaitsev's rule, the more substituted 2-hexene will be the major alkene product.[7]
-
Preventative Protocol:
-
Use a Milder Quench: Instead of a strong mineral acid, perform the workup by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic proton source sufficient to neutralize the alkoxide without causing significant dehydration.
-
Maintain Low Temperatures: Conduct the entire workup and quenching procedure in an ice bath (0-5 °C). This minimizes the energy available for the elimination pathway.
-
Neutralize Before Distillation: If you must use a strong acid, ensure you thoroughly neutralize the organic layer with a base wash (e.g., saturated sodium bicarbonate solution) and dry it before any final distillation. Distilling the product in the presence of trace acid is a primary cause of decomposition to alkenes.[8]
-
Workflow Diagram: Preventing Dehydration During Workup
Caption: Decision workflow for quenching a NaBH₄ reduction.
Section 2: Synthesis via Grignard Reaction
The Grignard reaction is a powerful tool for carbon-carbon bond formation. To synthesize this compound, two primary routes are viable:
-
Butylmagnesium bromide + Ethanal (Acetaldehyde)
-
Methylmagnesium bromide + Pentanal
Both routes will yield the target secondary alcohol.[9][10] However, the success of a Grignard reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions, as the Grignard reagent is a very strong base.[11][12]
Troubleshooting Guide: Grignard Reaction
Question: My Grignard reaction failed to initiate. The magnesium metal is unreactive. What steps can I take?
Answer: This is a frequent hurdle. The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.
-
Activation Techniques:
-
Mechanical Activation: Before the reaction, crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere). This breaks the oxide layer and exposes fresh metal surfaces.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface to form MgI₂, which helps to etch away the oxide layer. The characteristic brown color of the iodine will disappear as the reaction initiates.
-
Initiator: Add a few drops of a pre-formed Grignard reagent from a previous successful batch, if available.
-
Heat: Gentle heating with a heat gun can provide the activation energy needed to start the reaction. Be prepared to cool the flask once the reaction begins, as it can become highly exothermic.[13]
-
Question: My yield was devastatingly low, and the main byproduct I isolated was n-butane (if using butylmagnesium bromide) or methane (if using methylmagnesium bromide). Why?
Answer: This is the classic result of the Grignard reagent being quenched by an acidic proton source. The Grignard reagent is a potent base and will readily react with even weakly acidic protons, such as those from water, alcohols, or terminal alkynes, to form an alkane.[12]
-
Sources of Protic Contamination:
-
Wet Glassware: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum immediately before use.
-
Wet Solvents: The ether solvent (typically diethyl ether or THF) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone).
-
Wet Reagents: The alkyl halide and the aldehyde must be free of water. Purify them by distillation if necessary.
-
Atmospheric Moisture: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use drying tubes filled with calcium chloride or a balloon filled with the inert gas to protect the reaction from air.
-
Diagram: Grignard Reaction vs. Protonation Side Reaction
Caption: Competing pathways for a Grignard reagent.
Section 3: General FAQs and Purification
Question: For a standard laboratory preparation of this compound, which method is generally preferred: ketone reduction or Grignard reaction?
Answer: For the specific synthesis of this compound from commercially available starting materials, the reduction of 2-hexanone with NaBH₄ is generally the more convenient and reliable method. It is less sensitive to trace moisture, requires less specialized equipment (no need for strictly anhydrous/inert atmosphere setups), and the workup is typically more straightforward. The Grignard reaction is superior when the goal is to construct the carbon skeleton of a more complex molecule, but for this target, reduction is more efficient.
Question: How can I effectively purify my crude this compound product?
Answer: The most common method for purifying this compound is fractional distillation .[14] this compound has a boiling point of approximately 136-138 °C.
-
Pre-Distillation Steps:
-
Aqueous Workup: After quenching the reaction, wash the organic layer sequentially with water, a dilute base (e.g., 5% NaHCO₃) to remove any acidic residue, and finally with brine (saturated NaCl solution) to aid in breaking up emulsions and removing bulk water.
-
Drying: Dry the washed organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.
-
-
Distillation: Use a fractional distillation apparatus to carefully separate the this compound from lower-boiling solvents and higher-boiling byproducts. Collect the fraction that distills in the expected temperature range.
Question: I am observing charring and decomposition in the distillation flask. What is causing this?
Answer: This is almost always due to the presence of residual acid or base in the crude product , which catalyzes decomposition (e.g., dehydration) at the high temperatures required for distillation. A thorough neutralization wash during the workup, as described above, is critical to preventing this.
Data Summary: Comparison of Synthetic Routes
| Feature | Reduction of 2-Hexanone | Grignard Reaction (e.g., MeMgBr + Pentanal) |
| Primary Reagents | 2-Hexanone, NaBH₄ | Mg, Methyl Halide, Pentanal |
| Typical Solvents | Ethanol, Methanol | Anhydrous Diethyl Ether, THF |
| Key Conditions | 0 °C to Room Temp | Anhydrous, Inert Atmosphere (N₂ or Ar) |
| Common Side Products | Hexenes (from acidic workup) | Methane (from water contamination), other isomeric alcohols |
| Pros | High yield, operationally simple, tolerant of protic solvents, less sensitive to moisture. | Excellent for C-C bond formation, versatile for other targets. |
| Cons | Does not alter the carbon skeleton. | Highly sensitive to water/protons, requires specialized anhydrous techniques. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. brainly.com [brainly.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. homework.study.com [homework.study.com]
- 8. beyondbenign.org [beyondbenign.org]
- 9. brainly.com [brainly.com]
- 10. quora.com [quora.com]
- 11. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Hexanol
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in reactions involving 2-hexanol. This guide provides in-depth troubleshooting, FAQs, and validated protocols to diagnose and mitigate common issues, ensuring the robustness and efficiency of your catalytic processes.
Part 1: Understanding the Core Problem: Why Do Catalysts Deactivate in this compound Systems?
This section addresses the fundamental mechanisms behind catalyst deactivation when this compound is used as a reactant or solvent.
FAQ 1: What are the primary pathways for catalyst deactivation in reactions with this compound?
Catalyst deactivation in the presence of this compound is a gradual loss of catalytic activity and/or selectivity over time.[1][2] The primary mechanisms can be broadly categorized into three types: chemical, thermal, and mechanical.[3][4]
-
Chemical Deactivation:
-
Coking/Fouling: This is arguably the most common issue in alcohol dehydration and reforming reactions.[4][5] this compound and its derivatives can polymerize or decompose on the catalyst surface, forming carbonaceous deposits (coke).[6][7] These deposits physically block active sites and pores, restricting reactant access.[5][7]
-
Poisoning: Impurities in the this compound feed or from reactor components can strongly adsorb to active sites, rendering them inactive.[3][5][8] Common poisons include compounds containing sulfur, nitrogen, phosphorus, and halides.[7][8]
-
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the small, highly dispersed active metal particles on a catalyst support to migrate and agglomerate into larger crystals.[3][9][10] This process, known as sintering, leads to an irreversible loss of active surface area and is a significant concern in high-temperature reactions like reforming.[4][11]
-
Mechanical Deactivation:
-
Attrition: In fluid-bed or slurry reactors, the physical movement of catalyst particles can cause them to break down into smaller fines, which can be lost from the reactor.
-
Crushing: In fixed-bed reactors, the catalyst bed's weight can crush particles, especially at the bottom, leading to increased pressure drop and flow maldistribution.[1]
-
FAQ 2: How does the structure of this compound specifically contribute to coking?
The molecular structure of this compound, a secondary alcohol, makes it particularly susceptible to forming coke precursors. During reactions like acid-catalyzed dehydration, this compound readily forms alkenes (e.g., hexenes).[12] These alkenes are highly reactive and can undergo oligomerization and polymerization, leading to larger hydrocarbon molecules that eventually evolve into polyaromatic, graphite-like coke.[6][13] The presence of both a hydroxyl group and a six-carbon chain provides a reactive starting point for these coke-forming pathways.
Diagram: Primary Catalyst Deactivation Pathways in this compound Reactions
This diagram illustrates the main routes through which a catalyst can lose activity when used in processes involving this compound.
Caption: Figure 1: Deactivation Pathways
Part 2: Troubleshooting Guide for Catalyst Deactivation
This section provides a structured approach to diagnosing and resolving common issues observed during catalytic reactions with this compound.
| Symptom Observed | Potential Root Cause | Recommended Diagnostic & Corrective Actions |
| Gradual, steady decline in this compound conversion over hours or days. | Coking/Fouling: Carbonaceous deposits are progressively blocking active sites and pores.[5][7] | 1. Diagnostic: Perform Temperature-Programmed Oxidation (TPO) on a spent catalyst sample to confirm the presence and quantify the amount of coke (See Protocol 1).[6] 2. Corrective Action (Reversible): Implement an in-situ regeneration cycle to burn off the coke (See Protocol 2).[2][14] 3. Process Optimization (Prevention): a. Decrease reaction temperature if kinetics allow. b. Increase the H₂/hexanol or steam/hexanol ratio to inhibit coke formation.[2] c. Consider a catalyst with larger pores or different acidity.[6] |
| Sudden, sharp drop in catalyst activity and selectivity. | Catalyst Poisoning: A slug of impurities in the feed has rapidly deactivated the active sites.[3][8] | 1. Diagnostic: a. Analyze the this compound feed for common poisons (e.g., sulfur via GC-SCD, nitrogen via GC-NCD). b. Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to identify surface contaminants.[3][15] 2. Corrective Action: a. Install guard beds or purification columns upstream of the reactor to remove feed impurities.[7] b. For some poisons, regeneration may be possible, but often poisoning is irreversible.[4] |
| Irreversible loss of activity, especially after a high-temperature excursion. | Thermal Degradation (Sintering): High temperatures have caused metal particles to agglomerate, leading to a permanent loss of active surface area.[4][9] | 1. Diagnostic: a. Compare the metal dispersion of fresh and spent catalysts using techniques like CO chemisorption. b. Use Transmission Electron Microscopy (TEM) to visually inspect for changes in metal particle size.[16] c. Use BET surface area analysis to check for loss of support surface area.[3] 2. Corrective Action: Sintering is generally irreversible. The catalyst will likely need to be replaced. 3. Prevention: a. Improve reactor temperature control to prevent hotspots. b. Select a catalyst with a more thermally stable support or one with promoters that inhibit sintering.[7] |
| Increase in pressure drop across the reactor bed over time. | Fouling or Mechanical Failure: Severe coking is plugging the catalyst bed, or particles are being crushed. | 1. Diagnostic: a. Visually inspect the reactor inlet for signs of carbon buildup. b. Unload the catalyst and check for fines or broken particles. 2. Corrective Action: a. If coking is the cause, perform a regeneration (Protocol 2). b. If crushing is observed, replace the catalyst with one of higher mechanical strength. Ensure proper reactor loading procedures are followed. |
| Change in product selectivity (e.g., more light gases, fewer desired products). | Selective Deactivation: Coke may be selectively blocking certain types of active sites or altering pore diffusion pathways, favoring different reaction routes. | 1. Diagnostic: a. Correlate the change in selectivity with time-on-stream data and conversion levels. b. Characterize the nature of the coke (e.g., "hard" vs. "soft" coke) using TPO, as different types of coke can have different effects.[6] 2. Corrective Action: a. A controlled, partial regeneration might restore selectivity. b. Adjusting process conditions (temperature, pressure, space velocity) can sometimes steer the reaction back to the desired pathway.[7] |
Diagram: Troubleshooting Workflow for Catalyst Deactivation
This flowchart provides a logical sequence of steps for diagnosing the cause of catalyst deactivation.
Caption: Figure 2: Troubleshooting Workflow
Part 3: Key Experimental Protocols
This section provides standardized, step-by-step procedures for essential diagnostic and regeneration experiments.
Protocol 1: Characterizing Coke with Temperature-Programmed Oxidation (TPO)
This protocol quantifies the amount and characterizes the nature of carbonaceous deposits on a spent catalyst.
Objective: To determine the weight percentage of coke on a catalyst and identify different types of coke based on their oxidation temperature.
Apparatus: A thermogravimetric analyzer (TGA) or a packed-bed microreactor equipped with a furnace, temperature controller, mass flow controllers, and a detector for CO₂/CO (e.g., mass spectrometer or NDIR detector).
Methodology:
-
Sample Preparation:
-
Carefully unload a small, representative sample (approx. 20-50 mg) of the spent catalyst.
-
Gently crush and sieve the sample to a uniform particle size if necessary, to avoid mass transfer limitations.
-
-
Initial Purge:
-
Load the sample into the reactor/TGA.
-
Heat the sample to a low temperature (e.g., 120-150°C) under an inert gas flow (e.g., He or N₂ at 50 mL/min) for 30-60 minutes to remove adsorbed water and volatile organics.
-
-
Oxidation Program:
-
Cool the sample to near room temperature.
-
Switch the gas flow to a dilute oxygen mixture (e.g., 2-5% O₂ in He/N₂) at a constant flow rate (e.g., 50 mL/min).
-
Begin heating the sample at a linear ramp rate (e.g., 10°C/min) from room temperature to a final temperature sufficient to combust all coke (typically 700-800°C).[6]
-
Continuously record the sample weight (TGA) and/or the concentration of CO and CO₂ in the effluent gas.
-
-
Data Analysis:
-
For TGA: The total weight loss after the initial drying step corresponds to the amount of coke burned off. Calculate the coke content as a weight percentage of the initial spent catalyst mass.
-
For Effluent Gas Analysis: Integrate the CO and CO₂ concentration peaks over time. The peak areas are proportional to the amount of carbon combusted. The temperature at which the peak maximum occurs can indicate the nature of the coke (lower temperatures for "soft" aliphatic coke, higher temperatures for "hard" graphitic coke).[6][17]
-
Protocol 2: In-Situ Catalyst Regeneration via Controlled Coke Burn-off
This protocol describes a general procedure for regenerating a coked catalyst within the reactor.
Objective: To restore catalyst activity by removing carbonaceous deposits through controlled oxidation.
Safety Warning: Coke burn-off is highly exothermic. Uncontrolled temperatures can lead to catastrophic catalyst sintering. This procedure must be performed with extreme care and precise temperature control.
Methodology:
-
System Preparation:
-
Stop the this compound feed and purge the reactor with an inert gas (N₂) at reaction temperature to remove residual hydrocarbons.
-
-
Cooling and Dilution:
-
Cool the reactor to a safe start temperature for oxidation, typically 250-350°C, depending on the catalyst's thermal stability and coke reactivity.
-
Introduce a very dilute stream of air or oxygen in nitrogen (e.g., 0.5-1% O₂) into the reactor at a high space velocity. The goal is to keep the oxygen concentration low to control the rate of combustion.[14]
-
-
Controlled Burn-off:
-
Monitor the reactor temperature profile closely. The temperature will rise as the coke begins to burn.
-
CRITICAL: Do not allow the temperature at any point in the catalyst bed to exceed the maximum recommended temperature for the catalyst (typically provided by the manufacturer).
-
Control the temperature by adjusting the inlet gas temperature and/or the oxygen concentration. If the temperature rises too quickly, reduce the oxygen concentration immediately.
-
A "burn front" will typically move through the reactor. Maintain a slow, controlled progression of this front.
-
-
Completion and Re-reduction (if applicable):
-
The regeneration is complete when the temperature profile across the bed is uniform and the outlet oxygen concentration equals the inlet concentration, indicating no more coke is being combusted.
-
Once the burn-off is complete, purge the system with nitrogen.
-
If the catalyst contains metal oxides that were further oxidized during regeneration (e.g., Ni, Co, Cu), a reduction step (e.g., with H₂) is typically required to restore the active metallic phase before reintroducing the this compound feed.
-
Part 4: References
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. 3
-
Catalyst Deactivation Mechanism Analysis. Alfa Chemistry. 15
-
How to Conduct Catalyst Deactivation Analysis. TCA Lab / Alfa Chemistry. 5
-
Thermogravimetry Applied for Investigation of Coke Formation in Ethanol Conversion over Heteropoly Tungstate Catalysts. MDPI. 6
-
Coke analysis by temperature-programmed oxidation. CONICET. --INVALID-LINK--
-
Strategies for Catalyst Recovery and Regeneration. Solubility of Things. 18
-
Regeneration of Hydrotreating Catalysts. --INVALID-LINK--. 14
-
Troubleshooting of Catalytic Reactors. Slideshare. 1
-
Catalyst poisoning. Wikipedia. 8
-
Advances in Catalyst Deactivation and Regeneration. MDPI. 2
-
Catalyst deactivation mechanisms and how to prevent them. (2025). Matthey. 7
-
Catalyst deactivation Common causes. AmmoniaKnowHow. 4
-
Temperature-Programmed Oxidation of Coke Deposited on Cracking Catalysts: Combustion Mechanism Dependence. Energy & Fuels - ACS Publications. 17
-
Sintering and Particle Dynamics in Supported Metal Catalysts. DTU Research Database. 11
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. 16
-
Influence of metal doping on the coke formation of a novel hierarchical HZSM-5 zeolite catalyst in the conversion of 1-propanol to fuel blendstock. (2025). PMC - PubMed Central. 13
-
Sintering process and catalysis. (2025). ResearchGate. 9
-
The Sintering of Supported Metal Catalysts. Taylor & Francis Online. 10
-
Alcohol - Reactions, Chemistry, Uses. (2025). Britannica. 12
References
- 1. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 13. Influence of metal doping on the coke formation of a novel hierarchical HZSM-5 zeolite catalyst in the conversion of 1-propanol to fuel blendstock - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thepetrosolutions.com [thepetrosolutions.com]
- 15. alfachemic.com [alfachemic.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Resolving Enantiomers of 2-Hexanol
Welcome to the technical support guide for the effective resolution of 2-hexanol enantiomers. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Part 1: Enzymatic Kinetic Resolution - The Biocatalytic Approach
Enzymatic kinetic resolution is a powerful and widely used method for separating enantiomers of secondary alcohols like this compound due to its high selectivity and mild reaction conditions.[1][2] This technique relies on an enzyme, typically a lipase, to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product.
Frequently Asked Questions & Troubleshooting
Q: What is the fundamental principle of enzymatic kinetic resolution for this compound? A: The process is based on the difference in reaction rates for the two enantiomers with a chiral catalyst (the enzyme).[1][2] For a racemic mixture of (R)- and (S)-2-hexanol, a lipase will preferentially acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (S-2-hexanol) largely unreacted.[3] This results in a mixture of one enantiomer as an alcohol and the other as an ester, which can then be separated based on their different physical properties. The lipase's ability to distinguish between enantiomers stems from the three-dimensional structure of its active site.
Q: My enzymatic resolution is suffering from low conversion (<50%) and a slow reaction rate. What are the likely causes? A: Several factors can contribute to poor reaction performance. Consider the following troubleshooting steps:
-
Enzyme Choice & Activity: Not all lipases are equally effective. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia are known to be robust and highly enantioselective for a wide range of secondary alcohols.[3][4][5] Ensure your enzyme is not denatured and has been stored correctly.
-
Acyl Donor: The choice of acyl donor is critical. For an irreversible reaction, which prevents the product from reverting to the substrate, enol esters like vinyl acetate are highly effective.[3] The enol leaving group tautomerizes to a stable aldehyde, driving the reaction forward.[6]
-
Solvent System: Lipases can be highly sensitive to the solvent.[7] Non-polar organic solvents like hexane or toluene are often preferred as they maintain the enzyme's essential water layer without stripping it, preserving its active conformation.[7][8] Highly polar solvents can sometimes reduce enzyme activity.[7]
-
Temperature: While higher temperatures increase reaction rates, they can negatively impact enantioselectivity (the E-value). Lowering the reaction temperature often enhances the energy difference between the diastereomeric transition states, leading to better discrimination between enantiomers.[9]
-
Water Content: Anhydrous conditions are crucial. Excess water can lead to unwanted hydrolysis of the acyl donor and the product ester, reducing yield and complicating purification.
Q: The enantioselectivity (E-value) of my resolution is poor. How can I improve it? A: A low E-value means the enzyme does not effectively differentiate between the two enantiomers. To improve this:
-
Screen Different Lipases: The primary step should be to screen a panel of commercially available lipases (e.g., CALB, Pseudomonas cepacia, Porcine Pancreatic Lipase) as selectivity is enzyme-dependent.
-
Optimize Temperature: As mentioned, decreasing the reaction temperature is a well-established method to improve enantioselectivity.[9]
-
Vary the Acyl Donor: The steric and electronic properties of the acyl donor can influence how the substrate fits into the enzyme's active site. Experiment with different acyl donors (e.g., vinyl propionate, vinyl butyrate) to find the optimal match.
-
Consider Substrate Modification: While more advanced, temporarily enlarging the substrate by forming a salt with a chiral agent can dramatically enhance enantioselectivity in some systems.[10][11]
Q: What is the maximum theoretical yield in a kinetic resolution? A: For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the unreacted alcohol or the ester product) is 50% .[4] This is because the process resolves a racemic mixture by converting half of it into a different chemical species.
Workflow for Enzymatic Resolution
References
- 1. jocpr.com [jocpr.com]
- 2. books.rsc.org [books.rsc.org]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Exotherms in Large-Scale 2-Hexanol Synthesis
Welcome to the technical support center for large-scale 2-Hexanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of managing reaction exotherms, ensuring both safety and process efficiency. The synthesis of this compound, particularly via the highly exothermic Grignard reaction, demands rigorous control and a deep understanding of thermochemical principles to prevent runaway reactions.[1][2] This resource provides in-depth answers to common challenges, troubleshooting guidance for specific experimental issues, and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and core concepts essential for safely scaling up this compound synthesis.
Q1: What is the primary cause of exotherms in this compound synthesis?
The most significant exotherm in common synthetic routes to this compound originates from the Grignard reaction.[3] This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde. For this compound, the two primary pathways are:
-
Butylmagnesium bromide reacting with acetaldehyde (ethanal). [4]
-
Methylmagnesium bromide reacting with pentanal. [4]
Both the formation of the Grignard reagent itself and its subsequent reaction with the aldehyde are highly exothermic processes.[1] The rapid formation of strong carbon-carbon bonds releases a substantial amount of energy as heat. A secondary, but also critical, exothermic event occurs during the quenching of the reaction, where unreacted Grignard reagent is neutralized with a protic source.[5][6]
Q2: My reactor's temperature probe shows only a slight temperature increase during the initial addition of the Grignard reagent. Does this mean the reaction is not proceeding as expected?
Not necessarily. This observation can be dangerously misleading and often points to a hazardous situation known as reactant accumulation . The rate of most exothermic reactions increases with temperature.[7] If the reactor temperature is too low, or if there's an induction period, the reaction rate can be slower than the addition rate.[7]
This means the unreacted Grignard reagent and aldehyde are accumulating in the reactor. While the temperature probe shows stability, the potential energy release is building up. A small increase in temperature can then trigger a sudden, rapid reaction of all the accumulated material, overwhelming the cooling system and leading to a runaway reaction.[8][9] This is why relying solely on a temperature probe is insufficient; true heat flow must be monitored.[8]
Q3: What is reaction calorimetry and why is it essential for large-scale synthesis?
Reaction calorimetry is a technique used to measure the heat released or absorbed by a chemical reaction.[10] It is the most reliable method for understanding and controlling reaction exotherms. Unlike simple temperature monitoring, a reaction calorimeter quantifies the total energy output in real-time (measured in Watts), providing a direct measure of the reaction rate.[8][11]
For large-scale synthesis, this is critical for:
-
Determining the total heat of reaction (ΔHr): Essential for sizing cooling systems.
-
Measuring the rate of heat evolution: Allows for the optimization of addition rates to match the cooling capacity.
-
Detecting reactant accumulation: A discrepancy between the expected heat evolution (based on addition rate) and the measured heat evolution indicates accumulation.[9]
-
Calculating the Adiabatic Temperature Rise (ΔT_ad): This "worst-case scenario" calculation reveals how hot the reactor contents would get if cooling were to fail completely.[9]
Q4: What are the primary safety risks associated with this compound itself?
This compound is a flammable liquid.[12][13] Vapors can form explosive mixtures with air at temperatures above its flash point of 41°C.[12] Therefore, it is crucial to use explosion-proof electrical equipment and eliminate all sources of ignition, especially during large-scale operations.[12][14] It is also an irritant to the skin and eyes and can have effects on the nervous system with repeated exposure.[12][15] Proper personal protective equipment (PPE), including protective gloves, face shields, and adequate ventilation, is mandatory.[12][13]
Section 2: Troubleshooting Guide
This guide provides structured advice for specific problems encountered during the synthesis process.
Issue 1: Sudden and Uncontrollable Temperature Spike During Reagent Addition
| Potential Cause | Diagnostic Check | Corrective Action & Prevention |
| Reactant Accumulation | Is the heat flow measured by the calorimeter significantly lower than the theoretical heat flow based on the addition rate?[9] | Immediate Action: Stop the addition immediately. Apply maximum cooling. If the temperature continues to rise uncontrollably, proceed to emergency shutdown/quenching protocol. Prevention: Use reaction calorimetry to ensure the reaction rate matches the addition rate. Maintain the reaction temperature within the optimal range to avoid slowing the reaction.[7] |
| Cooling System Failure | Is the temperature of the cooling jacket (Tj) rising, or is the coolant flow rate reduced? Is the temperature difference between the reactor (Tr) and jacket (Tj) decreasing despite a high reaction rate? | Immediate Action: Stop the addition. Switch to a backup cooling system if available. Prevention: Regularly inspect and maintain all cooling system components (pumps, chillers, valves). Implement alarms for coolant temperature and flow rate deviations. |
| Inadequate Mixing | Are there visible "hot spots" in the reactor? Is the agitator speed sufficient for the reactor volume and viscosity of the medium? | Immediate Action: Stop the addition. Increase agitation speed cautiously. Prevention: Ensure the reactor is equipped with an appropriately designed agitator (e.g., turbine, pitched blade) for efficient heat and mass transfer. Model or confirm mixing efficiency during process development. A failure in agitation can quickly lead to a runaway reaction.[16] |
Issue 2: Grignard Reaction Fails to Initiate
| Potential Cause | Diagnostic Check | Corrective Action & Prevention |
| Wet Reagents/Glassware | Were all solvents and reagents certified anhydrous? Was all glassware flame-dried or oven-dried immediately before use? | Action: The batch may not be salvageable. Prevention: Grignard reagents are extremely sensitive to moisture.[1] Use anhydrous solvents (e.g., diethyl ether, THF) from sealed containers.[3] Ensure all glassware and equipment are scrupulously dried. Work under a dry, inert atmosphere (Nitrogen or Argon).[1] |
| Poor Quality Magnesium | Is the magnesium turning fresh and not oxidized (dull gray)? | Action: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Prevention: Use high-quality magnesium turnings. Store magnesium under an inert atmosphere to prevent oxidation. |
| Low Temperature | Is the initial reaction temperature too low, preventing initiation? | Action: Gently warm a small spot of the reactor with a heat gun to initiate the reaction, but have cooling ready as the reaction can start abruptly. Prevention: While the overall reaction requires cooling, initiation sometimes requires a slightly elevated temperature. Determine the optimal initiation temperature during small-scale trials. |
Issue 3: Violent Exotherm During Aqueous Quench
| Potential Cause | Diagnostic Check | Corrective Action & Prevention |
| Quenching Too Rapidly | Was the reaction mixture added too quickly to the quenching solution? | Immediate Action: Halt the addition. Ensure vigorous stirring and cooling of the quenching vessel. Prevention: The quench is a highly exothermic acid-base reaction.[5] Always add the reaction mixture slowly ("inverse addition") to a well-stirred, pre-chilled quenching solution (e.g., aqueous ammonium chloride).[3][6] |
| Insufficient Cooling of Quench Vessel | Is the quenching vessel equipped with its own cooling system? Was it pre-chilled? | Action: Apply external cooling (e.g., ice bath) to the quenching vessel. Prevention: For large-scale reactions, the quenching vessel must be treated as a separate reaction vessel with dedicated cooling and agitation. |
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for handling an unexpected temperature rise.
Caption: Troubleshooting Decision Tree for Thermal Events.
Section 3: Key Experimental Protocols
Adherence to validated protocols is paramount for safety and reproducibility.
Protocol 1: Heat Flow Calorimetry Setup and Calibration
This protocol outlines the basic steps for setting up a heat flow calorimeter to monitor the Grignard reaction.
-
System Assembly: Assemble the jacketed reactor system according to the manufacturer's instructions. Ensure all probes (temperature, agitator) and connections are secure.
-
Inert Atmosphere: Purge the entire system with a dry, inert gas like nitrogen or argon. Maintain a positive pressure throughout the experiment.
-
Jacket Calibration (U-value):
-
Fill the reactor with a known volume of a solvent with a known heat capacity (e.g., the reaction solvent, THF).
-
Stir at the planned agitation speed for the reaction.
-
Perform controlled heating and cooling ramps of the jacket fluid and measure the corresponding change in the reactor temperature.
-
The calorimetry software uses this data to calculate the overall heat transfer coefficient (U), which is crucial for accurate heat flow measurement.[10]
-
-
Reagent Loading: Load the magnesium turnings and the initial volume of anhydrous ether or THF into the reactor.
-
Initiation and Baseline: Start the addition of the alkyl halide (e.g., butyl bromide) to form the Grignard reagent. Once the exotherm begins and stabilizes, the calorimeter will establish a baseline heat flow.
-
Aldehyde Addition: Begin the controlled, semi-batch addition of the aldehyde (e.g., acetaldehyde). The calorimeter will now measure the heat of reaction (Qr) in real-time. Continuously compare this measured Qr to the theoretical Qr based on the molar flow rate and known enthalpy of reaction.
Protocol 2: Controlled Large-Scale Grignard Quenching
This protocol describes a safe method for neutralizing the reaction mixture post-completion.
-
Prepare Quenching Vessel: In a separate, appropriately sized jacketed reactor, prepare a stirred solution of 10% aqueous ammonium chloride (NH₄Cl). Cool the solution to 0-5°C using the reactor jacket.[3]
-
Inert Quench Vessel: Purge the headspace of the quenching vessel with nitrogen.
-
Inverse Addition: Set up a transfer line (e.g., a cannula or pump system suitable for reactive chemicals) from the Grignard reaction vessel to the quenching vessel.
-
Slow Transfer: Slowly transfer the completed Grignard reaction mixture into the vigorously stirred, cold NH₄Cl solution. The addition should be subsurface to minimize splashing and exposure to the headspace.
-
Monitor Quench Temperature: Monitor the temperature of the quenching vessel throughout the addition. Adjust the transfer rate to maintain the temperature below a designated safety limit (e.g., 20°C). The reaction of water with the Grignard reagent is highly exothermic.[5][6]
-
Complete Transfer & Stir: Once the transfer is complete, rinse the reaction vessel with anhydrous solvent and add the rinse to the quench vessel. Allow the mixture to stir for an additional 30-60 minutes at 10-15°C to ensure all reactive species are fully neutralized.
-
Workup: The biphasic mixture can now be safely handled for standard aqueous workup (layer separation, extraction, etc.).
Workflow for this compound Synthesis via Grignard Reaction
Caption: Step-wise workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 3. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. quora.com [quora.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. sarponggroup.com [sarponggroup.com]
- 7. Excess Cooling Can Cause a Runaway Reaction | AIChE [publications.aiche.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
- 10. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ICSC 0488 - this compound [chemicalsafety.ilo.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. bharatpetroleum.in [bharatpetroleum.in]
- 16. icheme.org [icheme.org]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing the Reactivity of 2-Hexanol vs. 1-Hexanol
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of a starting material is a pivotal decision that dictates reaction pathways, efficiency, and ultimate yield. Among the versatile class of aliphatic alcohols, isomers often present a nuanced choice. This guide provides an in-depth, experimentally grounded comparison of two common C6 isomers: 2-Hexanol, a secondary alcohol, and 1-Hexanol, a primary alcohol. Our objective is to move beyond simple textbook definitions and provide actionable insights into the causal factors governing their reactivity, enabling you to make strategically sound decisions in your synthetic designs.
Foundational Physicochemical Properties: The Structural Genesis of Reactivity
The single, critical difference between these isomers is the position of the hydroxyl (-OH) group. In 1-Hexanol, it is located on a terminal, primary carbon, while in this compound, it resides on an internal, secondary carbon. This seemingly minor variation has profound implications for steric accessibility and the electronic environment of the reactive center, which in turn influences all aspects of their chemical behavior.
| Property | This compound | 1-Hexanol | Source(s) |
| IUPAC Name | Hexan-2-ol | Hexan-1-ol | [1][2] |
| CAS Number | 626-93-7 | 111-27-3 | [1][2] |
| Molar Mass | 102.177 g/mol | 102.177 g/mol | [3][4] |
| Boiling Point | ~136-140 °C | ~157 °C | [2][3][4][5] |
| Density | ~0.81 g/mL | ~0.82 g/cm³ | [3][4] |
| Structure | CH₃CH(OH)(CH₂)₃CH₃ | CH₃(CH₂)₅OH | [1][2] |
The lower boiling point of this compound is a direct consequence of its branched nature.[3] The internal hydroxyl group introduces steric hindrance that slightly impedes the efficiency of intermolecular hydrogen bonding compared to the more accessible terminal -OH group of 1-Hexanol. This initial physical variance is a prelude to the more significant differences in their chemical reactivity.
Comparative Reactivity in Key Organic Transformations
We will now dissect the performance of these two isomers in three cornerstone synthetic reactions: oxidation, acid-catalyzed dehydration, and nucleophilic substitution.
Oxidation: A Divergence in Product Formation
The oxidation of alcohols is a fundamental route to carbonyl compounds. Here, the primary versus secondary nature of the alcohol creates two entirely different product landscapes.
Mechanistic & Experimental Insight: 1-Hexanol, as a primary alcohol, undergoes oxidation to first form an aldehyde (hexanal). If the oxidizing agent is sufficiently strong or reaction conditions are not meticulously controlled, this aldehyde can be further oxidized to a carboxylic acid (hexanoic acid).[6][7] In stark contrast, this compound, a secondary alcohol, can only be oxidized to a ketone (2-hexanone). Ketones are inherently more resistant to further oxidation under typical conditions. This makes this compound the unequivocal precursor for 2-hexanone, while 1-Hexanol is the required starting material for hexanal or hexanoic acid.[6]
Protocol: Comparative Oxidation with Pyridinium Chlorochromate (PCC)
Causality of Choice: We select PCC as the oxidant for this comparative protocol because it is a mild agent, known for reliably oxidizing primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. This allows for a direct and equitable comparison of the initial oxidation event for both isomers.
Materials:
-
1-Hexanol (≥98% purity)
-
This compound (≥98% purity)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel (for chromatography)
-
Standard laboratory glassware, magnetic stirrers
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Reaction Setup: In two separate, flame-dried 100 mL round-bottom flasks under a nitrogen atmosphere, prepare solutions of 1-Hexanol (1.0 g, 9.78 mmol in Flask A) and this compound (1.0 g, 9.78 mmol in Flask B), each dissolved in 25 mL of anhydrous DCM.
-
Oxidant Addition: To each flask, add PCC (3.16 g, 14.67 mmol, 1.5 eq) portion-wise over 15 minutes while stirring. Maintain the temperature at 20-25°C, using a cool water bath to dissipate any exotherm.
-
Reaction Monitoring: Allow the reactions to stir at room temperature. Monitor the disappearance of the starting alcohol by taking aliquots every 20 minutes for analysis by Thin-Layer Chromatography (TLC) or GC-MS.
-
Workup & Purification: Once the starting material is consumed, dilute the reaction mixture with 30 mL of diethyl ether. Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether to remove the chromium byproducts.
-
Analysis: Concentrate the clear filtrate in vacuo. Determine the yield and purity of the resulting carbonyl compound using GC-MS and ¹H NMR spectroscopy.
Expected Results:
| Starting Material | Expected Major Product | Typical Yield | Mechanistic Rationale |
| 1-Hexanol | Hexanal | 85-95% | Oxidation of a primary alcohol stops at the aldehyde stage with a mild oxidant. |
| This compound | 2-Hexanone | 90-98% | Oxidation of a secondary alcohol yields a stable ketone. |
Workflow: Comparative Oxidation of Hexanol Isomers
Caption: Parallel workflows for the PCC oxidation of 1-Hexanol and this compound.
Dehydration (Elimination): A Lesson in Carbocation Stability
Acid-catalyzed dehydration to form alkenes is a classic elimination reaction where the structural differences between the isomers lead to dramatic differences in reaction rate and product distribution, governed by the stability of the carbocation intermediate (Saytzeff's Rule).[8]
Mechanistic & Experimental Insight:
-
This compound (Secondary): Dehydration proceeds readily via an E1 mechanism. Protonation of the hydroxyl group creates a good leaving group (H₂O), which departs to form a relatively stable secondary carbocation. A proton is then abstracted from an adjacent carbon. According to Saytzeff's rule, abstraction from the more substituted carbon (C3) is favored, leading predominantly to trans-2-hexene and cis-2-hexene, with 1-hexene as a minor product.[8]
-
1-Hexanol (Primary): This reaction is significantly slower. The direct formation of a primary carbocation is energetically unfavorable. The reaction may proceed through a concerted E2 mechanism or, more likely, an E1 mechanism involving a 1,2-hydride shift.[9] The initially formed primary carbocation rapidly rearranges to the more stable secondary carbocation, which then eliminates to form the same products as this compound dehydration, primarily 2-hexenes.
Comparative Data Summary:
| Reactant | Relative Rate | Predominant Mechanism | Major Product(s) | Rationale for Rate & Selectivity |
| 1-Hexanol | Slower | E2 or E1 with rearrangement | 2-Hexenes | High activation energy for primary carbocation formation; subsequent rearrangement is required.[9][10] |
| This compound | Faster | E1 | 2-Hexenes | Proceeds directly through a more stable secondary carbocation intermediate.[11] |
Logical Relationship: Dehydration Pathways
Caption: Dehydration of hexanols proceeds via a common secondary carbocation.
Nucleophilic Substitution: A Contest of SN1 vs. SN2 Pathways
The conversion of alcohols to alkyl halides using hydrogen halides (HX) highlights the competition between SN1 and SN2 mechanisms.
Mechanistic & Experimental Insight:
-
1-Hexanol (Primary): With its unhindered primary carbon, 1-Hexanol reacts exclusively via an SN2 mechanism .[12] This involves a backside attack by the halide nucleophile on the protonated alcohol. The reaction is generally slow and often requires heat.
-
This compound (Secondary): As a secondary alcohol, this compound is at the mechanistic crossroads. While it can undergo an SN2 reaction, it can also proceed via an SN1 pathway .[12] The SN1 route involves the formation of the stable secondary carbocation (the same intermediate as in dehydration), which is then attacked by the halide. Because the SN1 pathway does not suffer from the steric hindrance of a backside attack and proceeds through a relatively stable intermediate, it is typically much faster than the SN2 reaction of its primary counterpart.[12]
Protocol: Comparative Conversion to Alkyl Bromides with HBr
Objective: To visually and qualitatively compare the reaction rates of 1-Hexanol and this compound with HBr, demonstrating the mechanistic differences.
Materials:
-
1-Hexanol
-
This compound
-
Concentrated Hydrobromic Acid (48% HBr)
-
Test tubes and rack
Procedure:
-
Setup: In two separate, labeled test tubes, place 2 mL of 1-Hexanol and 2 mL of this compound.
-
Reagent Addition: Carefully add 4 mL of 48% HBr to each test tube.
-
Observation (Room Temperature): Gently swirl both tubes and start a timer. Observe for the formation of turbidity or a second, immiscible layer, which indicates the formation of the alkyl bromide product. Record the time of the first noticeable change.
-
Observation (with Heating): If no reaction is apparent in the 1-Hexanol tube after 5-10 minutes, gently warm both tubes in a 50°C water bath and continue to observe.
Anticipated Results:
| Reactant | Observation at Room Temperature | Predominant Mechanism | Rationale |
| 1-Hexanol | No reaction or very slow clouding | SN2 | High activation energy for the sterically hindered backside attack.[12] |
| This compound | Rapid clouding/phase separation (seconds to minutes) | SN1 | Facile formation of a stable secondary carbocation leads to a rapid reaction.[12] |
Summary for the Synthetic Strategist
The choice between 1-Hexanol and this compound is a strategic decision that should be made with a clear understanding of their divergent reactivities.
-
Select 1-Hexanol for:
-
Synthesis of hexanal or hexanoic acid .
-
Reactions requiring a terminal functional group via an SN2 mechanism .
-
When avoiding carbocation rearrangements is critical (though dehydration will still likely rearrange).
-
-
Select this compound for:
-
Efficient synthesis of 2-hexanone .
-
Rapid elimination reactions to generate internal alkenes (2-hexenes).
-
Transformations that can leverage the stability of a secondary carbocation , such as fast SN1 reactions .
-
By appreciating the causal links between the hydroxyl position, carbocation stability, and steric hindrance, the modern chemist can harness these isomeric differences to design more elegant, efficient, and high-yielding synthetic pathways.
References
- 1. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 5. 1-Hexanol | 111-27-3 [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. homework.study.com [homework.study.com]
- 9. Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01038H [pubs.rsc.org]
- 10. 4aircraft-project.eu [4aircraft-project.eu]
- 11. Effect of this compound and methanol on the one-pot process of dehydration and alkoxycarbonylation for the synthesis of esters | Sevostyanova | Fine Chemical Technologies [finechem-mirea.ru]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalysts for 2-Hexanol Synthesis: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral alcohols, such as 2-hexanol, is a critical endeavor. This secondary alcohol serves as a valuable chiral building block and intermediate in the synthesis of fine chemicals and pharmaceuticals. The choice of catalyst is paramount, dictating not only the yield and selectivity of the desired product but also the economic and environmental viability of the process. This guide provides an in-depth comparative analysis of prominent catalytic systems for the synthesis of this compound, grounded in experimental data and mechanistic insights to empower informed decision-making in your research and development.
Introduction: The Synthetic Landscape for this compound
The synthesis of this compound can be approached through several distinct catalytic pathways, each with its own set of advantages and challenges. The primary industrial and laboratory routes include the hydrogenation of 2-hexanone, the hydroformylation of 1-pentene followed by hydrogenation, Grignard reactions, and emerging biocatalytic methods. The selection of a specific route and catalyst is often a trade-off between factors such as substrate availability, desired stereoselectivity, process scalability, and cost. This guide will dissect these key methodologies, offering a comparative analysis of catalyst performance to aid in the strategic selection of the optimal synthetic route for your specific application.
Catalytic Hydrogenation of 2-Hexanone: A Prevalent and Versatile Route
The reduction of 2-hexanone is a direct and widely employed method for the synthesis of this compound. The efficacy of this transformation is highly dependent on the choice of catalyst, with transition metal-based systems being the most common.
Comparative Performance of Hydrogenation Catalysts
The following table summarizes the performance of commonly used catalysts for the hydrogenation of 2-hexanone to this compound based on available experimental data.
| Catalyst | Precursor | Support | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity to this compound (%) | Reference |
| Raney® Nickel | Ni-Al alloy | - | 130 | 7 | 4-6 | >95 | High | [1] |
| Ru/C | RuCl₃ | Carbon | 70 | 4 | - | ~100 | High | [2] |
| Ru/La₂O₃-ZnO | RuCl₃ | La₂O₃-ZnO | 100-150 | 10-40 | - | High | High | [3] |
Causality Behind Catalyst Performance:
-
Raney® Nickel , a porous nickel catalyst, is a cost-effective and highly active choice for the hydrogenation of various functional groups, including ketones.[1] Its high surface area and adsorbed hydrogen contribute to its reactivity. However, achieving high selectivity can sometimes be challenging, and the catalyst can be pyrophoric.
-
Ruthenium-based catalysts , particularly those on carbon supports (Ru/C), often exhibit excellent activity and selectivity for ketone hydrogenation under milder conditions compared to nickel-based catalysts.[2][4] The interaction between the ruthenium nanoparticles and the support material can significantly influence the catalytic performance. Supported ruthenium catalysts are also generally more stable and less prone to leaching than Raney Nickel.[4]
Mechanistic Insights: Ketone Hydrogenation
The hydrogenation of a ketone over a metal catalyst generally proceeds through the Horiuti-Polanyi mechanism. The process involves the dissociative adsorption of hydrogen onto the metal surface and the adsorption of the ketone. The adsorbed hydrogen atoms are then sequentially added to the carbonyl carbon and oxygen, leading to the formation of the alcohol.
Caption: Generalized mechanism of 2-hexanone hydrogenation on a metal catalyst surface.
Experimental Protocol: Hydrogenation of 2-Hexanone with Ru/C
This protocol provides a representative procedure for the catalytic hydrogenation of 2-hexanone.
Materials:
-
2-Hexanone
-
5% Ru/C catalyst
-
Ethanol (solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls
-
Hydrogen gas (high purity)
Procedure:
-
Charge the autoclave with 2-hexanone (e.g., 10 mmol) and 5% Ru/C catalyst (e.g., 1-5 mol% Ru).
-
Add ethanol (e.g., 20 mL) as a solvent.
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 bar).[2]
-
Heat the reactor to the desired temperature (e.g., 70°C) with vigorous stirring.[2]
-
Maintain the reaction under these conditions for the desired time, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the excess hydrogen pressure.
-
Filter the catalyst from the reaction mixture.
-
The filtrate can be analyzed by gas chromatography (GC) to determine the conversion of 2-hexanone and the selectivity to this compound.
-
The product can be purified by distillation.
Hydroformylation of 1-Pentene: An Industrial Approach
The hydroformylation, or oxo process, is a large-scale industrial method for producing aldehydes from alkenes.[5] The resulting hexanal isomers can then be hydrogenated to the corresponding hexanols. For the synthesis of this compound, the hydroformylation of 1-pentene is a key step.
Catalyst Comparison: Rhodium vs. Cobalt in Hydroformylation
Rhodium and cobalt complexes are the most common catalysts for hydroformylation. Their performance characteristics differ significantly.
| Catalyst Type | Typical Catalyst | Temperature (°C) | Pressure (bar) | n/iso Ratio (Hexanals) | Activity | Reference |
| Cobalt-based | HCo(CO)₄ | 140-180 | 200-300 | ~4:1 | Lower | [6] |
| Rhodium-based | HRh(CO)(PPh₃)₃ | 80-120 | 20-100 | 10:1 to 20:1 | Higher | [5] |
Causality Behind Catalyst Performance:
-
Cobalt catalysts are less expensive than rhodium catalysts but require more severe reaction conditions (higher temperature and pressure).[6] They generally exhibit lower regioselectivity towards the linear aldehyde.
-
Rhodium catalysts , often modified with phosphine ligands, are significantly more active and selective for the linear aldehyde under milder conditions.[5] The ligand plays a crucial role in tuning the catalyst's activity and selectivity. However, the high cost of rhodium is a major consideration.
Mechanistic Insights: The Oxo Process
The hydroformylation reaction proceeds via a catalytic cycle involving the coordination of the alkene and carbon monoxide to the metal center, followed by migratory insertion steps to form an acyl-metal complex. Subsequent hydrogenolysis releases the aldehyde product and regenerates the active catalyst.
Caption: Simplified catalytic cycle for the hydroformylation of an alkene.
Experimental Protocol: Two-Step Synthesis of this compound via Hydroformylation-Hydrogenation
This protocol outlines a two-step process for the synthesis of this compound from 1-pentene.
Step 1: Hydroformylation of 1-Pentene
Materials:
-
1-Pentene
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Triphenylphosphine (PPh₃) ligand
-
Toluene (solvent)
-
Syngas (CO/H₂ mixture)
-
High-pressure reactor
Procedure:
-
In a glovebox, charge the reactor with the rhodium precursor and the phosphine ligand in toluene.
-
Add 1-pentene to the reactor.
-
Seal the reactor, remove from the glovebox, and connect to a syngas line.
-
Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 20 bar).
-
Heat the reactor to the desired temperature (e.g., 100°C) with stirring.
-
After the reaction, cool the reactor and vent the excess gas.
-
The resulting mixture containing hexanal isomers can be used directly in the next step.
Step 2: Hydrogenation of Hexanals
Materials:
-
Hexanal mixture from Step 1
-
Raney® Nickel or Ru/C catalyst
-
Ethanol (solvent)
-
Hydrogen gas
Procedure:
-
Transfer the hexanal mixture to a high-pressure autoclave.
-
Add the hydrogenation catalyst (e.g., Raney® Nickel).
-
Add ethanol as a solvent.
-
Follow the hydrogenation procedure as described in Section 2.3.
-
After the reaction, the product mixture can be analyzed by GC, and the this compound can be purified by distillation.
A one-pot tandem hydroformylation-hydrogenation is also a viable and efficient approach.[7]
Grignard Reaction: A Classic Carbon-Carbon Bond Forming Strategy
The Grignard reaction offers a powerful method for the formation of carbon-carbon bonds and can be readily applied to the synthesis of this compound. This typically involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate aldehyde.
Synthetic Approach
To synthesize this compound, two primary Grignard routes are feasible:
-
Route A: Reaction of pentanal with methylmagnesium bromide.
-
Route B: Reaction of acetaldehyde with butylmagnesium bromide.
Route A is often preferred due to the easier handling of pentanal compared to the volatile acetaldehyde.[8]
Mechanistic Insights: Grignard Addition to an Aldehyde
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.
Caption: Mechanism of this compound synthesis via the Grignard reaction of pentanal.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is adapted from standard procedures for Grignard reactions.[9][10]
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Methyl bromide or methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Pentanal
-
Saturated aqueous ammonium chloride solution
-
Dilute hydrochloric acid
Procedure:
Part 1: Preparation of the Grignard Reagent
-
Ensure all glassware is rigorously dried in an oven.
-
Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
Part 2: Reaction with Pentanal and Workup
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of pentanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the pentanal solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel. The layers will separate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with dilute hydrochloric acid, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by distillation. A yield of around 40% can be expected.[11]
Biocatalysis: A Green and Selective Alternative
Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), is an increasingly attractive method for the synthesis of chiral alcohols due to its high selectivity, mild reaction conditions, and environmental benefits.[12]
Enzymatic Reduction of 2-Hexanone
ADHs can catalyze the asymmetric reduction of 2-hexanone to produce enantiomerically pure (R)- or (S)-2-hexanol, depending on the specific enzyme used.[13][14][15] This is particularly advantageous for applications where a specific stereoisomer is required.
Key Considerations for Biocatalytic Synthesis
-
Enzyme Selection: The choice of ADH is critical for achieving high conversion and enantioselectivity.
-
Cofactor Regeneration: ADHs require a nicotinamide cofactor (NADH or NADPH), which must be regenerated in situ for the reaction to be economically feasible. This is often achieved using a sacrificial co-substrate, such as isopropanol.[16]
-
Reaction Conditions: The pH, temperature, and solvent system must be optimized for the specific enzyme being used.
Experimental Protocol: Biocatalytic Reduction of 2-Hexanone
This protocol provides a general outline for the enzymatic reduction of 2-hexanone.
Materials:
-
2-Hexanone
-
Alcohol dehydrogenase (e.g., from Lactobacillus brevis or Thermoanaerobium brockii)[17]
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
Phosphate buffer (e.g., pH 7.0)
-
Organic co-solvent (e.g., isopropanol)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of phosphate buffer.
-
Add the ADH, NAD(P)⁺, glucose dehydrogenase, and glucose.
-
Add a solution of 2-hexanone in a minimal amount of a water-miscible co-solvent.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C).
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral GC.
-
Once the reaction is complete, the product can be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are then dried and the solvent is removed to yield the crude this compound.
-
Purification can be achieved by column chromatography.
Conclusion: Selecting the Optimal Catalytic Strategy
The synthesis of this compound can be effectively achieved through several catalytic routes, each with its own distinct advantages and disadvantages.
-
Catalytic hydrogenation of 2-hexanone is a robust and scalable method, with ruthenium-based catalysts generally offering higher activity and selectivity under milder conditions compared to Raney Nickel.
-
Hydroformylation of 1-pentene followed by hydrogenation is a powerful industrial process, with rhodium catalysts providing superior performance over cobalt catalysts, albeit at a higher cost.
-
The Grignard reaction is a versatile and reliable laboratory-scale method for constructing the this compound carbon skeleton.
-
Biocatalysis presents a green and highly selective alternative, particularly for the synthesis of enantiomerically pure this compound, though it may require more specialized optimization.
The ultimate choice of catalyst and synthetic strategy will depend on the specific requirements of the application, including cost, scale, desired purity, and stereochemistry. This guide provides the foundational knowledge and practical insights to navigate these choices and select the most appropriate catalytic system for your this compound synthesis needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Performance of Ru/La2O3–ZnO Catalyst for the Selective Hydrogenation of Benzene to Cyclohexene [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Co-catalysis for one-pot tandem hydroformylation-aldol condensation-hydrogenation with involvement of phosphino-phosphonium based bi-functional ligand and aniline - East China Normal University [pure.ecnu.edu.cn]
- 8. quora.com [quora.com]
- 9. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Impact and relevance of alcohol dehydrogenase enantioselectivities on biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. almacgroup.com [almacgroup.com]
- 14. researchgate.net [researchgate.net]
- 15. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. researchgate.net [researchgate.net]
The Rise of 2-Hexanol Derivatives: A Performance-Based Guide to Next-Generation Plasticizers
The field of polymer science is in a constant state of evolution, driven by the dual needs for enhanced performance and greater sustainability. For decades, phthalate-based plasticizers like di(2-ethylhexyl) phthalate (DEHP) have been the industry standard for imparting flexibility to rigid polymers such as polyvinyl chloride (PVC). However, growing health and environmental concerns have catalyzed a search for viable, safer alternatives.[1][2] This guide provides an in-depth, data-driven comparison of an emerging class of bio-based plasticizers derived from 2-Hexanol and its isomers (e.g., 2-ethylhexanol) against their conventional counterparts.
The selection of a plasticizer is a critical decision in formulating polymer-based materials, dictating the final product's flexibility, durability, and processing characteristics.[1][3] This document is intended for researchers, scientists, and formulation experts, offering objective analysis and supporting experimental data to inform the selection of these crucial additives. We will explore the synthesis, comparative performance, and testing methodologies that underpin the evaluation of these next-generation plasticizers.
From Synthesis to Application: A Workflow for Plasticizer Evaluation
The journey from a candidate molecule to a validated commercial plasticizer is a rigorous process of synthesis, compounding, and multi-faceted performance testing. The branched structure of alcohols like 2-ethylhexanol is particularly advantageous, as it inhibits crystallization, a property that is conferred to its ester derivatives, thereby reducing viscosity and lowering freezing points in the final polymer formulation.[4]
Below is a generalized workflow that outlines the critical stages of developing and validating a novel plasticizer.
Caption: Workflow for Novel Plasticizer Synthesis and Evaluation.
Comparative Performance Analysis
The efficacy of a plasticizer is not defined by a single metric but by a balance of properties. An ideal plasticizer must be compatible with the polymer, efficient in reducing stiffness, thermally stable during processing, and resistant to migrating out of the polymer matrix over time.[2][5]
Mechanical Properties: The Balance of Strength and Flexibility
Plasticizers fundamentally alter the mechanical properties of PVC by inserting themselves between polymer chains, which increases molecular mobility.[3] This typically leads to a decrease in tensile strength and an increase in elongation at break—a crucial trade-off for achieving flexibility.[3]
Table 1: Comparative Mechanical Properties in PVC (40-50 phr) | Plasticizer Type | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | | :--- | :--- | :--- | :--- | | Commercial Phthalate | | Di(2-ethylhexyl) Phthalate (DEHP) | ~15.7 | ~350 | ~80 | | Commercial Non-Phthalate | | Di(2-ethylhexyl) Terephthalate (DOTP) | Comparable to DEHP | Comparable to DEHP | ~80-85 | | Bio-Based (Exemplary) | | Acetyl Tributyl Citrate (ATBC) | Lower than DEHP | > DEHP/DOP | ~75-80 | | Epoxidized Soybean Oil (ESO) | Lower than DEHP | > DEHP/DOP | ~80-85 | | this compound Derived (Hypothetical) | Expected to be comparable to DOTP | Expected to be comparable to DOTP | ~80-85 |
Note: Values are approximate and can vary based on specific formulations and testing conditions. Data synthesized from multiple sources.[6][7][8]
Bio-based plasticizers like Acetyl Tributyl Citrate (ATBC) and Epoxidized Soybean Oil (ESO) have been shown to provide superior elongation at break compared to traditional DEHP at similar concentrations.[6] Esters derived from 2-ethylhexanol, such as DOTP, demonstrate performance comparable to DEHP, positioning them as effective "drop-in" replacements.[7]
Thermal Stability: Withstanding the Heat of Processing
Thermal stability is paramount for PVC processing, which occurs at elevated temperatures. Thermogravimetric analysis (TGA) is used to determine the temperatures at which the plasticized material begins to degrade.
Table 2: Comparative Thermal Properties
| Plasticizer Type | Onset of Degradation (Tonset) | Temperature at 50% Weight Loss (T50) |
|---|---|---|
| PVC (Unplasticized) | ~250-260 °C | ~300-320 °C |
| PVC + DEHP/DOP | ~270-290 °C | ~340-360 °C |
| PVC + Bio-Plasticizers (e.g., Citrates, Epoxidized Oils) | Often higher than DEHP/DOP | Often higher than DEHP/DOP |
Note: Values are illustrative, based on general findings in the literature.[8][9]
The addition of plasticizers generally improves the thermal stability of the PVC compound.[10] Many bio-based alternatives, including certain citrates and epoxidized oils, have been shown to increase the thermal degradation temperature of PVC even more effectively than traditional phthalates.[8] This enhanced stability can lead to a wider processing window and improved durability of the final product.
Migration Resistance: Keeping the Plasticizer in Place
Plasticizer migration, or leaching, is a significant concern, as it can lead to embrittlement of the material and contamination of surrounding environments.[11][12] Resistance to migration is often tested by immersing the plasticized polymer in various solvents (e.g., hexane, ethanol) or exposing it to heat and measuring the weight loss over time.
Generally, plasticizers with higher molecular weight and branched structures exhibit lower volatility and migration rates.[5] This is an area where polymeric or oligoester plasticizers, some of which can be synthesized using this compound derivatives as end-capping agents, show significant advantages over smaller monomeric plasticizers like DEHP.[2][5] Research indicates that hyperbranched polyester plasticizers can achieve near-zero migration due to physical entanglement with the PVC chains.[5]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of performance data, standardized testing methodologies are crucial. Below are outlines for key experiments used in plasticizer evaluation.
Protocol 1: Determination of Mechanical Properties
This protocol follows the principles outlined in ASTM D638 (Standard Test Method for Tensile Properties of Plastics) and ASTM D2240 (Standard Test Method for Rubber Property—Durometer Hardness).
-
Sample Preparation: Prepare dumbbell-shaped specimens from compression-molded sheets of the plasticized PVC compound.
-
Conditioning: Condition the specimens for at least 24 hours at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Tensile Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fractures.
-
Record the maximum stress (Tensile Strength) and the elongation at the point of fracture (Elongation at Break).
-
-
Hardness Testing:
-
Place the test specimen on a hard, flat surface.
-
Press the indenter of a Shore A durometer firmly into the specimen, ensuring the presser foot is in full contact.
-
Read the hardness value from the dial within 1 second of firm contact.
-
Protocol 2: Thermogravimetric Analysis (TGA)
This protocol is used to assess the thermal stability of the plasticized PVC.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA crucible (e.g., alumina).
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Heating Program:
-
Heat the sample from ambient temperature to 600 °C at a constant rate (e.g., 10 °C/min).
-
Maintain an inert atmosphere (e.g., nitrogen flow at 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Plot the sample weight as a function of temperature. Determine the onset temperature of degradation (Tonset) and the temperature at which 50% of the initial weight is lost (T50).
Protocol 3: Solvent Migration Test (Extraction)
This protocol, based on methods like ASTM D1239, evaluates the resistance of the plasticizer to being extracted by a liquid.
-
Sample Preparation: Cut circular discs of a known diameter and thickness from the plasticized PVC sheet.
-
Initial Measurement: Weigh each disc accurately (Winitial).
-
Immersion: Fully immerse the discs in a solvent (e.g., n-hexane) in a sealed container at a specified temperature (e.g., 25 °C) for a set duration (e.g., 24 hours).
-
Final Measurement:
-
Remove the discs from the solvent.
-
Quickly wipe them dry with a lint-free cloth.
-
Allow any residual surface solvent to evaporate in a fume hood for 1-2 hours.
-
Weigh the dried discs accurately (Wfinal).
-
-
Calculation: Calculate the percentage weight loss due to migration:
-
% Migration = [(W_initial - W_final) / W_initial] * 100
-
Conclusion and Future Outlook
The data compellingly shows that alternatives to traditional phthalate plasticizers, particularly those derived from versatile alcohols like this compound, are not just viable but often superior in key performance areas. Esters like di(2-ethylhexyl) terephthalate (DOTP) offer a well-balanced property profile comparable to that of DEHP, making them excellent candidates for direct replacement in many PVC applications.[7] Furthermore, the broader family of bio-based plasticizers demonstrates significant potential, often exhibiting enhanced thermal stability and imparting greater flexibility.[6][9]
The primary challenge remains the optimization of the cost-performance balance. However, as regulatory pressures on phthalates increase and manufacturing processes for bio-based feedstocks scale up, the economic landscape is expected to shift favorably.[2] Future research will likely focus on developing novel polymeric and highly-branched this compound derivatives that offer near-zero migration, exceptional low-temperature performance, and improved biodegradability, paving the way for a new generation of high-performance, sustainable flexible polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kgt88.com [kgt88.com]
- 4. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 5. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
- 10. mdpi.com [mdpi.com]
- 11. engineering.unt.edu [engineering.unt.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to High-Fidelity Purity Analysis of 2-Hexanol by GC-MS
This guide provides an in-depth, objective comparison of methodologies for the purity analysis of 2-Hexanol using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental causality behind critical experimental choices. Every protocol described is designed as a self-validating system to ensure scientific integrity and trustworthiness.
The Imperative for Purity: Why this compound Demands Rigorous Analysis
This compound (C₆H₁₄O) is a versatile secondary alcohol utilized as a solvent, a fragrance agent, and a chemical intermediate in the synthesis of pharmaceuticals and other high-value materials.[1][2] In a regulated environment, particularly in drug development, the purity of such a precursor is non-negotiable. Even trace impurities can have significant downstream effects, potentially altering reaction kinetics, introducing toxic byproducts, or compromising the stability and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method is essential to ensure lot-to-lot consistency and product safety.
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the gold standard for this application.[3] GC offers the high-efficiency separation of volatile compounds like this compound from its structurally similar isomers and other potential impurities.[4] MS provides definitive identification based on a compound's unique mass fragmentation pattern, offering a level of specificity that other common detectors like the Flame Ionization Detector (FID) cannot match.[3]
The Analytical Cornerstone: A Comparative Look at GC Column Selection
The heart of any GC separation is the column. The choice of the stationary phase dictates the separation mechanism and is the single most critical factor in achieving the resolution required for purity analysis. For alcohols, the primary consideration is the polarity of the stationary phase.[5]
The Workhorse: Polyethylene Glycol (WAX) Phases
Polar columns, particularly those with a polyethylene glycol (PEG) stationary phase—commonly known as WAX columns—are the traditional choice for alcohol analysis.[5][6]
-
Mechanism: The highly polar nature of the PEG phase promotes strong dipole-dipole and hydrogen bonding interactions with polar analytes like alcohols. This results in greater retention and allows for effective separation based on differences in polarity and boiling point.
-
Advantages: WAX columns typically provide excellent peak shape for alcohols, minimizing tailing and improving integration accuracy.[7] For general alcohol analysis, columns like the DB-WAX or Rtx-WAX are considered a gold standard.[5]
-
Limitations: A key drawback is the potential for co-elution of non-polar or low-polarity compounds, which have minimal interaction with the stationary phase and elute very early, often before the main solvent peak.[6] This can be a problem if non-polar impurities, such as residual hexane from synthesis, are of interest.
The Versatile Alternative: Mid-Polarity Phases
Intermediate polarity columns, such as those with a cyanopropylphenyl-polysiloxane phase (e.g., Rtx-1301, DB-624), offer a compelling alternative by providing a different selectivity.[5][8]
-
Mechanism: These phases exhibit a combination of dispersion (van der Waals) forces and dipole-dipole interactions. This dual-nature selectivity can resolve compounds that may co-elute on a WAX phase.
-
Advantages: Cyanopropylphenyl phases often provide better resolution of structurally similar isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, which can be challenging on some WAX columns.[6][8] This characteristic is invaluable when analyzing for isomeric impurities of this compound (e.g., 1-Hexanol, 3-Hexanol, or methyl-pentanols).
-
Considerations: While versatile, peak shapes for highly polar analytes may be slightly inferior to those on a dedicated WAX column, though typically still very acceptable for quantitative analysis.
Data Summary: GC Column Performance Comparison
| Feature | Polar (WAX) Phase (e.g., DB-WAX) | Mid-Polarity (Cyanopropylphenyl) Phase (e.g., Rtx-1301) |
| Primary Interaction | Hydrogen Bonding, Dipole-Dipole | Dipole-Dipole, Dispersion |
| Best For | General alcohol analysis, excellent peak shape for polar compounds.[5] | Resolving complex mixtures, including structural isomers.[6][8] |
| Potential Issues | Co-elution of non-polar impurities near the solvent front.[6] | Slightly broader peaks for very polar analytes compared to WAX. |
| Typical Application | Purity of known alcohols, alcoholic beverage analysis.[7] | Analysis of synthesis byproducts, complex flavor profiles.[8] |
Visualizing the Selection Process
The following diagram illustrates the logical workflow for selecting the appropriate GC column for this compound purity analysis.
Caption: Decision workflow for GC column selection in this compound analysis.
Building a Self-Validating System: The Experimental Protocol
This protocol is designed to be robust and follows the principles outlined in pharmacopeial guidelines like the USP General Chapter <621> on Chromatography.[9][10] Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[11][12]
Sample and Standard Preparation
-
Solvent Selection: Use a high-purity solvent in which this compound is fully soluble. Dichloromethane or Methanol are suitable choices.
-
Stock Standard: Accurately prepare a stock solution of a certified this compound reference standard at approximately 1000 µg/mL.
-
Sample Preparation: Dilute the this compound sample to be tested to a nominal concentration of 1000 µg/mL using the same solvent.
-
System Suitability: Prepare a resolution solution containing this compound and at least one potential, closely eluting impurity (e.g., 1-Hexanol or 3-Hexanol) at a similar concentration.
GC-MS Instrumentation and Conditions
The following table outlines recommended starting conditions for two alternative column chemistries. These should be optimized as needed.
| Parameter | Method A (Mid-Polarity) | Method B (Polar) | Rationale |
| GC Column | Rtx-1301 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Provides alternative selectivity for comprehensive impurity profiling.[5][8] |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Helium, constant flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency.[13] |
| Injection Mode | Split (50:1 ratio) | Split (50:1 ratio) | Prevents column overloading from the high concentration main peak. |
| Injection Volume | 1 µL | 1 µL | Standard volume for capillary GC. |
| Inlet Temp. | 250 °C | 250 °C | Ensures rapid and complete vaporization of this compound and related compounds. |
| Oven Program | 50 °C (hold 2 min), ramp to 220 °C @ 10 °C/min, hold 5 min | 50 °C (hold 2 min), ramp to 220 °C @ 10 °C/min, hold 5 min | Initial hold separates highly volatile impurities; ramp ensures elution of all relevant analytes.[14] |
| MS Transfer Line | 250 °C | 250 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | 230 °C | Standard temperature for electron ionization sources. |
| Ionization Energy | 70 eV | 70 eV | Standard energy for generating reproducible fragmentation patterns for library matching. |
| Scan Range | 35 - 250 m/z | 35 - 250 m/z | Covers the molecular ion and key fragments of this compound and related impurities. |
Data Acquisition and Analysis Workflow
The logical flow from sample injection to final purity assessment is critical for ensuring data integrity.
Caption: GC-MS data acquisition and analysis workflow for purity determination.
Interpreting the Data: From Chromatogram to Certificate
Identification of this compound
The primary peak in the chromatogram should be identified as this compound based on two corroborating pieces of evidence:
-
Retention Time: The retention time must match that of the certified reference standard analyzed under the same conditions.
-
Mass Spectrum: The mass spectrum of the peak must be consistent with the known fragmentation pattern of this compound. Key fragments include the loss of water (M-18) and alpha-cleavage products.[15] The spectrum should be matched against a reliable library, such as the NIST Mass Spectral Library.[16]
Identification of Impurities
Any other peaks in the chromatogram are considered potential impurities.
-
Tentative Identification: A NIST library search can be performed on the mass spectrum of each impurity peak to provide a tentative identification.
-
Confirmation: For definitive identification and quantification of critical impurities, analysis using certified reference standards of those specific compounds is required.
Purity Calculation
The purity of the this compound sample is determined using the area normalization method.[17]
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
This calculation assumes that all compounds have a similar response factor in the mass spectrometer, which is a reasonable starting point for purity screening of related compounds. For highly accurate quantification, especially for regulatory filings, the use of relative response factors (RRFs) determined from certified standards is necessary.
Conclusion: Ensuring Trustworthiness through a Validated System
The purity analysis of this compound by GC-MS is a robust and reliable method when approached with a systematic and scientifically sound strategy. The choice of GC column—comparing a polar WAX phase with a mid-polarity cyanopropylphenyl phase—provides flexibility to resolve a wide range of potential impurities. By following a detailed protocol grounded in established pharmacopeial principles and validating the method for its intended use, researchers and drug development professionals can generate high-fidelity data that is both accurate and defensible.[9][11] This ensures the quality and consistency of this compound, safeguarding the integrity of downstream processes and final products.
References
- 1. This compound, 626-93-7 [thegoodscentscompany.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. impactfactor.org [impactfactor.org]
- 4. purdue.edu [purdue.edu]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 9. usp.org [usp.org]
- 10. agilent.com [agilent.com]
- 11. researchtrendsjournal.com [researchtrendsjournal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uspbpep.com [uspbpep.com]
- 14. mdpi.com [mdpi.com]
- 15. Mass Spectrum of hexanol | PPTX [slideshare.net]
- 16. This compound [webbook.nist.gov]
- 17. GC/MS Analysis of Synthesis Products in 2-methyl-2-hexanol Experiment | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of 2-Hexanol for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, the production of secondary alcohols such as 2-hexanol is a fundamental process with wide-ranging applications, from the development of pharmaceuticals to the formulation of fragrances and solvents. The choice of synthetic protocol can significantly impact yield, purity, scalability, and safety. This guide provides a comprehensive cross-validation of three common methods for synthesizing this compound: the Grignard reaction, the reduction of 2-hexanone, and the hydroboration-oxidation of 1-hexene. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights and supporting experimental data necessary to make informed decisions for their specific applications.
Executive Summary: A Comparative Overview
The selection of an optimal synthesis route for this compound hinges on a careful consideration of several key performance indicators. The following table provides a high-level comparison of the three protocols discussed in this guide.
| Parameter | Grignard Reaction | Reduction of 2-Hexanone | Hydroboration-Oxidation of 1-Hexene |
| Starting Materials | Alkyl/Aryl Halide, Magnesium, Aldehyde | 2-Hexanone | 1-Hexene, Borane Source |
| Typical Yield | Moderate to High (est. 40-70%) | High (est. 50-80%) | Low (product is a minor isomer) |
| Purity | Good to Excellent (after purification) | Excellent | Poor (major impurity is 1-hexanol) |
| Reaction Time | 2-4 hours | 1-3 hours | 2-4 hours |
| Key Advantages | Versatility in forming C-C bonds | High yield, high purity, mild conditions (NaBH₄) | N/A for this compound synthesis |
| Key Disadvantages | Moisture sensitive, potential for side reactions | Dependent on availability of the ketone | Poor regioselectivity for this compound |
| Safety Concerns | Highly reactive reagents, flammable solvents | Flammable solvents, H₂ evolution (with some reagents) | Toxic and flammable borane reagents |
Protocol 1: The Grignard Reaction - Building Complexity
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming new carbon-carbon bonds.[1] This method offers two primary pathways to this compound, both involving the nucleophilic attack of a Grignard reagent on an aldehyde.[2]
Mechanistic Insight
The Grignard reagent, an organomagnesium halide (R-MgX), is a potent nucleophile due to the highly polarized carbon-magnesium bond.[3] The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of an aldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the secondary alcohol.[4]
DOT Diagram: Grignard Reaction Workflow
References
A Guide to Inter-Laboratory Comparison of 2-Hexanol Analysis: Ensuring Accuracy and Comparability in Volatile Compound Quantification
In the realms of pharmaceutical development, environmental monitoring, and industrial quality control, the precise and accurate quantification of volatile organic compounds (VOCs) is paramount. 2-Hexanol, a significant solvent and industrial byproduct, is one such compound where reliable analytical data is crucial for safety, efficacy, and regulatory compliance. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis, designed to help researchers, scientists, and drug development professionals validate their analytical methods, assess laboratory performance, and ensure the comparability of data across different sites.
At its core, an inter-laboratory comparison, or proficiency test, is a powerful tool for external quality assessment. It involves multiple laboratories analyzing the same, homogeneous sample to evaluate and compare their analytical performance.[1] Regular participation in such schemes provides an objective measure of a laboratory's competency and is a key element of a robust quality assurance program.[2]
This guide will delve into the critical aspects of designing and executing an inter-laboratory study for this compound, from the preparation of stable and homogeneous reference materials to the statistical evaluation of the submitted data. We will explore a validated analytical methodology based on gas chromatography-mass spectrometry (GC-MS), a widely used and powerful technique for the separation and identification of volatile compounds.
The Importance of a Structured Comparison: A Workflow for Success
A successful inter-laboratory comparison hinges on a well-defined and meticulously executed workflow. The following diagram illustrates the key stages of the process, from the initial planning to the final reporting and implementation of corrective actions.
Caption: Workflow for an Inter-laboratory Comparison of this compound Analysis.
Experimental Protocol: A Validated GC-MS Method for this compound in an Aqueous Matrix
The following protocol is adapted from a validated method for the analysis of a structurally similar compound, 2-ethyl-1-hexanol, in drinking water and is suitable for the quantification of this compound.[3][4] The method utilizes a purge-and-trap system for sample introduction, which is a common and effective technique for volatile analytes in aqueous matrices.
Sample Preparation and Handling
Proper sample preparation is critical to avoid contamination and ensure accurate results.[5][6]
-
Sample Collection: Collect samples in clean glass containers to minimize the risk of contamination from plasticizers or other sources.
-
Reference Material Preparation: A crucial step in any inter-laboratory study is the preparation of a homogeneous and stable reference material.[7]
-
Prepare a stock solution of this compound in methanol.
-
Create a spiking solution by diluting the stock solution in methanol. This concentrate can then be distributed to participating laboratories.
-
Participants will add a defined volume of the spiking solution to a specific volume of a clean matrix (e.g., deionized water) to create the test sample.[8] This approach minimizes stability issues during transport.
-
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution in the same clean matrix as the test sample.
GC-MS Instrumentation and Parameters
The following instrumental parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the separation of volatile organic compounds. |
| Injection Mode | Purge and Trap | Efficiently extracts and concentrates volatile analytes from an aqueous matrix. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analytes. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert carrier gas that provides good chromatographic resolution. |
| Oven Program | Initial Temp: 40 °C, hold for 2 min. Ramp: 10 °C/min to 200 °C, hold for 5 min. | A temperature program that allows for the separation of this compound from other potential volatile compounds. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | A standard and robust ionization technique for GC-MS analysis. |
| Electron Energy | 70 eV | The standard electron energy for generating reproducible mass spectra. |
| Ion Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temperature | 150 °C | Maintains stable performance of the mass analyzer. |
| Mass Range | 35-350 amu | A suitable mass range to capture the molecular ion and characteristic fragment ions of this compound. |
| Acquisition Mode | Scan | Allows for the collection of full mass spectra for compound identification. |
Data Analysis and Performance Evaluation
The statistical analysis of the data submitted by participating laboratories is a critical step in assessing performance and ensuring the validity of the comparison.
Key Statistical Measures
-
Assigned Value (x): The consensus value for the concentration of this compound in the proficiency test sample, typically determined as the robust mean or median of the participants' results after the removal of outliers.
-
Participant's Result (xi): The result reported by an individual laboratory.
-
Standard Deviation for Proficiency Assessment (σ): A measure of the expected variability in results among competent laboratories. This can be determined from the results of the current round or from historical data.
-
z-score: A standardized measure of a laboratory's performance, calculated as: z = (xi - x) / σ A z-score indicates how many standard deviations a laboratory's result is from the consensus value.[1]
Interpretation of z-scores
The interpretation of z-scores is a common method for evaluating performance in proficiency testing schemes:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Laboratories with unsatisfactory performance should investigate the root cause of the deviation and implement corrective actions.[1]
Hypothetical Inter-laboratory Comparison Data for this compound Analysis
The following table presents hypothetical data from an inter-laboratory comparison study for the analysis of this compound in a spiked water sample.
| Laboratory ID | Reported Concentration (µg/L) | z-score | Performance Evaluation |
| Lab-001 | 48.5 | -0.58 | Satisfactory |
| Lab-002 | 52.1 | 0.88 | Satisfactory |
| Lab-003 | 45.2 | -1.82 | Satisfactory |
| Lab-004 | 58.9 | 3.58 | Unsatisfactory |
| Lab-005 | 50.3 | 0.18 | Satisfactory |
| Lab-006 | 49.1 | -0.32 | Satisfactory |
| Lab-007 | 53.5 | 1.48 | Satisfactory |
| Lab-008 | 47.8 | -0.82 | Satisfactory |
| Assigned Value (x) | 50.0 µg/L | ||
| Standard Deviation for Proficiency Assessment (σ) | 2.5 µg/L |
In this hypothetical example, Lab-004 would be flagged for unsatisfactory performance and would need to conduct a thorough investigation into their analytical process.
Common Sources of Error and Troubleshooting
Even with a validated method, various factors can introduce errors into the analysis of volatile compounds like this compound.[5][9] Awareness of these potential pitfalls is the first step towards mitigating them.
-
Sample Contamination: Contamination can arise from sample containers, solvents, or handling procedures.[5][6] Using high-purity solvents and meticulously cleaned glassware is essential.
-
Injector Issues: Inconsistent injection volumes, leaks in the septum, or a contaminated injector liner can lead to poor reproducibility and carryover between samples.[10]
-
Column Bleed: Operating the GC at temperatures above the column's recommended limit can cause the stationary phase to degrade, leading to a high baseline and interfering peaks.
-
Matrix Effects: The sample matrix can sometimes interfere with the analysis, either enhancing or suppressing the signal of the target analyte. Matrix-matched calibration standards can help to compensate for these effects.
-
Improper Integration: Incorrect integration of chromatographic peaks is a common source of error in quantitative analysis. Analysts should carefully review the integration parameters and manually adjust them if necessary.
Caption: A logical workflow for troubleshooting unsatisfactory analytical results.
Conclusion: Fostering a Culture of Quality
Inter-laboratory comparisons are more than just a regulatory requirement; they are a cornerstone of a robust quality management system. By providing an objective assessment of analytical performance, they help laboratories to identify areas for improvement, validate their methods, and ultimately, generate data that is reliable, reproducible, and fit for purpose. For the analysis of critical compounds like this compound, the value of such comparisons cannot be overstated. They foster confidence in analytical results, facilitate collaboration between laboratories, and contribute to the overall quality and safety of products and the environment.
References
- 1. Method Development for Detecting Low Level Volatile Organic Compounds (VOCs) among Workers and Residents from a Carpentry Work Shop in a Palestinian Village - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Determination of 2-ethyl-1-hexanol as contaminant in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. epa.gov [epa.gov]
- 8. qualitychecksrl.com [qualitychecksrl.com]
- 9. books.rsc.org [books.rsc.org]
- 10. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to the Synthesis of 2-Hexanol: Benchmarking Efficiency Across Chemical and Biological Methodologies
Introduction: 2-Hexanol, a versatile secondary alcohol, serves as a crucial building block and solvent in a multitude of sectors, including the pharmaceutical, fragrance, and polymer industries. Its utility necessitates the development of efficient, scalable, and economically viable production methods. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, offering a comparative benchmark of their efficiencies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present quantitative data to empower researchers and chemical engineers in selecting the optimal method for their specific application.
Section 1: Overview of Primary Synthetic Pathways
The production of this compound can be broadly categorized into three principal strategies: petrochemical routes, ketone reduction, and emerging biocatalytic methods. Each pathway presents a unique set of advantages and challenges concerning feedstock availability, reaction conditions, selectivity, and environmental impact.
-
Acid-Catalyzed Hydration of 1-Hexene: A classic electrophilic addition reaction where water is added across the double bond of 1-hexene. This method follows Markovnikov's rule, favoring the formation of the more stable secondary carbocation, which leads to this compound as the major product.[1][2][3]
-
Reduction of 2-Hexanone: This involves the chemical reduction of the carbonyl group in 2-hexanone to a hydroxyl group. A variety of reducing agents can be employed, offering different levels of selectivity and operational simplicity.[4][5]
-
Grignard Synthesis: An organometallic approach that allows for the precise formation of carbon-carbon bonds. To synthesize this compound, this typically involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate aldehyde.[6][7]
-
Biocatalytic Production: Leveraging enzymes or whole-cell systems, this "green" approach is gaining traction. It includes fermentation pathways and enzymatic transformations that can offer high selectivity under mild conditions.[8][9]
The choice of pathway is often a trade-off between raw material cost, desired purity, scalability, and sustainability goals. The following sections will dissect each method in detail.
Logical Flow for Method Selection
The selection of an appropriate synthesis method depends on several factors, including the desired scale, purity requirements, and available resources. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a this compound production method.
Section 2: In-Depth Analysis of Production Methods
Acid-Catalyzed Hydration of 1-Hexene
This method is a cornerstone of industrial alcohol production due to the low cost of alkene feedstocks.[1][3] The reaction is typically catalyzed by a strong acid, such as sulfuric acid.[1][2]
Mechanism: The reaction proceeds via a three-step mechanism:
-
Protonation: The π-bond of 1-hexene attacks a proton from the acid catalyst (e.g., H₃O⁺), forming a secondary carbocation at the C2 position. This step is rate-determining.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electron-deficient carbocation.
-
Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion to yield the neutral this compound and regenerate the acid catalyst.[10]
A significant challenge with this method is the potential for carbocation rearrangements, which can lead to the formation of isomeric impurities like 3-hexanol.[11] While Markovnikov's rule predicts this compound as the major product, reaction conditions must be carefully controlled to maximize selectivity.[1]
Caption: Simplified mechanism of acid-catalyzed hydration of 1-hexene.
Reduction of 2-Hexanone
The reduction of 2-hexanone is a straightforward and high-yielding method, particularly suitable for laboratory and pilot scales.
Reducing Agents & Efficiency:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like ethanol. It is convenient and safe to handle, making it a popular choice for academic and research settings.[4]
-
Lithium Aluminum Hydride (LAH): A much more powerful reducing agent than NaBH₄. It is highly effective but also pyrophoric and reacts violently with protic solvents, requiring careful handling in anhydrous conditions (e.g., diethyl ether, THF).
-
Catalytic Hydrogenation: This method involves reacting 2-hexanone with hydrogen gas (H₂) over a metal catalyst (e.g., Raney Nickel, Platinum, Palladium). It is highly efficient and atom-economical, making it suitable for larger-scale industrial production.[12]
The choice of reducing agent impacts the cost, safety, and workup procedure. NaBH₄ offers operational simplicity, while catalytic hydrogenation provides better atom economy for industrial applications.
Grignard Synthesis
Grignard reactions are invaluable for their ability to form carbon-carbon bonds with high precision. For this compound, two primary retrosynthetic disconnections are possible:
-
Butylmagnesium bromide + Acetaldehyde
-
Methylmagnesium iodide + Pentanal [6]
Mechanism & Causality: The Grignard reagent, with its highly nucleophilic carbanion, attacks the electrophilic carbonyl carbon of the aldehyde. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final secondary alcohol.[13] The primary challenge in Grignard synthesis is the absolute requirement for anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.[14] This method offers high yields and purity but is generally more expensive and less scalable than the hydration of alkenes.
Biocatalytic Production
Biocatalysis represents a sustainable frontier for chemical synthesis. For hexanol production, microorganisms like Clostridium carboxidivorans can produce hexanol through syngas fermentation.[9]
Advantages & Challenges:
-
High Selectivity: Enzymatic reactions are often highly chemo-, regio-, and stereoselective, leading to very pure products.
-
Mild Conditions: Biocatalytic processes typically run at or near ambient temperature and pressure, reducing energy consumption.
-
Renewable Feedstocks: Many biocatalytic routes can utilize renewable feedstocks like biomass or waste gases.[15]
However, challenges such as low product titers, slow reaction rates, and complex downstream processing currently limit the widespread industrial adoption of these methods.[16] Recent research has focused on optimizing fermentation conditions and using supplemental feedstocks like ethanol to significantly boost hexanol yields, making it the primary alcohol product in some cases.[9]
Section 3: Quantitative Performance Benchmark
The following table summarizes the key efficiency metrics for each production method based on data from the literature.
| Method | Typical Yield | Selectivity | Key Reactants | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Hydration of 1-Hexene | 70-85% | Moderate-High | 1-Hexene, Water | H₂SO₄ | Varies | Low-cost feedstock, Scalable | Carbocation rearrangements, Corrosive acid |
| Reduction of 2-Hexanone | >95% | High | 2-Hexanone | NaBH₄, LAH, H₂ | Mild to High T/P | High yield & selectivity, Versatile | Cost of ketone & reagents |
| Grignard Synthesis | 85-95% | Very High | Aldehyde, Alkyl Halide | Magnesium | Anhydrous | High purity, C-C bond formation | Moisture sensitive, Cost, Scalability |
| Biocatalysis (Fermentation) | Variable (e.g., up to 2.34 g/L) | High | Syngas, Sugars | Microorganisms | ~30-37°C, 1 atm | Sustainable, Mild conditions, High selectivity | Low titers, Slow rates, Complex purification |
Section 4: Detailed Experimental Protocols
Protocol 4.1: Synthesis of this compound via Reduction of 2-Hexanone with NaBH₄
-
Rationale: This protocol was chosen for its high yield, safety, and simplicity, making it ideal for research and educational laboratories.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.1 mol) of 2-hexanone in 100 mL of ethanol.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5°C. This is crucial to control the exothermic reaction and prevent side reactions.
-
Reagent Addition: Slowly add 2.8 g (0.075 mol) of sodium borohydride (NaBH₄) to the stirred solution in small portions over 30 minutes. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Quenching & Workup: Slowly add 50 mL of 1 M HCl to the flask to neutralize the excess NaBH₄ and decompose the borate ester complex. (Caution: Hydrogen gas evolution).
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and remove the solvent by rotary evaporation. Purify the crude this compound by fractional distillation, collecting the fraction boiling at 136-138°C.[5]
Protocol 4.2: Synthesis of this compound via Acid-Catalyzed Hydration of 1-Hexene
-
Rationale: This protocol demonstrates a classic industrial method, highlighting the principles of electrophilic addition and Markovnikov's rule.
-
Setup: To a 250 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, add 7.6 mL of concentrated sulfuric acid to 2.5 g of crushed ice while stirring and cooling in an ice bath.[1]
-
Reactant Addition: Slowly add 10.0 mL (8.4 g, 0.1 mol) of 1-hexene dropwise from the funnel over 30 minutes, maintaining vigorous stirring and keeping the temperature below 20°C.
-
Reaction: After addition, continue stirring in the ice bath for 15 minutes, then stir at room temperature for an additional 15 minutes. This allows for the formation of the intermediate sulfate ester.
-
Hydrolysis: Add 100 mL of distilled water to the flask and heat the mixture to reflux for 1 hour to hydrolyze the ester to this compound.
-
Isolation: Cool the mixture and transfer to a separatory funnel. The this compound will form the upper organic layer. Separate the layers.
-
Washing & Drying: Wash the organic layer with 50 mL of 10% sodium carbonate solution, followed by 50 mL of water. Dry the crude product over anhydrous potassium carbonate.
-
Purification: Decant the dried liquid and purify by fractional distillation, collecting the fraction boiling at 136-138°C.
Conclusion and Future Outlook
For large-scale industrial production, the acid-catalyzed hydration of 1-hexene remains the most economically viable method due to low-cost feedstocks. However, its efficiency is hampered by moderate selectivity and environmental concerns associated with strong acid catalysts. For laboratory-scale synthesis where high purity is paramount, Grignard synthesis and the reduction of 2-hexanone offer superior selectivity and yield, with the latter often being more operationally convenient.
The future of this compound production is increasingly pointing towards biocatalysis . As research overcomes the current limitations of low titers and productivity, fermentation-based routes from renewable resources promise a more sustainable and environmentally benign alternative.[9][17] Continued innovation in catalyst design for chemical methods, such as developing solid-acid catalysts to replace corrosive liquid acids, and advancements in metabolic engineering for biological routes will be key to enhancing the overall efficiency and sustainability of this compound production.
References
- 1. scribd.com [scribd.com]
- 2. Solved Acid-Catalyzed Hydration of 1-Hexene Objectives | Chegg.com [chegg.com]
- 3. scribd.com [scribd.com]
- 4. quora.com [quora.com]
- 5. prepchem.com [prepchem.com]
- 6. quora.com [quora.com]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of Hexanol as the Main Product Through Syngas Fermentation by Clostridium carboxidivorans P7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchintelo.com [researchintelo.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hexanol for Laboratory Professionals
As a Senior Application Scientist, it is understood that meticulous chemical handling extends beyond the benchtop; it encompasses the entire lifecycle of a chemical within the laboratory, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Hexanol, ensuring the safety of personnel, the protection of the environment, and adherence to regulatory standards. The causality behind each procedural step is explained to foster a culture of safety and proactive risk management in your research environment.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is a flammable liquid and vapor, and it can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2] The substance can be absorbed into the body through inhalation and skin contact.[4] Long-term or repeated exposure may defat the skin, leading to dryness or cracking, and potentially affect the nervous system.[4]
Due to its flammability and potential health hazards, this compound is classified as a hazardous waste.[5] Improper disposal, such as pouring it down the drain, is strictly prohibited as it can lead to contamination of waterways, pose fire and explosion risks in sewer systems, and result in significant regulatory penalties.[6][7][8][9]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O | |
| CAS Number | 626-93-7 | |
| Appearance | Colorless liquid with a characteristic odor.[4] | [4] |
| Flash Point | 41 °C (105.8 °F) - 45 °C (113 °F) | [4][10] |
| Boiling Point | 136 °C (277 °F) | |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, it is crucial to establish a safe working environment and don the appropriate Personal Protective Equipment (PPE). All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Essential PPE includes:
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.[1]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile rubber gloves with a minimum thickness of 0.4 mm are suitable for full contact, while a thickness of 0.2 mm can be used for splash contact.[1] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1] For larger quantities or in situations with a higher risk of exposure, flame-retardant and antistatic protective clothing should be considered.
-
Respiratory Protection: If working outside of a fume hood or if vapors are expected to be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][4]
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound must follow a systematic process to ensure safety and compliance. This involves waste segregation, proper containerization, and clear labeling.
Experimental Protocol for this compound Waste Segregation and Collection:
-
Waste Identification: All waste streams containing this compound must be identified as hazardous waste. This includes pure, unused this compound, solutions containing this compound, and any materials contaminated with it (e.g., paper towels, gloves, absorbent materials).
-
Container Selection: Choose a chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for alcohol waste.[5] The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[5]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[5] The label must include:
-
Waste Accumulation:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[5]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be cool, well-ventilated, and away from sources of ignition like heat, sparks, or open flames.[5]
-
Place the waste container in a secondary containment bin or tray to mitigate the impact of any potential leaks.[5]
-
-
Disposal Request: Once the waste container is full, or as per your institution's guidelines, complete the necessary hazardous waste disposal forms provided by your Environmental Health and Safety (EHS) department.[5]
-
Waste Pickup: Contact your institution's EHS to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself.[5]
Spill Management and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is critical to prevent injury and environmental contamination.
Spill Cleanup Protocol:
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response team.
-
Remove all sources of ignition from the area, including open flames, sparks, and hot surfaces.[11]
-
-
Containment and Cleanup (for small, manageable spills):
-
Don the appropriate PPE as outlined in Section 2.
-
Contain the spill by using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1][4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Once the this compound is absorbed, use non-sparking tools to collect the material and place it in a designated, properly labeled hazardous waste container.[11]
-
Clean the affected area with soap and water.[1]
-
All contaminated materials, including gloves, absorbent pads, and any contaminated clothing, must be disposed of as hazardous waste.[1]
-
Logical Workflow for this compound Disposal
To ensure a consistent and safe approach to the disposal of this compound, the following decision-making workflow should be followed.
Caption: Decision workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical waste management is a cornerstone of a robust laboratory safety culture.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. ICSC 0488 - this compound [chemicalsafety.ilo.org]
- 5. benchchem.com [benchchem.com]
- 6. earth911.com [earth911.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. cpachem.com [cpachem.com]
- 11. 2-ETHYL HEXANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hexanol
Navigating the complexities of chemical handling requires a deep understanding that transcends mere procedural checklists. For researchers and drug development professionals, ensuring personal safety while maintaining experimental integrity is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Hexanol, focusing on the rationale behind each personal protective equipment (PPE) choice, operational plans, and disposal protocols.
Understanding the Hazard: Why this compound Demands Respect
This compound (CAS No. 626-93-7) is a flammable liquid and vapor that presents multiple health hazards.[1][2][3] A comprehensive risk assessment is the foundation of a safe handling plan. The primary routes of exposure are inhalation and skin contact.[4] Short-term exposure can cause skin and serious eye irritation.[1][5] The substance may also cause respiratory irritation and effects on the central nervous system.[1][4] Furthermore, prolonged or repeated skin contact can lead to defatting, which may result in dryness or cracking.[4] It is classified as harmful if swallowed.[1][2] Given these properties, a multi-faceted PPE strategy is not just recommended; it is essential.
Core Principles of PPE Selection for this compound
The selection of PPE is not a one-size-fits-all determination. It must be tailored to the specific task, the quantities being used, and the environmental conditions of the laboratory, such as ventilation. The core principle is to establish a barrier between the user and the chemical.
Eye and Face Protection: The First Line of Defense
Causality: this compound is a serious eye irritant.[1][5] A direct splash can cause significant injury. Vapors can also cause irritation.[6] Therefore, protection must shield against both direct liquid splashes and indirect vapor exposure.
-
Minimum Requirement: For handling small quantities (e.g., milliliter scale) in a well-ventilated area, chemical safety goggles that meet appropriate government standards (e.g., ANSI Z87.1 in the US, EN 166 in the EU) are mandatory.[1]
-
Elevated Risk: When handling larger volumes, during transfers where splashing is possible, or when working in poorly ventilated areas, a face shield worn over chemical safety goggles is required.[1][4] This provides full-face protection from splashes.
Hand Protection: Preventing Dermal Absorption
Causality: this compound can be absorbed through the skin and is a known skin irritant.[4][5] Repeated contact can defat the skin, leading to dermatitis.[4][6] The choice of glove material is critical, as not all materials offer the same level of protection or for the same duration.
-
Material Selection: Nitrile rubber gloves are recommended for handling this compound.[1] They provide good resistance to alcohols.[7] Always consult the glove manufacturer's specific chemical resistance chart for breakthrough times and degradation data.
-
Thickness and Breakthrough Time:
-
Splash Contact: For tasks with a low likelihood of direct contact, a thinner nitrile glove (e.g., minimum 0.2 mm thickness) may be sufficient, but it should be changed immediately upon any known contact.[1]
-
Full Contact/Immersion: For tasks involving potential immersion or significant contact, a thicker nitrile glove (e.g., minimum 0.4 mm thickness) with a long breakthrough time (e.g., >480 minutes) is essential.[1]
-
-
Inspection: Gloves must be inspected for any signs of degradation, punctures, or tears before each use.[1]
Body Protection: Shielding Against Spills and Splashes
Causality: Accidental spills or splashes can contaminate personal clothing, leading to prolonged and often unnoticed skin exposure. As this compound is a flammable liquid, clothing can also become a fire hazard if saturated.
-
Standard Use: A standard, fully-buttoned laboratory coat should be worn to protect street clothes and provide an initial barrier.
-
High-Risk Operations: For large-volume transfers or operations with a high splash potential, impervious or flame-retardant, antistatic protective clothing is required.[1] A chemically resistant apron worn over a lab coat can provide an additional layer of protection.
Respiratory Protection: When Engineering Controls are Not Enough
Causality: this compound vapors can cause respiratory irritation and may affect the central nervous system.[1][4] While the primary method of controlling vapor exposure should always be engineering controls (i.e., fume hood), there are situations where respiratory protection is necessary.
-
Primary Control: All work with this compound that may generate vapors should be conducted in a certified chemical fume hood.
-
When Respirators are Needed: If a risk assessment shows that engineering controls are insufficient to maintain exposure below occupational limits, or during spill cleanup or emergency situations, respiratory protection is required.[1]
-
Recommended Type: An air-purifying respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridge is appropriate.[1] This cartridge type is effective against organic vapors, inorganic vapors, sulfur dioxide, and ammonia.
-
Sole Means of Protection: If the respirator is the sole means of protection (e.g., in a major spill scenario), a full-face supplied-air respirator is necessary.[1]
-
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with regulations such as OSHA 29 CFR 1910.134.
PPE Selection Protocol: A Task-Based Approach
The following table summarizes the recommended PPE for different operational scenarios.
| Operational Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume / Well-Ventilated (e.g., <100mL in a fume hood) | Chemical safety goggles | Nitrile gloves (splash contact rated) | Standard lab coat | Not required (work in fume hood) |
| High Volume / Splash Potential (e.g., >1L transfers) | Safety goggles and face shield | Nitrile gloves (full contact rated) | Chemical-resistant apron over lab coat | Not required if transfer is performed within an effective fume hood |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Impervious clothing/coveralls | Air-purifying respirator with organic vapor cartridges (or supplied air for large spills) |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for this compound PPE selection.
Operational Plans: Donning, Doffing, and Disposal
Experimental Protocol: PPE Donning and Doffing Sequence
A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Body Protection: Put on the lab coat or chemical-resistant suit. Ensure it is fully fastened. If using an apron, tie it securely.
-
Respiratory Protection (if required): Perform a user seal check on the respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if required. Adjust for a snug fit.
-
Gloves: Don the appropriate gloves last. Pull the cuffs of the gloves over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove gloves first using a proper technique (e.g., peel one glove off by pinching the cuff and pulling it inside out, then slide an ungloved finger under the cuff of the remaining glove to peel it off).[1] Dispose of them immediately in the designated waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield/Goggles: Remove the face shield (if used), followed by goggles, from the back of the head. Avoid touching the front surface. Place in a designated area for decontamination.
-
Body Protection: Unfasten the lab coat or suit, rolling it down and away from the body to turn it inside out.
-
Respiratory Protection (if required): Remove the respirator from the back.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.[1]
Disposal Plan for Contaminated PPE
Causality: Improper disposal of contaminated PPE can lead to environmental contamination and accidental exposure of non-laboratory personnel. Chemically contaminated PPE must be treated as hazardous waste.[8][9]
Step-by-Step Disposal Protocol:
-
Segregation: At the point of use, immediately segregate all PPE contaminated with this compound from general waste.[8]
-
Containment: Place contaminated items (especially gloves and wipes) into a designated, leak-proof, and clearly labeled hazardous waste container.[1][8] This is often a specific bag or bin designated for chemical waste.
-
Labeling: Ensure the waste container is labeled "Hazardous Waste" and lists the chemical constituents (i.e., this compound).
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.
-
Regulatory Compliance: All waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[1][9] Never dispose of chemically contaminated PPE in the regular trash or down the drain.[1]
By adhering to these scientifically grounded principles and protocols, researchers can confidently handle this compound, ensuring both their personal safety and the integrity of their work.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. ICSC 0488 - this compound [chemicalsafety.ilo.org]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. probatehouseclearance.london [probatehouseclearance.london]
- 9. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
